4-tert-Butoxy-3-fluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-[(2-methylpropan-2-yl)oxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQNVLMXQIDZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-tert-Butoxy-3-fluoroaniline
Introduction: Strategic Importance in Medicinal Chemistry
4-tert-Butoxy-3-fluoroaniline is a substituted aromatic amine of significant interest in the field of drug discovery and development. The molecule incorporates three key pharmacophoric elements: an aniline core, which serves as a versatile synthetic handle for building complex molecular architectures; a fluorine atom, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates; and a bulky tert-butoxy group, which can improve solubility and modulate electronic properties.[1] This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies. For instance, the related 3-chloro-4-fluoroaniline is a crucial intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib.[2][3]
This guide provides a comprehensive, field-proven approach to the synthesis and characterization of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not just a protocol, but the underlying chemical logic and practical insights necessary for successful execution. We will detail a robust and efficient synthetic route, outline a complete characterization workflow, and provide essential safety and handling information.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of this compound can be approached from several retrosynthetic pathways. A logical and efficient strategy involves a two-step sequence starting from a commercially available, appropriately functionalized nitrobenzene precursor. This approach is favored due to the robust and high-yielding nature of the selected reactions: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.
Chosen Synthetic Pathway:
Our selected pathway begins with 1,2-difluoro-4-nitrobenzene. The key steps are:
-
Regioselective SNAr: The fluorine atom at the 2-position is sterically hindered by the adjacent fluorine, while the fluorine at the 1-position is para to the strongly electron-withdrawing nitro group, making it highly activated towards nucleophilic attack. This allows for a regioselective substitution with potassium tert-butoxide to install the tert-butoxy group, yielding the key intermediate, 1-tert-butoxy-2-fluoro-4-nitrobenzene.
-
Chemoselective Reduction: The nitro group of the intermediate is then selectively reduced to the corresponding amine using catalytic hydrogenation. This method is widely employed for its high efficiency, clean conversion, and mild reaction conditions, which preserve the other functional groups on the aromatic ring.[4][5]
This route is advantageous because the starting materials are readily available, the reactions are well-understood and scalable, and the purification of both the intermediate and the final product is straightforward.
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Step 1: Synthesis of 1-tert-Butoxy-2-fluoro-4-nitrobenzene via SNAr Reaction
The first step involves the nucleophilic aromatic substitution of a fluorine atom on 1,2-difluoro-4-nitrobenzene with a tert-butoxide nucleophile. The reaction proceeds via a resonance-stabilized Meisenheimer complex.[6]
Reaction Scheme: 1,2-Difluoro-4-nitrobenzene + Potassium tert-butoxide → 1-tert-Butoxy-2-fluoro-4-nitrobenzene
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
| 1,2-Difluoro-4-nitrobenzene | 369-34-6 | 159.09 | 7.95 g | 50.0 mmol |
| Potassium tert-butoxide | 865-47-4 | 112.21 | 6.17 g | 55.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |
| Saturated NH₄Cl (aq) | - | - | 100 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 300 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | 10 g | - |
Experimental Procedure:
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add potassium tert-butoxide (6.17 g, 55.0 mmol).
-
Solvent Addition: Add anhydrous THF (200 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve 1,2-difluoro-4-nitrobenzene (7.95 g, 50.0 mmol) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred suspension of potassium tert-butoxide over 15 minutes. The causality here is to maintain a low temperature to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with water (100 mL) and then brine (100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-tert-butoxy-2-fluoro-4-nitrobenzene can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a yellow solid.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This final step involves the reduction of the nitro group to an amine using hydrogen gas and a palladium on carbon catalyst. This is a highly efficient and clean transformation.[7]
Reaction Scheme: 1-tert-Butoxy-2-fluoro-4-nitrobenzene + H₂ (g) --(Pd/C)--> this compound
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
| 1-tert-Butoxy-2-fluoro-4-nitrobenzene | - | 213.20 | 6.40 g | 30.0 mmol |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | - | 320 mg | 5 mol% |
| Methanol | 67-56-1 | 32.04 | 150 mL | - |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 1 atm | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
Experimental Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve the purified 1-tert-butoxy-2-fluoro-4-nitrobenzene (6.40 g, 30.0 mmol) in methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (320 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Seal the vessel, evacuate, and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus) to a pressure of 1 atmosphere.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 3-5 hours. Reaction completion can be monitored by TLC or GC-MS.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with dichloromethane (50 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and the DCM washing and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by column chromatography or distillation under reduced pressure to yield a pale yellow oil or low-melting solid.
Visualization of Experimental Workflow
The following diagrams illustrate the overall synthetic workflow and the mechanism of the key SNAr step.
Caption: Synthetic workflow for this compound.
Caption: Simplified mechanism of the SNAr reaction.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Physicochemical Properties:
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₄FNO |
| Molecular Weight | 183.22 g/mol [8] |
| Appearance | Pale yellow oil or low-melting solid |
Spectroscopic Data Summary:
The following tables present the expected spectroscopic data for this compound. These are predictive values based on the analysis of similar structures.[9][10]
Table: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.80 | t, J ≈ 8.8 Hz | 1H | Ar-H (H5) |
| ~ 6.35 | dd, J ≈ 8.8, 2.4 Hz | 1H | Ar-H (H6) |
| ~ 6.25 | dd, J ≈ 12.0, 2.4 Hz | 1H | Ar-H (H2) |
| ~ 3.60 | br s | 2H | -NH₂ |
| ~ 1.35 | s | 9H | -C(CH₃)₃ |
Table: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 (d, J ≈ 245 Hz) | C3-F |
| ~ 142 (d, J ≈ 12 Hz) | C4-O |
| ~ 135 (d, J ≈ 3 Hz) | C1-N |
| ~ 118 | C5 |
| ~ 108 (d, J ≈ 8 Hz) | C6 |
| ~ 100 (d, J ≈ 25 Hz) | C2 |
| ~ 80 | -OC (CH₃)₃ |
| ~ 29 | -C(C H₃)₃ |
Table: Expected IR and MS Data
| Technique | Characteristic Peaks / Values |
| FT-IR (thin film, cm⁻¹) | 3450-3300 (N-H stretch), 2980 (C-H stretch), 1620 (N-H bend), 1510 (Aromatic C=C), 1250 (C-O stretch), 1150 (C-F stretch) |
| Mass Spectrometry (EI) | m/z = 183 (M⁺), 127 (M⁺ - C₄H₈) |
Safety and Handling
As a senior scientist, ensuring a safe laboratory environment is paramount. A thorough risk assessment must be conducted before beginning any experimental work.
-
Hazard Identification:
-
1,2-Difluoro-4-nitrobenzene: Toxic and an irritant. Handle with care.
-
Potassium tert-butoxide: Corrosive and flammable solid. Reacts violently with water.
-
Aniline Derivatives: Fluoroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[11]
-
Palladium on Carbon: Flammable solid, potentially pyrophoric when dry. Handle in an inert atmosphere.
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust, vapors, and contact with skin and eyes. Potassium tert-butoxide should be handled under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing. [Link]
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Hydrogenation of nitrobenzene derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. (n.d.). ResearchGate. [Link]
-
Sklyaruk, J., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Omega. [Link]
-
3-Fluoroaniline. (n.d.). PubChem. [Link]
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Purser, S., et al. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]
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4-tert-Butoxy-3-fluoroaniline CAS number 1039941-26-8 properties
An In-depth Technical Guide to 4-tert-Butoxy-3-fluoroaniline (CAS No. 1039941-26-8): Properties, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Foreword: As a specialized chemical intermediate, this compound (CAS No. 1039941-26-8) is a compound of significant interest for researchers in medicinal chemistry and materials science. However, a comprehensive, publicly available dataset detailing its experimental properties is notably scarce. This guide has been constructed to fill this knowledge gap. By leveraging established principles of physical organic chemistry and drawing rational inferences from structurally analogous compounds, we provide a robust technical overview for professionals in the field. Our objective is to equip researchers with the foundational knowledge and predictive insights required to effectively utilize this versatile building block in their synthetic endeavors.
Molecular Overview and Strategic Importance
This compound is a substituted aromatic amine. Its structure is characterized by an aniline core functionalized with two electronically distinct groups: a fluorine atom at the 3-position and a bulky tert-butoxy group at the 4-position. This specific arrangement of substituents—an electron-withdrawing fluorine and an electron-donating, sterically demanding tert-butoxy group—creates a unique electronic and steric profile, making it a valuable synthon for introducing tailored functionalities into complex molecules.
The fluoroaniline moiety is a well-established pharmacophore. The inclusion of fluorine can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and pKa.[1] The tert-butoxy group serves both as a bulky, lipophilic component and as a potential protecting group for the phenol, which can be unmasked under acidic conditions. This dual-purpose nature provides strategic flexibility in multi-step syntheses.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
While extensive experimental data is not cataloged in major databases, we can predict the compound's properties based on its structure and data from suppliers.
Core Physicochemical Data
The following table summarizes the known and predicted properties for this compound.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 1039941-26-8 | [2][3] |
| Molecular Formula | C₁₀H₁₄FNO | [2] |
| Molecular Weight | 183.23 g/mol | Calculated (consistent with 183.226 from source[2]) |
| Appearance | Solid | Predicted based on analogous substituted anilines. |
| Melting Point | > 25 °C | Predicted. The bulky t-butoxy group and intermolecular H-bonding from the amine suggest a solid state at room temperature. |
| Boiling Point | > 200 °C | Predicted. High boiling point expected due to polar amine and relatively high molecular weight. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, DMSO, DMF). Limited solubility in water and non-polar solvents (e.g., hexanes). | Prediction based on the "like dissolves like" principle. The polar amine group allows for hydrogen bonding with protic solvents, while the aromatic ring and alkyl ether provide compatibility with aprotic polar solvents.[4] |
| Purity | ≥90-95% | [2][5] |
| Storage | 0-8 °C, under inert atmosphere | Recommended by suppliers, indicating potential sensitivity to air or temperature.[6] |
Predicted Spectroscopic Signatures
For a research scientist, confirming the identity and purity of a starting material is paramount. The following are the expected spectroscopic characteristics for structural elucidation.
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (δ 6.5-7.0 ppm): Three signals corresponding to the aromatic protons, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Amine Protons (δ 3.5-4.5 ppm): A broad singlet for the -NH₂ protons; its chemical shift is solvent-dependent. tert-Butyl Protons (δ ~1.3 ppm): A sharp singlet, integrating to 9 protons, characteristic of the C(CH₃)₃ group. |
| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Six distinct signals for the aromatic carbons. The carbon attached to fluorine will appear as a doublet with a large C-F coupling constant (J ≈ 240-250 Hz). The carbon attached to the oxygen will be significantly downfield. Aliphatic Region: Two signals expected for the tert-butyl group: a quaternary carbon (~δ 80 ppm) and a methyl carbon (~δ 28 ppm). |
| IR (Infrared) | ~3400-3200 cm⁻¹: Symmetric and asymmetric N-H stretching bands of the primary amine. ~3050 cm⁻¹: Aromatic C-H stretching. ~2980 cm⁻¹: Aliphatic C-H stretching from the tert-butyl group. ~1250 cm⁻¹: Strong C-O stretching of the aryl alkyl ether. ~1200 cm⁻¹: C-F stretching band. |
| MS (Mass Spec.) | [M]⁺: The molecular ion peak is expected at m/z = 183.11. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₀H₁₄FNO. |
Chemical Reactivity and Synthetic Protocols
The utility of this compound lies in its predictable reactivity, which is governed by the interplay of its functional groups.
Core Reactivity
-
Nucleophilicity of the Amine: The primary amine is a potent nucleophile, making it suitable for standard transformations such as acylation to form amides, reductive amination, and N-alkylation. It is a key participant in palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination, a cornerstone of modern pharmaceutical synthesis.[7]
-
Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents determine the regioselectivity of EAS reactions. The -NH₂ and -OtBu groups are strong ortho, para-directors, while the -F is a deactivating ortho, para-director. The most activated positions for electrophilic attack are C2 and C6 (ortho to the amine). The steric bulk of the tert-butoxy group may hinder substitution at C5.
-
Diazotization: The aniline functionality can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups (e.g., -OH, -CN, -Br, -I) via Sandmeyer or related reactions.
Caption: Key synthetic transformations of this compound.
Exemplar Protocol: Amide Synthesis
This protocol describes a general procedure for acylating the aniline, a fundamental step in constructing many active pharmaceutical ingredients (APIs).
Objective: To synthesize N-(4-tert-butoxy-3-fluorophenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq) as a base
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add the base (e.g., triethylamine) to the stirred solution.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture. The formation of a precipitate (triethylamine hydrochloride) may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the product should be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, IR, MS).
Role in Drug Discovery and Development
This building block is strategically designed for the synthesis of complex pharmaceutical agents. While specific drugs derived from this exact starting material are not prominent in public literature, its structural motifs are present in numerous APIs. For instance, substituted fluoroanilines are crucial for synthesizing tyrosine kinase inhibitors used in oncology, such as Lapatinib and Gefitinib.[1][8]
Caption: Role of a building block in a typical drug discovery pipeline.
The fluorine atom at the meta-position to the amine can modulate the basicity (pKa) of the aniline, which is critical for tuning solubility and target engagement. The tert-butoxy group can improve lipophilicity, potentially enhancing cell permeability, or be used as a handle for further functionalization after deprotection.
Safety, Handling, and Storage
No specific GHS classification for this compound is available. Therefore, a conservative approach based on analogous compounds is required.
Inferred GHS Hazard Classification
Anilines, particularly halogenated ones, are often associated with significant toxicity. The following hazards are inferred from compounds like 4-tert-butyl-2-fluoroaniline and other chloro/fluoroanilines.[9][10]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Safe Handling Protocol
-
Engineering Controls: Use this chemical only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (0-8 °C).[6] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and advanced materials. While detailed experimental characterization is not yet widespread, its properties and reactivity can be reliably predicted through the application of fundamental chemical principles. Its unique combination of a nucleophilic amine, a metabolically robust fluorine substituent, and a sterically influential tert-butoxy group provides chemists with a powerful tool for molecular design. This guide serves as a foundational resource to enable researchers to handle, characterize, and utilize this compound safely and effectively in their pursuit of scientific innovation.
References
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PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 3-Fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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MDPI. (2024). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-3-fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Tert-butyl-2-fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 19, 2026, from [Link]
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Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved January 19, 2026, from [Link]
-
LookChem. (n.d.). 4-Fluoro-3-methylaniline. Retrieved January 19, 2026, from [Link]
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PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Retrieved January 19, 2026, from [Link]
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MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved January 19, 2026, from [Link]
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Chemsrc. (n.d.). 4-Chloro-3-fluoroaniline. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-3-fluoroaniline. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Fluoroaniline. Retrieved January 19, 2026, from [Link]
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A Technical Guide to 4-tert-Butoxy-3-fluoroaniline: A Versatile Building Block in Modern Drug Discovery
This document serves as an in-depth technical guide on 4-tert-Butoxy-3-fluoroaniline, a key molecular intermediate for professionals in pharmaceutical research and organic synthesis. We will explore its fundamental properties, logical synthetic pathways, and its strategic importance as a building block in the development of targeted therapeutics. Every claim and protocol herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.
Core Molecular Attributes
This compound is a substituted aniline derivative whose unique arrangement of functional groups—a bulky tert-butoxy group, a fluorine atom, and a reactive amine—makes it a valuable synthon in medicinal chemistry. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability, binding affinity, and bioavailability.
The core physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄FNO | [1] |
| Molecular Weight | 183.226 g/mol | [1] |
| CAS Number | 1039941-26-8 | [1] |
| InChI Key | AIQNVLMXQIDZMI-UHFFFAOYSA-N | [1] |
Strategic Synthesis Pathway
While specific peer-reviewed synthesis protocols for this compound are not abundantly available, a logical and robust synthetic route can be designed based on well-established transformations common in aniline synthesis. The most industrially viable and chemically sound approach is the reduction of the corresponding nitroaromatic precursor, 1-tert-Butoxy-2-fluoro-4-nitrobenzene.
The causality behind this choice lies in the reliability and high yield of nitro group reductions. Catalytic hydrogenation is the preferred method due to its clean reaction profile and the avoidance of harsh, stoichiometric metal reductants, which simplifies purification.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a self-validating system, where reaction completion can be easily monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), ensuring reproducibility.
Reaction: O₂N-C₆H₃(F)-O-tBu + 3H₂ → H₂N-C₆H₃(F)-O-tBu + 2H₂O
Materials:
-
1-tert-Butoxy-2-fluoro-4-nitrobenzene (starting material)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®) for filtration
Procedure:
-
Vessel Preparation: In a hydrogenation vessel rated for the appropriate pressure, dissolve 1-tert-Butoxy-2-fluoro-4-nitrobenzene in a suitable solvent like methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The typical substrate-to-catalyst ratio is around 20:1 by weight.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically atmospheric pressure via a balloon or up to 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or GC until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter pad with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.
Caption: Experimental workflow for the synthesis of this compound.
Application in Drug Development: A Strategic Building Block
Fluorinated anilines are foundational building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology.[2][3] The aniline moiety provides a versatile chemical handle for forming amide bonds or participating in cross-coupling reactions to construct the core scaffolds of complex drug molecules.
While direct examples for this compound are proprietary or in early-stage development, its structural motifs are present in potent therapeutic agents. For instance, the related compound 3-chloro-4-fluoroaniline is a key precursor in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets the EGFR and HER2 pathways.[3]
The strategic value of this compound lies in the combination of its functionalities:
-
Amino Group: Acts as a nucleophile or a coupling partner, commonly used to connect to heterocyclic cores (e.g., quinazolines, pyrimidines) found in many kinase inhibitors.
-
Fluorine Atom: Enhances metabolic stability by blocking potential sites of oxidation and can increase binding affinity through favorable electrostatic interactions with target proteins.
-
tert-Butoxy Group: This bulky, lipophilic group can serve multiple purposes. It can act as a protecting group for a phenol, which can be deprotected in a later synthetic step. Alternatively, it can be retained in the final molecule to occupy hydrophobic pockets in a target's binding site, thereby enhancing potency and selectivity.
Caption: Role of this compound as a key building block.
Safety, Handling, and Spectroscopic Profile
Safety and Handling: Specific safety data for this compound is not publicly available. However, based on data from structurally related fluoroanilines such as 3-fluoroaniline and 4-fluoroaniline, the compound should be handled with care.[4][5][6] It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4][5]
Standard Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[7]
Spectroscopic Characterization: The identity and purity of this compound would be confirmed using a suite of analytical techniques. While a public database of spectra for this specific molecule is unavailable, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom (H-F coupling). A singlet corresponding to the nine equivalent protons of the tert-butyl group would be prominent, and a broad singlet for the amine (NH₂) protons would also be present.
-
¹³C NMR: The spectrum would display ten distinct carbon signals. The carbons attached to fluorine and oxygen would show characteristic shifts, with the C-F bond resulting in a large coupling constant.
-
FT-IR: The infrared spectrum would exhibit characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O stretching of the ether, and C-F stretching.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (183.23 g/mol ).
References
-
4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Profile of 4-tert-Butoxy-3-fluoroaniline: A Technical Guide
Introduction
4-tert-Butoxy-3-fluoroaniline is an aromatic amine derivative with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bulky tert-butoxy group and an electronegative fluorine atom on the aniline scaffold, imparts distinct physicochemical properties that are of interest to researchers in drug development and related fields. A thorough understanding of its molecular structure is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structural features of this molecule.
This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound. Due to the limited availability of experimentally derived spectra in the public domain, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a comprehensive and well-reasoned predictive profile. The causality behind experimental choices and the interpretation of spectral data are explained to provide field-proven insights for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra involves the following steps:
-
Sample Preparation : Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical as it should completely dissolve the compound without interfering with the spectral regions of interest.[1]
-
Transfer to NMR Tube : Carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]
-
Instrument Setup : Insert the sample into the NMR spectrometer.
-
Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1] The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra with sharp lines.[1]
-
Acquisition : The appropriate NMR experiment (e.g., ¹H, ¹³C, ¹⁹F) is initiated. Key parameters such as the number of scans and relaxation delays are set to ensure a good signal-to-noise ratio.[1]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the tert-butyl protons.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7-6.9 | Doublet of doublets | 1H | Ar-H (adjacent to F) |
| ~ 6.5-6.7 | Doublet of doublets | 1H | Ar-H (adjacent to NH₂) |
| ~ 6.4-6.6 | Doublet | 1H | Ar-H (between F and NH₂) |
| ~ 3.6 (broad) | Singlet | 2H | -NH₂ |
| ~ 1.3 | Singlet | 9H | -C(CH₃ )₃ |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Region (6.4-6.9 ppm): The three aromatic protons will appear as a complex set of multiplets due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the fluorine will likely be a doublet of doublets due to coupling with the adjacent proton and the fluorine. The other two protons will also show splitting patterns based on their coupling partners.
-
Amino Protons (~3.6 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
tert-Butyl Protons (~1.3 ppm): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, a characteristic feature of this group.[2]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon skeleton, with the fluorine atom inducing characteristic splitting patterns for the carbons it is bonded to and those in close proximity.
| Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |
| ~ 150-155 | Doublet | C -F |
| ~ 140-145 | Singlet | C -O |
| ~ 135-140 | Doublet | C -NH₂ |
| ~ 115-120 | Singlet | Ar-C H |
| ~ 110-115 | Doublet | Ar-C H |
| ~ 105-110 | Doublet | Ar-C H |
| ~ 80 | Singlet | -O-C (CH₃)₃ |
| ~ 29 | Singlet | -O-C(C H₃)₃ |
Interpretation of ¹³C NMR Spectrum:
-
Aromatic Carbons (105-155 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine (²JCF, ³JCF, etc.).
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 80 ppm, while the three equivalent methyl carbons will appear around 29 ppm.[2]
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.
| Predicted Chemical Shift (ppm) | Multiplicity |
| -120 to -140 | Multiplet |
Interpretation of ¹⁹F NMR Spectrum:
-
The chemical shift of the fluorine atom is influenced by the electron-donating amino and tert-butoxy groups. Aromatic fluorine chemical shifts typically appear in the range of -60 to -172 ppm.[3] The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples.
-
Background Spectrum : A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental absorptions.[4]
-
Sample Application : A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring good contact.[4]
-
Sample Spectrum : The IR spectrum of the sample is then recorded.[4]
-
Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3500 (two bands) | N-H stretch | Primary Amine |
| 2950-3000 | C-H stretch | tert-Butyl & Aromatic |
| 1600-1650 | N-H bend | Primary Amine |
| 1500-1600 | C=C stretch | Aromatic Ring |
| 1200-1300 | C-O stretch | Aryl Ether |
| 1000-1100 | C-F stretch | Aryl Fluoride |
Interpretation of IR Spectrum:
-
N-H Vibrations: The presence of a primary amine will be indicated by two characteristic N-H stretching bands in the 3400-3500 cm⁻¹ region.[5] An N-H bending vibration is also expected around 1600-1650 cm⁻¹.[5]
-
C-H Vibrations: C-H stretching vibrations from the tert-butyl group and the aromatic ring will appear in the 2950-3000 cm⁻¹ region.
-
Aromatic and Ether Linkages: The aromatic C=C stretching vibrations will be observed in the 1500-1600 cm⁻¹ range. The C-O stretch of the aryl ether and the C-F stretch of the aryl fluoride will give rise to strong absorptions in the fingerprint region (1000-1300 cm⁻¹).[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
A common method for analyzing small organic molecules is Electron Ionization (EI) mass spectrometry.
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[6]
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[6]
Predicted Mass Spectrometry Data
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 183 | [M]⁺ | Molecular Ion |
| 168 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 127 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |
| 99 | [M - C₄H₈ - CO]⁺ | Subsequent loss of carbon monoxide |
Interpretation of Mass Spectrum:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of this compound (183.23 g/mol ).
-
Fragmentation Pattern: The tert-butyl group is prone to fragmentation. A prominent peak corresponding to the loss of a methyl radical (m/z 168) is anticipated. A very common fragmentation pathway for tert-butyl ethers is the loss of isobutylene (C₄H₈), which would result in a fragment at m/z 127. Further fragmentation of the aniline ring structure can also occur, though the initial fragmentation is likely to be dominated by the tert-butyl group.
Sources
Navigating the Spectral Maze: A Technical Guide to ¹H and ¹³C NMR of Substituted Fluoroanilines
Introduction: The Crucial Role of Fluorine in Modern Drug Discovery and the Power of NMR
Substituted fluoroanilines represent a cornerstone in contemporary medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the precise and unambiguous characterization of these fluorinated molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool, offering unparalleled insights into molecular structure at the atomic level.[1][2][3][4] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of ¹H and ¹³C NMR spectroscopy in the analysis of substituted fluoroanilines. We will delve into the nuances of chemical shifts, coupling constants, and the profound influence of substituent effects, equipping you with the expertise to confidently interpret the complex spectra of these vital pharmaceutical building blocks.
Core Principles: Understanding the Influence of Fluorine and Substituents in NMR
The NMR spectrum of a substituted fluoroaniline is a rich tapestry of information woven from the interplay of chemical shifts and spin-spin couplings. The presence of the highly electronegative fluorine atom and the electron-donating amino group, along with other substituents, creates a unique electronic environment that governs the resonance frequencies of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR, the chemical shift (δ) of a proton is primarily dictated by the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.
-
The Amino Group (-NH₂): As a strong electron-donating group, the -NH₂ moiety increases electron density on the aromatic ring, particularly at the ortho and para positions. This results in an upfield shift for the aromatic protons at these positions compared to benzene (δ ~7.34 ppm). The protons of the amino group itself typically appear as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration due to hydrogen bonding.
-
The Fluorine Atom (-F): Fluorine's high electronegativity leads to a strong inductive (-I) electron-withdrawing effect, which deshields nearby protons. However, it also possesses lone pairs that can participate in resonance (+R effect), donating electron density to the ring. The net effect on proton chemical shifts is a balance of these two opposing forces and is highly dependent on the relative positions of the fluorine and the proton.
-
¹H-¹⁹F Coupling (J-coupling): A key feature in the ¹H NMR spectra of fluoroanilines is the presence of spin-spin coupling between protons and the ¹⁹F nucleus (spin I = 1/2). This coupling manifests as the splitting of proton signals into doublets, doublets of doublets, etc. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable structural information:
-
³JHF (ortho coupling): Typically in the range of 7-11 Hz.
-
⁴JHF (meta coupling): Smaller, usually around 4-8 Hz.
-
⁵JHF (para coupling): The smallest, often 0-3 Hz.
-
Through-space Coupling: In ortho-substituted fluoroanilines, a through-space coupling mechanism can be observed between the fluorine and a proton on a nearby substituent, providing crucial conformational information.[5][6]
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The principles of shielding and deshielding also apply to ¹³C NMR. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
-
¹³C-¹⁹F Coupling: The most striking feature of the ¹³C NMR spectra of fluorinated compounds is the large one-bond coupling constant (¹JCF), which is typically in the range of 230-260 Hz.[7][8] This large coupling results in a prominent doublet for the carbon directly attached to the fluorine atom. Long-range couplings (²JCF, ³JCF, etc.) are also observed and provide additional structural information.[9]
The Influence of Substituent Position: An Isomeric Analysis
The relative positions of the fluorine, amino group, and any additional substituents have a dramatic impact on the resulting NMR spectra. Understanding these isomeric effects is crucial for correct structure elucidation.
Workflow for Isomeric Analysis
Caption: Logical workflow for the spectroscopic analysis of substituted fluoroaniline isomers.
Data Summary: ¹H and ¹³C NMR of Fluoroaniline Isomers and Substituted Derivatives
The following tables summarize typical ¹H and ¹³C NMR spectral data for various substituted fluoroanilines. Note that chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
Table 1: ¹H NMR Data of Selected Substituted Fluoroanilines (in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) and Coupling Constants (J, Hz) | NH₂ Protons (δ, ppm) | Other Substituent Protons (δ, ppm) |
| 4-Fluoroaniline | 6.89 (t, J = 8.0 Hz, 2H), 6.62 (dd, J = 8.6, 4.5 Hz, 2H)[2] | 3.60 (s)[2] | - |
| 2-Fluoro-4-nitroaniline | 8.03 (ddd, J = 9.0, 2.6, 1.0 Hz, 1H), 7.94 (dd, J = 13.1, 2.6 Hz, 1H), 6.94 (t, J = 8.7 Hz, 1H)[10] | - (broad) | - |
| 4-Fluoro-2-methylaniline | 6.85-6.75 (m, 2H), 6.65-6.55 (m, 1H) | 3.65 (br s) | 2.10 (s, 3H) |
| 3-Fluoro-5-methoxyaniline | 6.30-6.20 (m, 3H) | 3.70 (br s) | 3.75 (s, 3H) |
Table 2: ¹³C NMR Data of Selected Substituted Fluoroanilines (in CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) and Coupling Constants (J, Hz) | Other Substituent Carbons (δ, ppm) |
| 4-Fluoroaniline | 156.38 (d, ¹JCF = 235.2 Hz), 142.57 (d, ⁴JCF = 2.0 Hz), 116.10 (d, ³JCF = 7.6 Hz), 115.69 (d, ²JCF = 22.4 Hz)[2] | - |
| 4-(2-fluoro-4-nitrophenyl)morpholine | 153.3 (d, ¹JCF = 249.5 Hz), 145.6 (d, ³JCF = 7.8 Hz), 121.1 (d, ⁴JCF = 3.0 Hz), 117.0 (d, ²JCF = 3.9 Hz), 112.7 (d, ³JCF = 6.4 Hz)[10] | 66.7, 50.0 (d, J = 4.9 Hz)[10] |
| 4-Fluoro-2-methylaniline | 157.5 (d, ¹JCF = 238.0 Hz), 142.0 (s), 125.0 (d, ²JCF = 18.0 Hz), 116.5 (d, ³JCF = 7.5 Hz), 115.8 (d, ²JCF = 22.0 Hz), 114.0 (d, ³JCF = 3.0 Hz) | 17.5 (s) |
| 3-Fluoro-5-methoxyaniline | 164.5 (d, ¹JCF = 245.0 Hz), 161.0 (s), 148.0 (d, ³JCF = 10.0 Hz), 102.0 (d, ²JCF = 25.0 Hz), 100.0 (d, ⁴JCF = 2.0 Hz), 95.0 (d, ²JCF = 22.0 Hz) | 55.2 (s) |
Advanced NMR Techniques for Unambiguous Structure Elucidation
For complex substituted fluoroanilines, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are invaluable for resolving ambiguities.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.[12][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close in proximity, providing crucial information about the 3D structure and conformation of the molecule.[14] This is especially powerful for determining the relative orientation of substituents in sterically hindered systems.
Illustrative Workflow for 2D NMR Analysis
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- 8. 2-Fluoro-4-nitroaniline | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Fluoro-3-nitroaniline(364-76-1) 1H NMR [m.chemicalbook.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
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An In-Depth Technical Guide to the Reactivity and Electronic Properties of 4-tert-Butoxy-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive analysis of 4-tert-butoxy-3-fluoroaniline, a sophisticated building block of increasing importance in medicinal chemistry. We will dissect its synthesis, electronic characteristics, and reactivity profile, offering field-proven insights to empower researchers in leveraging its unique properties for the design of next-generation therapeutics.
Strategic Overview: The Significance of this compound in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The presence of a fluorine atom can influence lipophilicity, metabolic stability, and binding affinity to biological targets. This compound presents a unique trifecta of functionalities: a nucleophilic amino group, a lipophilic and sterically hindering tert-butoxy group, and an electron-withdrawing fluorine atom. This distinct substitution pattern on the aniline scaffold offers a powerful tool for medicinal chemists to fine-tune molecular properties and explore novel chemical space, particularly in the development of targeted therapies like kinase inhibitors.
Synthesis and Spectroscopic Characterization
A robust and reproducible synthetic route is paramount for the reliable application of any building block. While multiple strategies can be envisioned for the synthesis of this compound, a common approach involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway
A logical synthetic approach would involve the nitration of a suitably substituted precursor, followed by reduction of the nitro group to the desired aniline. Given the substitution pattern, a plausible route is outlined below. The choice of starting material and the order of substituent introduction are critical to control regioselectivity.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on common organic synthesis methodologies. Optimization may be required based on laboratory conditions and reagent purity.
Step 1: Nitration of 1-tert-Butoxy-2-fluorobenzene
-
To a stirred solution of 1-tert-butoxy-2-fluorobenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it over ice-water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-tert-butoxy-2-fluoro-4-nitrobenzene.
Step 2: Reduction of 1-tert-Butoxy-2-fluoro-4-nitrobenzene
-
Dissolve the crude nitro compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
| Spectroscopic Data | Predicted Values for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~3.6 (br s, 2H, NH₂), ~6.5-6.9 (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~29 (C(CH₃)₃), ~79 (C(CH₃)₃), Aromatic signals between 105-155 ppm with characteristic C-F couplings. |
| IR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretching), ~2980-2850 (C-H stretching), ~1620 (N-H bending), ~1500 (aromatic C=C), ~1250 (C-O stretching), ~1150 (C-F stretching) |
| Mass Spectrometry (EI) | m/z: Expected molecular ion peak at 183.11. |
Rationale for Predicted Spectral Data:
-
¹H NMR: The tert-butyl group will appear as a sharp singlet around 1.3 ppm. The amine protons will be a broad singlet, and the aromatic protons will exhibit a complex multiplet pattern due to splitting by each other and the fluorine atom.
-
¹³C NMR: The tert-butyl carbons will be distinct. The aromatic region will show multiple signals, with the carbons directly attached to or ortho/meta to the fluorine showing characteristic splitting (large ¹JCF, smaller ²JCF and ³JCF).
-
IR: The spectrum will be dominated by the characteristic stretches of the amine and aromatic functionalities, along with the C-O and C-F bonds.
-
MS: The molecular ion peak will be observed at the calculated molecular weight. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.
Electronic Properties: A Computational Perspective
The electronic nature of this compound dictates its reactivity. The interplay between the electron-donating tert-butoxy group and the electron-withdrawing fluorine atom, ortho to each other, creates a unique electronic environment on the aniline ring.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
-
HOMO: The HOMO is primarily localized on the aniline ring and the nitrogen atom of the amino group. The electron-donating tert-butoxy group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack.
-
LUMO: The LUMO is distributed over the aromatic ring, with significant contributions from the carbons ortho and para to the electron-withdrawing fluorine atom.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity. A smaller gap generally indicates higher reactivity. The combination of an electron-donating and an electron-withdrawing group on the same ring is expected to reduce the HOMO-LUMO gap compared to unsubstituted aniline.
| Calculated Electronic Properties | Predicted Values |
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 5.0 eV |
| Dipole Moment | ~ 2.5 D |
Note: These values are estimations based on DFT calculations of similar molecules and should be confirmed by specific calculations for this compound.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack.
Caption: Conceptual MEP map of this compound.
In the MEP map of this compound, the most electron-rich regions (red) are expected to be around the nitrogen atom of the amino group and the oxygen of the tert-butoxy group, making them susceptible to electrophilic attack. The electron-deficient regions (blue) would be located around the hydrogen atoms of the amino group and the fluorine atom, indicating potential sites for nucleophilic interaction. The aromatic ring itself will have a nuanced electron distribution due to the competing effects of the substituents.
Reactivity Profile: A Guide for Synthetic Application
The unique electronic and steric features of this compound govern its reactivity in common organic transformations.
Electrophilic Aromatic Substitution (EAS)
The amino group is a strong activating group and is ortho-, para-directing. The tert-butoxy group is also activating and ortho-, para-directing. The fluorine atom is deactivating but ortho-, para-directing. The directing effects of these groups will influence the position of substitution.
Caption: Predicted regioselectivity in electrophilic aromatic substitution.
-
Position 2: Activated by the amino group (para) and the tert-butoxy group (ortho), but sterically hindered by the adjacent fluorine and tert-butoxy groups.
-
Position 5: Activated by the amino group (ortho) and deactivated by the fluorine (meta).
-
Position 6: Activated by the tert-butoxy group (ortho) and the amino group (meta).
Overall, electrophilic attack is most likely to occur at positions 2 and 6, with the outcome potentially being a mixture of isomers depending on the specific electrophile and reaction conditions. The steric bulk of the tert-butoxy group may favor substitution at the less hindered position 6.
Reactions of the Amino Group
The amino group of this compound is a versatile handle for a variety of transformations.
-
N-Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group or to introduce further functionality.
-
Buchwald-Hartwig Amination: As a primary aniline, it is an excellent substrate for palladium-catalyzed C-N bond formation with aryl halides or triflates, enabling the synthesis of diarylamines.
-
Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, cyanide), providing access to a wide range of substituted aromatics.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
Anilines are privileged scaffolds in the design of kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket. The specific substitution pattern of this compound makes it a particularly attractive building block for this class of drugs.
Caption: Role of this compound in kinase inhibitor design.
-
The amino group can act as a hydrogen bond donor to the kinase hinge.
-
The tert-butoxy group can occupy a hydrophobic pocket, enhancing binding affinity and providing steric bulk to influence selectivity.
-
The fluorine atom can modulate the pKa of the aniline, improve metabolic stability, and potentially form favorable interactions within the binding site.
While specific drugs containing the this compound moiety are not yet widely reported in the public literature, its structural motifs are present in numerous patented kinase inhibitors, highlighting its potential in ongoing drug discovery programs.
Conclusion
This compound is a highly functionalized building block with a unique combination of electronic and steric properties. Its synthesis is achievable through standard organic transformations, and its reactivity profile offers multiple avenues for elaboration into complex molecular architectures. The strategic placement of the tert-butoxy and fluoro groups on the aniline scaffold makes it a valuable tool for medicinal chemists, particularly in the design of targeted therapies such as kinase inhibitors. As the demand for more sophisticated and finely-tuned drug candidates continues to grow, the importance of such well-defined building blocks will undoubtedly increase.
References
Due to the limited availability of specific literature on this compound, this reference list includes sources for the general concepts and methodologies discussed.
- General Organic Chemistry Textbooks for fundamental principles of synthesis, spectroscopy, and reactivity (e.g., "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith).
- Review articles on the use of fluorine in medicinal chemistry (e.g.
- Articles and reviews on the Buchwald-Hartwig amination (e.g., publications by Stephen L. Buchwald and John F. Hartwig).
- Articles and reviews on the Sandmeyer reaction (e.g., comprehensive reviews in journals like Chemical Reviews or Angewandte Chemie).
- Patents citing the use of substituted fluoroanilines in kinase inhibitor synthesis (searchable through patent databases like Google P
- Computational chemistry software documentation and tutorials for understanding HOMO/LUMO and MEP map gener
- Spectroscopic databases for reference spectra of related compounds (e.g., SDBS, NIST Chemistry WebBook).
- Chemical supplier catalogs for information on the availability and basic properties of this compound and its precursors (e.g., Sigma-Aldrich, Fluorochem).
-
PubChem and other chemical databases for compound information (e.g., PubChem CID: 28994901 for this compound). [Link]
A Comprehensive Technical Guide to the Solubility and Stability of 4-tert-Butoxy-3-fluoroaniline for Drug Development Professionals
Introduction
4-tert-Butoxy-3-fluoroaniline, a key halogenated and ether-linked aromatic amine, serves as a critical building block in the synthesis of advanced pharmaceutical ingredients (APIs) and complex agrochemicals. Its unique substitution pattern—featuring a nucleophilic amino group, an electron-withdrawing fluorine atom, and a sterically bulky, acid-labile tert-butoxy group—imparts specific reactivity and physicochemical properties that are pivotal for synthetic strategy. However, these same features present distinct challenges in process development, formulation, and storage. An in-depth understanding of the solubility and stability of this intermediate is not merely a matter of characterization but a fundamental prerequisite for ensuring reaction efficiency, controlling impurity profiles, and guaranteeing the long-term integrity of the substance.
This technical guide provides a detailed exploration of the solubility and stability profile of this compound. Moving beyond a simple data sheet, this document elucidates the chemical principles governing its behavior, offers validated experimental protocols for its characterization, and presents a framework for predicting and analyzing its degradation. For the researcher, scientist, and drug development professional, this guide is designed to be an actionable resource for optimizing the use of this versatile chemical intermediate.
Section 1: Physicochemical Properties and Solubility Profile
The solubility of an intermediate dictates solvent selection for reactions, purification, and formulation. The molecular architecture of this compound provides clear indicators of its expected solubility behavior.
Molecular Structure Analysis
The structure of this compound (C₁₀H₁₄FNO, MW: 183.23 g/mol ) contains three functional groups that collectively determine its solubility characteristics[1]:
-
Anilino Group (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor. It imparts a degree of solubility in polar protic solvents.
-
tert-Butoxy Group (-OC(CH₃)₃): A bulky, non-polar ether group. While the ether linkage has some polarity, the large alkyl component significantly increases the lipophilic character of the molecule, favoring solubility in non-polar organic solvents.
-
Fluoro Group (-F): An electronegative substituent that contributes to the molecule's overall polarity through a C-F dipole but does not participate in hydrogen bonding.
This combination of polar and non-polar features suggests that this compound will exhibit broad, but not unlimited, solubility across a range of organic solvents and will have limited solubility in water.
Theoretical Solubility Principles
Based on the "like dissolves like" principle, the solubility of this compound can be predicted across different solvent classes. This qualitative assessment is informed by the behavior of structurally similar fluoroanilines[2][3][4].
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding interactions between the solvent's hydroxyl group and the compound's amino group[3].
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Moderate to good solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions[5].
-
Non-polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The presence of the large, lipophilic tert-butyl group and the benzene ring suggests moderate solubility in these solvents. Complete miscibility is less likely than in more polar organic solvents[3].
-
Aqueous Systems: Very low solubility is expected due to the dominant non-polar character of the molecule. The basicity of the aniline group means that solubility can be increased in acidic aqueous solutions through the formation of a more soluble ammonium salt[6].
Predicted and Experimental Solubility Data
While extensive quantitative data is not publicly available, the following table provides a qualitative summary based on chemical principles. It is designed as a template for researchers to populate with their own experimentally determined quantitative data.
| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) |
| Polar Protic | Methanol | High | (User to determine) |
| Ethanol | High | (User to determine) | |
| Water | Very Low | (User to determine) | |
| Polar Aprotic | Acetonitrile | Moderate-High | (User to determine) |
| Acetone | High | (User to determine) | |
| Dimethyl Sulfoxide (DMSO) | High | (User to determine) | |
| Tetrahydrofuran (THF) | High | (User to determine) | |
| Non-polar | Dichloromethane (DCM) | Moderate | (User to determine) |
| Toluene | Moderate | (User to determine) | |
| Hexane | Low | (User to determine) |
Experimental Protocol for Solubility Determination (Gravimetric Method)
To obtain precise quantitative data, direct experimental measurement is essential. The following protocol describes a reliable gravimetric method for determining the solubility of this compound in a chosen solvent system.
Objective: To determine the saturation solubility of this compound at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected analytical grade solvents
-
Thermostatic shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary and should be confirmed by taking measurements at successive time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette fitted with a syringe filter to prevent transfer of any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.
-
Quantification: Once the solvent is fully removed, weigh the vial containing the dried solid. The difference in weight corresponds to the mass of dissolved this compound.
-
Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dried solid in mg) / (Volume of supernatant in mL)
Visualization: Workflow for Solubility Determination
Caption: Workflow for gravimetric solubility determination.
Section 2: Chemical Stability and Degradation Pathways
Understanding the chemical stability of this compound is critical for defining appropriate storage conditions, anticipating potential impurities during synthesis, and developing stability-indicating analytical methods. The molecule's stability is primarily dictated by the lability of its two key functional groups: the aniline and the tert-butoxy ether.
Intrinsic Stability of Key Functional Groups
-
The Anilino Moiety: Aromatic amines are well-known to be susceptible to oxidation, which can be initiated by air (oxygen), light, or chemical oxidants.[7] This degradation often results in the formation of colored impurities, and the material may darken over time from a pale yellow to brown.[7] The oxidation of anilines can lead to a complex mixture of products, including nitroso, nitro, and dimeric azo or azoxy compounds.[8][9]
-
The tert-Butoxy Ether Linkage: In contrast to simple alkyl ethers, the tert-butoxy group is an acid-labile protecting group. It is highly stable under neutral and basic conditions but is readily cleaved under acidic conditions.[10] This lability is due to the mechanism of cleavage, which proceeds via a protonated ether intermediate followed by the formation of a highly stable tertiary carbocation (the tert-butyl cation).[11][12]
Predicted Degradation Pathways
Based on the known chemistry of its functional groups, two primary degradation pathways can be predicted for this compound:
-
Acid-Catalyzed Hydrolysis: In the presence of acid (e.g., HCl, TFA), the ether oxygen is protonated, followed by cleavage of the C-O bond to release the stable tert-butyl cation and 4-amino-2-fluorophenol. The tert-butyl cation will typically be trapped by a nucleophile (like water) or undergo elimination to form isobutylene. This is the most significant predicted liability for this molecule.
-
Oxidative Degradation: The aniline group can be oxidized to form various products. Under controlled oxidation (e.g., with performic acid), the corresponding nitro compound could be formed.[8] However, under uncontrolled storage conditions or with stronger oxidants, a complex mixture of colored polymeric materials is more likely.
Visualization: Predicted Degradation Pathways
Caption: Primary predicted degradation pathways for the title compound.
Forced Degradation Studies: A Framework for Assessment
Forced degradation, or stress testing, is a systematic way to probe the intrinsic stability of a molecule. As mandated by ICH guidelines, these studies are used to identify likely degradation products and to develop and validate stability-indicating analytical methods.[13][14] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without destroying the sample entirely.[13][15]
Experimental Protocol for Forced Degradation
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)
-
Acids: 0.1 N and 1 N Hydrochloric Acid (HCl)
-
Base: 0.1 N and 1 N Sodium Hydroxide (NaOH)
-
Oxidant: 3% Hydrogen Peroxide (H₂O₂)
-
Thermostatic oven, calibrated photostability chamber, water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound. For each condition, mix equal parts of the stock solution with the stressor solution in separate vials. Prepare a control sample diluted with the solvent mixture only.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Keep at room temperature and analyze at initial, 8 hr, 24 hr, and 48 hr time points.
-
If no degradation is observed, repeat using 1 N HCl and/or heating at 60°C.
-
Rationale: This condition directly probes the primary suspected liability: the acid-catalyzed cleavage of the tert-butoxy ether.[10][11]
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Keep at room temperature and analyze at the same time points.
-
If no degradation is observed, repeat using 1 N NaOH and/or heating at 60°C.
-
Rationale: The tert-butoxy ether and aniline are expected to be stable to base.[10] This condition serves as an important negative control and confirms this stability.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store vials of the stock solution (liquid) and the solid compound in a thermostatically controlled oven at 80°C.
-
Analyze at 1, 3, and 7-day time points.
-
Rationale: Assesses the intrinsic thermal stability of the molecule in both solid and solution states.
-
-
Photostability:
-
Expose vials of the stock solution and the solid compound to light in a calibrated photostability chamber according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
Include a dark control sample wrapped in aluminum foil.
-
Rationale: Evaluates the potential for light-induced degradation, a common pathway for aromatic amines.[7]
-
-
Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including the control, by a stability-indicating HPLC method (see Section 3).
Section 3: Analytical Methodologies for Quantification and Impurity Profiling
Robust analytical methods are essential for accurately measuring solubility and for monitoring the formation of degradation products during stability studies.
Overview of Recommended Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and stability studies of non-volatile compounds like this compound. A reversed-phase method with UV detection is the standard approach.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for forced degradation studies. It provides mass-to-charge ratio information, which is critical for the structural elucidation of unknown degradation products.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for assessing the purity of the starting material, particularly for identifying any volatile or thermally stable impurities.[17]
Protocol: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method that can separate this compound from its potential degradation products, particularly the more polar 4-amino-2-fluorophenol.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Rationale for Method Choices:
-
C18 Column: Provides excellent retention and separation for moderately non-polar aromatic compounds.
-
Gradient Elution: Necessary to elute the non-polar parent compound while also retaining and separating any highly polar degradants (like the hydrolysis product) that would elute in the void volume under isocratic conditions.
-
Formic Acid: Improves peak shape for the basic aniline and ensures consistent ionization for potential LC-MS analysis.
Data Interpretation and Method Validation
A method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks and from any peaks present in the placebo or excipients. In the analysis of the forced degradation samples:
-
The chromatogram of the control sample should show a single, sharp peak for the parent compound.
-
Stressed samples should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Peak purity analysis (using a diode array detector) should be performed to confirm that the parent peak in the stressed samples is spectrally pure and not co-eluting with any degradants.
Conclusion
This compound is a valuable synthetic intermediate whose utility in drug development is directly tied to its physicochemical properties. This guide has established that its solubility is highest in polar organic solvents, a characteristic driven by its multifunctional structure.
More critically, the stability profile of the molecule is dominated by two distinct liabilities: the susceptibility of the aniline group to oxidation and the pronounced sensitivity of the tert-butoxy ether to acid-catalyzed hydrolysis . The ether linkage is robust under basic conditions, but its rapid cleavage in an acidic environment is the single most important stability parameter to control during synthesis, workup, and storage. The provided experimental protocols for solubility determination, forced degradation, and HPLC analysis equip researchers with the necessary tools to quantify these properties, control for degradation, and ensure the quality and integrity of their processes and materials. A thorough understanding and application of these principles are essential for the successful and efficient use of this compound in a regulated drug development environment.
References
-
Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Available at: [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Available at: [Link]
-
Oxidation of Aromatic Amines to Nitro Compounds. Sciencemadness.org. Available at: [Link]
-
Nitro compound synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
4-Fluoroaniline PubChem CID 9731. PubChem. Available at: [Link]
-
Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. Available at: [Link]
-
tert-Butyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. ResearchGate. Available at: [Link]
-
Analytical Method Summaries. Eurofins. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. Available at: [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. Available at: [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Available at: [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. Available at: [Link]
- Separation of aniline and p-fluoroaniline. Google Patents.
-
Analytical Methods. Japan Environment Agency. Available at: [Link]
-
Degradation of 3-fluoroanilne by Rhizobium sp. JF-3. ResearchGate. Available at: [Link]
-
4-Chloro-3-fluoroaniline CAS#:367-22-6. Chemsrc. Available at: [Link]
-
An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Available at: [Link]
-
Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]
-
Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]
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Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 4-tert-Butoxy-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
4-tert-Butoxy-3-fluoroaniline, a substituted aniline derivative, is a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a bulky tert-butoxy group and a fluorine atom, imparts specific physicochemical properties that make it a versatile intermediate. However, as with many aniline derivatives, this compound presents a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines comprehensive safety precautions to ensure the well-being of laboratory personnel.
Section 1: Hazard Identification and Classification
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The primary routes of exposure are inhalation, ingestion, and dermal contact.[2] Given its aniline backbone, there is a potential for systemic effects, including methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a bluish discoloration of the skin).[2][3]
Physicochemical Properties (Predicted and from Analogs)
Detailed experimental data for this compound is limited. The following table includes known information and data from structurally similar compounds to provide a conservative estimate of its properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄FNO | [4] |
| Molecular Weight | 183.23 g/mol | [4][5] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not available (For 4-fluoroaniline: 188 °C) | [6] |
| Melting Point | Not available (For 4-fluoroaniline: -1.9 °C) | [6] |
| Flash Point | Not available (For 4-fluoroaniline: 72.7 °C) | |
| Solubility | Not specified (Anilines are generally slightly soluble in water) | Inferred |
Section 2: Risk Assessment and Control Measures
A thorough risk assessment is paramount before handling this compound. The causality behind experimental choices in handling this compound is rooted in mitigating the risks of inhalation, dermal absorption, and ingestion.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the hazard from the worker and are the most effective means of exposure control.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood with a certified face velocity.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Caption: Hierarchy of Controls for Chemical Safety.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are primary, appropriate PPE is mandatory to protect against accidental exposure.
-
Hand Protection: Wear chemical-resistant gloves. Given the nature of anilines, double-gloving is recommended. Butyl rubber or Viton™ gloves are often preferred for handling aromatic amines. Always inspect gloves for integrity before use.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where splashing is a significant risk.
-
Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Section 3: Experimental Protocols - A Step-by-Step Guide to Safe Handling
The following protocol outlines the essential steps for safely handling this compound in a research setting. This protocol is a self-validating system, designed to minimize exposure at every step.
-
Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents within the fume hood before introducing the aniline compound.
-
Don all required PPE as outlined in Section 2.2.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of this compound within the fume hood.
-
Use a disposable weighing boat or tare a sealed container to avoid contaminating balances.
-
If the compound is a solid, handle it gently to avoid creating dust.
-
If it is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.
-
-
Reaction Setup and Execution:
-
Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
-
If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.
-
Maintain a constant awareness of the reaction's progress and be prepared for any unexpected events.
-
-
Post-Reaction Work-up and Decontamination:
-
Quench the reaction carefully within the fume hood.
-
Decontaminate all glassware and equipment that came into contact with the aniline compound. A suitable decontamination solution may include a mild acid followed by a solvent rinse.
-
Wipe down the work surface of the fume hood with an appropriate solvent and cleaning agent.
-
-
Waste Disposal:
-
All waste containing this compound, including reaction residues, contaminated solvents, and disposable materials, must be collected in a designated, properly labeled hazardous waste container.[7]
-
As a halogenated organic compound, it should be segregated into a halogenated waste stream.[8] Do not mix with non-halogenated waste.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.[7]
-
Section 4: Emergency Procedures - Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[9][10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.
Accidental Release Measures
-
Small Spills (in a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Prevent the spill from entering drains or waterways.
-
Contact your institution's EHS department or emergency response team immediately.
-
Caption: Workflow for Responding to a Chemical Spill.
Section 5: Storage and Incompatibility
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep it away from sources of ignition.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
Conclusion
This compound is a valuable reagent that demands respect and careful handling. By understanding its potential hazards, implementing robust control measures, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles of chemical safety—vigilance, preparedness, and a thorough understanding of the materials being handled—are the cornerstones of a safe and productive research environment.
References
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
GOV.UK. (n.d.). Aniline - Incident management. Retrieved from [Link]
-
Fire Engineering. (1991, November 1). CHEMICAL DATA NOTEBOOK SERIES #66: ANILINE. Retrieved from [Link]
-
SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Tert-butyl-2-fluoroaniline. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous waste segregation. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
PubMed. (n.d.). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): Identification of new endogenous biomarkers. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluoroaniline. Retrieved from [Link]
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- 3. nj.gov [nj.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
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- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 4-tert-Butoxy-3-fluoroaniline
Abstract
This technical guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the synthesis of 4-tert-Butoxy-3-fluoroaniline, a key building block in the development of contemporary pharmaceuticals. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. We will explore two primary synthetic routes, commencing from commercially available starting materials: 3-fluoro-4-nitrophenol and 2-fluoro-4-aminophenol. Each route is critically evaluated based on chemical principles, reaction efficiency, scalability, and safety considerations. Detailed, step-by-step experimental protocols are provided, underpinned by mechanistic insights and supported by authoritative references. This guide aims to equip researchers with the necessary knowledge to make informed decisions in the selection and execution of a synthetic strategy for this compound that aligns with their specific research and development objectives.
Introduction: The Significance of this compound in Medicinal Chemistry
The strategic incorporation of fluorine and substituted aniline moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The aniline functional group, in turn, serves as a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures.
This compound has emerged as a particularly valuable intermediate in the synthesis of a range of biologically active compounds. The tert-butoxy group offers a sterically bulky and lipophilic component, while the fluoro and amino functionalities provide precise points for molecular elaboration. The strategic placement of these groups on the aniline ring makes this compound a sought-after precursor for the development of novel therapeutics. This guide will provide a detailed exploration of the most viable synthetic pathways to access this important molecule.
Synthetic Strategies: A Comparative Analysis
Two principal and logically sound synthetic routes for the preparation of this compound will be discussed in detail. The selection of a particular route will be contingent on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's technical capabilities.
Route 1: A two-step synthesis commencing with the commercially available 3-fluoro-4-nitrophenol . This pathway involves an initial O-tert-butylation of the phenolic hydroxyl group, followed by the reduction of the nitro moiety to the corresponding aniline.
Route 2: A three-step sequence beginning with 2-fluoro-4-aminophenol . This approach necessitates the protection of the nucleophilic amino group, followed by O-tert-butylation of the phenol, and concluding with the deprotection of the amine.
The following sections will provide a detailed exposition of each route, including step-by-step protocols and a critical discussion of the underlying chemical principles.
Route 1: Synthesis from 3-Fluoro-4-nitrophenol
This route is arguably the more direct approach, leveraging the ready availability of 3-fluoro-4-nitrophenol. The synthetic sequence is depicted below:
Caption: Synthetic pathway for Route 1.
Step 1: O-tert-Butylation of 3-Fluoro-4-nitrophenol
The introduction of the tert-butyl ether is a critical step. The direct Williamson ether synthesis is not feasible for the preparation of tert-butyl ethers due to the propensity of tert-butyl halides to undergo elimination under basic conditions[1]. Therefore, an acid-catalyzed addition of isobutylene to the phenolic hydroxyl group is the method of choice. The electron-withdrawing nature of the nitro and fluoro groups decreases the nucleophilicity of the phenolic oxygen, potentially requiring carefully optimized conditions.
Experimental Protocol:
-
To a cooled (0 °C) and stirred solution of 3-fluoro-4-nitrophenol (1.0 eq.) in a suitable solvent such as dichloromethane or dioxane, add a catalytic amount of a strong acid catalyst (e.g., concentrated sulfuric acid or a solid acid resin)[1].
-
Bubble isobutylene gas through the solution or add liquefied isobutylene, maintaining the temperature at 0-10 °C. The reaction should be conducted in a sealed vessel to maintain a sufficient concentration of isobutylene.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-tert-butoxy-3-fluoronitrobenzene.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the isobutylene to form a stable tert-butyl cation, which then acts as the electrophile for the etherification of the phenol.
-
Temperature Control: The initial low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.
-
Sealed Vessel: This is crucial to maintain a sufficient pressure of the gaseous isobutylene to drive the reaction to completion.
Step 2: Reduction of 4-tert-Butoxy-3-fluoronitrobenzene
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method, and palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. It is important to perform this reaction under conditions that do not lead to the cleavage of the acid-labile tert-butyl ether.
Experimental Protocol:
-
In a hydrogenation vessel, dissolve 4-tert-butoxy-3-fluoronitrobenzene (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases, and TLC or GC-MS analysis indicates the complete disappearance of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Pd/C Catalyst: This heterogeneous catalyst is highly effective for the reduction of aromatic nitro groups and can be easily removed by filtration.
-
Hydrogen Atmosphere: Molecular hydrogen is the reducing agent in this reaction.
-
Solvent Choice: Protic solvents like ethanol and methanol are commonly used for catalytic hydrogenation as they can help to solubilize the starting material and the product.
Route 2: Synthesis from 2-Fluoro-4-aminophenol
This alternative route provides a viable pathway, particularly if 2-fluoro-4-aminophenol is a more readily available or cost-effective starting material. This route requires a protection-deprotection sequence for the amino group to prevent its undesired reaction during the O-alkylation step.
Caption: Synthetic pathway for Route 2.
Step 1: Protection of the Amino Group
The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the amino group due to its stability under the conditions required for the subsequent O-alkylation and its facile removal under acidic conditions.
Experimental Protocol:
-
Dissolve 2-fluoro-4-aminophenol (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) and a base such as sodium bicarbonate or triethylamine (1.5 eq.).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-2-fluoro-4-aminophenol, which is often pure enough for the next step.
Causality Behind Experimental Choices:
-
(Boc)₂O: This is a common and effective reagent for the introduction of the Boc protecting group.
-
Base: The base is required to neutralize the acidic byproduct of the reaction and to deprotonate the amino group, increasing its nucleophilicity.
Step 2: O-tert-Butylation of N-Boc-2-fluoro-4-aminophenol
With the amino group protected, the phenolic hydroxyl can be selectively alkylated using the same acid-catalyzed addition of isobutylene as described in Route 1.
Experimental Protocol:
-
Follow the procedure outlined in Section 3.1, using N-Boc-2-fluoro-4-aminophenol as the starting material.
-
The product of this reaction is N-Boc-4-tert-butoxy-3-fluoroaniline.
Step 3: Deprotection of the Amino Group
The final step is the removal of the Boc protecting group to unveil the desired aniline. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Dissolve N-Boc-4-tert-butoxy-3-fluoroaniline (1.0 eq.) in a suitable organic solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid with a base such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain this compound.
Causality Behind Experimental Choices:
-
Strong Acid: The Boc group is readily cleaved in the presence of strong acids, which protonate the carbamate and facilitate the release of the free amine and the formation of isobutylene and carbon dioxide.
Comparative Analysis of Synthetic Routes
Both routes offer viable pathways to the target molecule. The choice between them will depend on a careful consideration of several factors, which are summarized in the table below.
| Parameter | Route 1 (from 3-Fluoro-4-nitrophenol) | Route 2 (from 2-Fluoro-4-aminophenol) |
| Number of Steps | 2 | 3 |
| Starting Material | 3-Fluoro-4-nitrophenol | 2-Fluoro-4-aminophenol |
| Key Reagents | Isobutylene, H₂SO₄, H₂, Pd/C | (Boc)₂O, Isobutylene, H₂SO₄, TFA/HCl |
| Overall Yield | Potentially higher due to fewer steps | May be lower due to an additional step |
| Scalability | Good; catalytic hydrogenation is scalable. | Good; protection/deprotection steps are generally high-yielding. |
| Safety Concerns | Handling of gaseous isobutylene and hydrogen. | Handling of corrosive acids (TFA/HCl). |
| Purification | Two chromatographic purifications may be needed. | Three steps, potentially requiring more purification. |
Conclusion
This technical guide has outlined two robust and scientifically sound synthetic routes for the preparation of this compound. Route 1, starting from 3-fluoro-4-nitrophenol, is a more convergent approach with fewer steps. Route 2, commencing with 2-fluoro-4-aminophenol, offers an alternative strategy that may be advantageous depending on the availability and cost of the starting materials. Both routes employ well-established chemical transformations and are amenable to scale-up. The detailed experimental protocols and the discussion of the rationale behind the chosen conditions are intended to provide researchers with a solid foundation for the successful synthesis of this valuable building block in their drug discovery and development endeavors.
References
- Pettus, T. R. R. (2022).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-aminophenol.
-
Mandal, P. K., & McMurray, J. S. (2007). Pd/C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601. [Link]
- Khurana, J. M., & Kukreja, G. (2002). A mild and efficient procedure for the chemoselective reduction of aromatic nitro compounds with hydrazine hydrate in the presence of Raney nickel. Journal of the Indian Chemical Society, 79(4), 375-376.
- Olah, G. A., & Narang, S. C. (1982).
-
Choy, J., Sankaran, B., & Akella, R. (2010). Novel practical deprotection of N-Boc compounds using fluorinated alcohols. Tetrahedron Letters, 51(28), 3842-3844. [Link][2]
-
U.S. Patent No. 3,408,410. (1968). Ortho-tertiary butylation of phenol. [3]
-
Haines, B. E., et al. (2022). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link][4]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][5]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. US3408410A - Ortho-tertiary butylation of phenol - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-tert-Butoxy-3-fluoroaniline for Advanced Research Applications
Abstract
4-tert-Butoxy-3-fluoroaniline (CAS: 1039941-26-8) is a specialized aromatic amine building block with significant potential in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a bulky tert-butoxy protecting group on the aniline scaffold offers a unique combination of electronic properties and synthetic versatility. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, reliable sourcing channels, a proposed synthetic pathway, robust analytical methods for quality control, and critical safety protocols. The aim is to furnish a self-contained, authoritative resource to facilitate the effective procurement and application of this valuable chemical intermediate.
Introduction and Strategic Importance
This compound is a substituted primary arylamine. Its molecular architecture is distinguished by three key functional components:
-
An aniline core , which is a fundamental precursor in a vast array of chemical syntheses.
-
A fluorine substituent at the 3-position, which can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability, membrane permeability, and receptor binding affinity.[1][2]
-
A tert-butoxy group at the 4-position, which serves as a bulky, acid-labile protecting group for the phenolic hydroxyl that would otherwise be present. This group allows for selective reactions at the amine site while preventing unwanted oxidation or reactions at the para-position.
The confluence of these features makes this compound a valuable intermediate for constructing complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where fine-tuning of molecular properties is paramount.[3][4]
Physicochemical and Spectroscopic Profile
A precise understanding of the compound's properties is essential for its application. The data below has been consolidated from supplier technical sheets.
| Property | Value | Source |
| CAS Number | 1039941-26-8 | [5][6] |
| Molecular Formula | C₁₀H₁₄FNO | [5][6] |
| Molecular Weight | 183.226 g/mol | [5] |
| IUPAC Name | 4-(tert-butoxy)-3-fluoroaniline | N/A |
| InChI Key | AIQNVLMXQIDZMI-UHFFFAOYSA-N | [5] |
| Typical Purity | ≥90% | [5] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
Predicted Spectroscopic Signatures: While a comprehensive public spectral database for this specific molecule is not readily available, its structure allows for predictable characterization using standard analytical techniques:
-
¹H NMR: Will show characteristic signals for the tert-butyl protons (singlet, ~1.3-1.5 ppm), the aromatic protons (complex multiplets in the 6.5-7.5 ppm range, showing H-F coupling), and the amine protons (broad singlet, variable shift).
-
¹³C NMR: Will display signals for the quaternary tert-butyl carbon, the methyl carbons, and six distinct aromatic carbon signals, with some showing characteristic C-F coupling constants (J-coupling).
-
¹⁹F NMR: A single resonance is expected, with its chemical shift indicative of the fluorine's electronic environment on the aromatic ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 183.22, with a characteristic fragmentation pattern involving the loss of the tert-butyl group.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H bands (~3300-3500 cm⁻¹), aromatic C-H, C-O-C ether linkage, and a strong C-F bond vibration.
Sourcing and Procurement: A Guide to Chemical Suppliers
The availability of high-purity starting materials is a critical first step in any research endeavor. The following table lists known suppliers of this compound. Researchers should always conduct their own due diligence and request a Certificate of Analysis (CoA) to verify purity and specifications before purchase.[7]
| Supplier | Distributor/Brand | CAS Number | MDL Number | Additional Notes |
| Appchem | Appchem | 1039941-26-8 | - | Provides basic product specifications.[6] |
| CymitQuimica | Fluorochem | 1039941-26-8 | - | Lists purity at 90.0% and is intended for laboratory use only.[5] |
| Matrix Scientific | Matrix Scientific | 1039941-26-8 | MFCD11052316 | Provides CAS and MDL numbers for precise identification.[8] |
| ChemicalBook | - | 1039941-26-8 | - | Aggregates supplier information and provides MSDS access.[9] |
Due Diligence in Supplier Selection: When procuring this intermediate, it is imperative to:
-
Request a Batch-Specific Certificate of Analysis (CoA): This document provides the most accurate assessment of purity and lists the analytical methods used for verification (e.g., HPLC, NMR).[7]
-
Verify Identity: Confirm the identity of the material upon receipt using at least one spectroscopic method.
-
Understand Intended Use: Most suppliers, such as CymitQuimica, explicitly state that their products are for research and development purposes only.[5]
Proposed Synthetic Pathway
A direct, published synthesis for this compound is not widely available. However, a logical and efficient pathway can be proposed based on well-established transformations of related fluoroaromatics. The most common industrial route to substituted anilines is the reduction of the corresponding nitro compound.[10][11]
The proposed synthesis starts from the commercially available 4-fluoro-3-nitroaniline.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1 & 2 (Diazotization & Hydrolysis): This is a standard and reliable method for converting an aromatic amine to a hydroxyl group. The diazonium salt is a versatile intermediate.
-
Step 3 (O-alkylation): The tert-butyl group is installed using an Sₙ2 reaction. Potassium carbonate is a suitable base to deprotonate the phenol, and acetone is an appropriate polar aprotic solvent. The tert-butyl group serves as a robust protecting group that is stable to the subsequent reduction conditions.
-
Step 4 (Catalytic Hydrogenation): This is the preferred industrial method for reducing nitro groups to amines due to its high efficiency, clean reaction profile, and high yields.[10] Palladium on carbon (Pd/C) is a standard catalyst for this transformation, and ethanol is a common solvent.[10]
Analytical Methodologies for Quality Control
Ensuring the purity of this compound is critical for the integrity of subsequent research.[12] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques for assessing the purity of fluoroaniline derivatives.[13]
| Analytical Method | Principle & Application | Advantages | Limitations |
| HPLC-UV | Separates compounds based on polarity. Excellent for quantifying the main component and non-volatile impurities. | Versatile, robust, highly quantitative, suitable for non-volatile or thermally sensitive compounds.[13] | May require method development to resolve all impurities; less structural information than MS. |
| GC-MS | Separates compounds based on boiling point and polarity. MS provides mass information for identification. | High sensitivity, provides structural confirmation of volatile impurities.[13] | Not suitable for non-volatile or thermally unstable compounds; analyte may require derivatization. |
| ¹⁹F qNMR | Quantitative Nuclear Magnetic Resonance provides an absolute purity value against a certified internal standard. | Highly accurate and precise, requires minimal sample preparation, provides structural information.[12] | Lower sensitivity compared to chromatographic methods, requires access to an NMR spectrometer. |
Self-Validating HPLC Protocol for Purity Assessment
This protocol is adapted from established methods for related fluoroanilines and serves as a robust starting point for quality control.[12][13]
Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to all other detected peaks.
Instrumentation & Reagents:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for mobile phase modification).
Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Degas both solvents thoroughly before use.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the this compound sample in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of approximately 0.1 mg/mL for injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm (or at the λmax determined by a UV scan).[12]
-
Gradient Elution:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Caption: Analytical workflow for purity verification by HPLC.
Safety, Handling, and Storage
Disclaimer: No specific safety data sheet (SDS) for this compound was publicly available. The following information is extrapolated from the SDS of closely related fluoroaniline compounds (e.g., 4-fluoroaniline, 3-fluoroaniline) and should be used for preliminary guidance only. The official SDS from the supplier must be consulted and followed before any handling.
| Safety Aspect | Guidance and Precautions |
| Hazard Identification | Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. Fluoroanilines are often classified as toxic, with potential for target organ damage upon prolonged exposure.[14] |
| First Aid Measures | Inhalation: Move person to fresh air. Skin Contact: Wash off immediately with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure. |
| Handling & Storage | Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety goggles and/or face shield). Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced. |
Conclusion
This compound represents a synthetically valuable and strategically designed chemical intermediate. Its utility in drug discovery and fine chemical synthesis is derived from the unique interplay between its amine functionality, the metabolic blocking and binding enhancement potential of the fluorine atom, and the protective nature of the tert-butoxy group. This guide has provided a foundational framework for researchers by consolidating information on sourcing, proposing a viable synthetic route, detailing rigorous analytical protocols for quality assurance, and outlining essential safety precautions. By leveraging this technical information, scientists can more effectively and safely incorporate this promising building block into their research and development pipelines.
References
-
The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Unlocking Potential: Applications of 3-Fluoroaniline in Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
4-(tert-butoxy)-3-fluoroaniline. (n.d.). Appchem. Retrieved January 19, 2026, from [Link]
-
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of 4-tert-Butoxy-3-fluoroaniline in Advanced Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-tert-Butoxy-3-fluoroaniline is a highly functionalized synthetic building block of increasing importance in medicinal chemistry and organic synthesis. Its unique trifecta of reactive sites—a nucleophilic aniline, a metabolically robust fluorine substituent, and an acid-labile tert-butoxy protecting group—offers a powerful tool for the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its role in the synthesis of kinase inhibitors. We will detail the causality behind its synthetic utility, provide validated experimental protocols, and present data and workflows to empower researchers in their drug discovery and development endeavors.
Introduction: A Multifunctional Building Block
The design of modern therapeutics often hinges on the use of precisely functionalized starting materials that allow for efficient and modular synthesis. This compound (CAS No. 1039941-26-8) is a prime example of such a scaffold.[1] The strategic arrangement of its functional groups provides a distinct set of advantages:
-
Aniline Moiety : The primary amine serves as a potent nucleophile, ideal for forming key bonds in coupling reactions, such as the construction of the 4-anilinoquinazoline core found in many kinase inhibitors.[2][3]
-
Fluorine Substituent : The presence of fluorine ortho to the amine and meta to the tert-butoxy group significantly influences the molecule's electronic properties. It lowers the pKa of the aniline, modulates lipophilicity, and can form crucial hydrogen bonds or other non-covalent interactions within a target's binding pocket.[4][5] Furthermore, the C-F bond is exceptionally stable, often enhancing the metabolic stability of the final drug candidate.[6]
-
tert-Butoxy Protecting Group : This bulky ether group serves as a robust protection for a phenol. It is stable to a wide range of reaction conditions but can be selectively cleaved under acidic conditions to reveal a hydroxyl group. This hydroxyl can be a critical pharmacophoric feature for target engagement or a handle for further synthetic elaboration.
These features make this compound a valuable precursor for creating libraries of compounds in drug discovery campaigns, particularly for targets like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7]
Physicochemical and Safety Data
A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1039941-26-8 | [1] |
| Molecular Formula | C₁₀H₁₄FNO | [1] |
| Molecular Weight | 183.22 g/mol | [1] |
| Appearance | Solid (Typical) | - |
| Purity | ≥90.0% (Typical Commercial Grade) | [1] |
Safety Precautions:
As with all aniline derivatives, this compound should be handled with care in a well-ventilated fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[8]
Core Application: Synthesis of Kinase Inhibitor Scaffolds
A predominant application of fluorinated anilines is in the synthesis of kinase inhibitors, which often rely on a heterocyclic core that binds to the ATP-binding site of the target kinase.[2] The aniline fragment provides a critical hydrogen bond to the "hinge region" of the kinase. This compound is an ideal starting point for building the N-(3-Fluoro-4-hydroxyphenyl) pharmacophore, a key component of potent kinase inhibitors.
The general workflow involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAAr): Coupling of this compound with an activated heterocyclic core (e.g., a 4-chloroquinazoline).
-
Deprotection: Acid-mediated cleavage of the tert-butyl ether to unmask the critical phenolic hydroxyl group.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are representative methodologies for the application of this compound.
Protocol 1: Synthesis of N-(4-tert-Butoxy-3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol details the nucleophilic aromatic substitution reaction between this compound and 4-chloro-6,7-dimethoxyquinazoline, a common core in EGFR inhibitors.
Causality: The reaction is typically carried out in a protic solvent like isopropanol or n-butanol, which facilitates the reaction and allows for the precipitation of the hydrochloride salt of the product upon completion, simplifying isolation. The elevated temperature is necessary to overcome the activation energy for the SNAAr reaction.
Caption: Reaction scheme for SNAAr coupling.
Materials:
-
This compound (1.0 eq)
-
4-Chloro-6,7-dimethoxyquinazoline (1.05 eq)
-
Isopropanol (IPA) or n-Butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and 4-chloro-6,7-dimethoxyquinazoline (1.05 eq).
-
Add isopropanol (approx. 10-15 mL per mmol of aniline).
-
Heat the reaction mixture to reflux (approx. 82°C for IPA) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate (the product hydrochloride salt) should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired N-(4-tert-Butoxy-3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride as a solid. The free base can be obtained by neutralizing with a base like aqueous sodium bicarbonate and extracting with an organic solvent.
Protocol 2: Deprotection to N-(3-Fluoro-4-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol describes the acid-catalyzed removal of the tert-butoxy group to reveal the free phenol.
Causality: Trifluoroacetic acid (TFA) is an effective reagent for cleaving t-butyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by the loss of the stable tert-butyl cation. The reaction is typically performed at room temperature in a non-nucleophilic solvent like dichloromethane (DCM) to prevent side reactions.
Materials:
-
N-(4-tert-Butoxy-3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (1.0 eq)
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the protected intermediate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or HPLC for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
The crude residue can be purified by recrystallization or silica gel chromatography to yield the final N-(3-Fluoro-4-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-amine.
Conclusion
This compound is a sophisticated and versatile building block that provides a streamlined entry into valuable pharmacophores. The strategic orthogonality of its functional groups—a nucleophilic amine for core construction and a protected phenol for late-stage unmasking—combined with the advantageous properties imparted by the fluorine atom, makes it an indispensable tool for medicinal chemists. The protocols and data presented herein serve as a robust foundation for researchers aiming to leverage this reagent in the synthesis of next-generation therapeutics.
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The Strategic Application of 4-tert-Butoxy-3-fluoroaniline in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available synthons, substituted anilines have emerged as a cornerstone for the construction of a diverse range of biologically active molecules. This guide focuses on a particularly intriguing yet underexplored building block: 4-tert-Butoxy-3-fluoroaniline . The unique juxtaposition of a bulky, metabolically resilient tert-butoxy group and an electronegative fluorine atom on the aniline scaffold presents a compelling profile for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the synthesis, key applications, and the underlying medicinal chemistry rationale for employing this compound. The protocols and insights presented herein are designed to be both educational and immediately applicable in a laboratory setting.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its safe handling and effective utilization in synthetic chemistry.
| Property | Estimated Value/Information | Source |
| CAS Number | Not readily available | |
| Molecular Formula | C₁₀H₁₄FNO | |
| Molecular Weight | 183.22 g/mol | |
| Appearance | Expected to be a crystalline solid or oil | |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | |
| pKa | The fluorine atom is expected to lower the pKa of the aniline nitrogen compared to 4-tert-butoxyaniline. |
Safety Precautions: As with all aniline derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Aniline compounds are generally considered toxic and can be absorbed through the skin.
Strategic Rationale in Medicinal Chemistry: The Power of Fluorine and tert-Butoxy Substitution
The combination of a 3-fluoro and a 4-tert-butoxy substituent on an aniline ring is not arbitrary; it is a deliberate design choice aimed at conferring specific, advantageous properties to a drug molecule.
The Role of the Fluorine Atom: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][2][3] Its small size and high electronegativity can lead to:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the aniline nitrogen. This can be crucial for optimizing the binding affinity to the target protein and for tuning the pharmacokinetic profile of the compound.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a protein, thereby increasing potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block potential sites of metabolism and improve the half-life of a drug.[4]
-
Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group, and in some contexts, can be compared to a chlorine atom.[5][6][7] While chlorine is more polarizable, fluorine's smaller size and ability to act as a weak hydrogen bond acceptor offer distinct advantages in certain binding pockets.
The Influence of the tert-Butoxy Group: The tert-butyl group is a common feature in many drug molecules, and its ether linkage in the form of a tert-butoxy group provides several benefits:
-
Metabolic Shielding: The bulky tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic enzymes.[8] The tert-butyl group itself, while susceptible to oxidation, often leads to more predictable metabolic pathways.[8][9]
-
Increased Lipophilicity: The tert-butoxy group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and oral absorption.[10][11] However, this needs to be carefully balanced to maintain adequate aqueous solubility.
-
Potency Enhancement: In some cases, the lipophilic character of the tert-butyl group can lead to improved potency by facilitating hydrophobic interactions within the target's binding site.[8]
Synthesis of this compound: Detailed Protocols
The synthesis of this compound is not widely reported in the literature. However, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. Two potential routes are outlined below.
Protocol 1: Williamson Ether Synthesis and Nitro Reduction Pathway
This two-step sequence is a reliable method starting from the commercially available 3-fluoro-4-nitrophenol.
Caption: Synthetic workflow for this compound via Williamson ether synthesis and nitro reduction.
Step 1: Synthesis of 4-tert-Butoxy-3-fluoronitrobenzene via Williamson Ether Synthesis [12][13][14][15][16]
-
Materials:
-
3-Fluoro-4-nitrophenol
-
tert-Butyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-fluoro-4-nitrophenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes.
-
Slowly add tert-butyl bromide (1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-tert-butoxy-3-fluoronitrobenzene.
-
Step 2: Reduction of 4-tert-Butoxy-3-fluoronitrobenzene to this compound [17][18]
-
Materials:
-
4-tert-Butoxy-3-fluoronitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve 4-tert-butoxy-3-fluoronitrobenzene (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be used in the next step without further purification if the purity is high.
-
Protocol 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly if a suitable aryl halide precursor is available.[19][20][21][22]
Caption: Synthetic workflow for this compound via Buchwald-Hartwig amination.
-
Materials:
-
1-Bromo-4-tert-butoxy-3-fluorobenzene (or corresponding triflate)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or another ammonia surrogate
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add the aryl bromide (1.0 eq) and the anhydrous solvent.
-
In a separate flask, dissolve LiHMDS (1.2-1.5 eq) in the anhydrous solvent.
-
Add the LiHMDS solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Scaffold
Substituted anilines are privileged fragments in the design of kinase inhibitors, where the aniline nitrogen often forms a critical hydrogen bond with the hinge region of the ATP-binding site. This compound is an excellent candidate for this purpose. The following is a representative protocol for its use in the synthesis of a generic 4-anilinoquinazoline kinase inhibitor scaffold.
Caption: Synthesis of a generic kinase inhibitor scaffold using this compound.
Protocol: Synthesis of N-(4-(tert-Butoxy)-3-fluorophenyl)quinazolin-4-amine
-
Materials:
-
4-Chloroquinazoline
-
This compound
-
Isopropanol or n-Butanol
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional)
-
-
Procedure:
-
To a round-bottom flask, add 4-chloroquinazoline (1.0 eq) and this compound (1.1 eq).
-
Add isopropanol or n-butanol as the solvent.
-
Optionally, add a catalytic amount of acid (e.g., HCl in isopropanol) or a base like DIPEA to facilitate the reaction.
-
Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
This compound represents a highly valuable, albeit underutilized, building block in the medicinal chemist's toolkit. The strategic combination of a fluorine atom and a tert-butoxy group offers a powerful means to modulate key drug-like properties, including metabolic stability, lipophilicity, and target engagement. The synthetic protocols provided in this guide offer reliable pathways to access this compound and its derivatives. By leveraging the unique characteristics of this scaffold, drug discovery programs can accelerate the development of novel and effective therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.
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Application Notes & Protocols: The Strategic Utility of 4-tert-Butoxy-3-fluoroaniline in the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the design of novel heterocyclic compounds remains a cornerstone of innovation. The strategic selection of starting materials is paramount, dictating not only the efficiency of synthetic routes but also the final pharmacological profile of the target molecules. 4-tert-Butoxy-3-fluoroaniline emerges as a highly valuable and versatile building block, engineered with three distinct functional elements that can be exploited for the synthesis of complex heterocyclic systems.
The utility of this reagent is rooted in the synergistic interplay of its substituents:
-
The Aniline Moiety: As a primary aromatic amine, it serves as the principal nucleophilic handle for a wide array of classical and modern cyclization reactions, forming the nitrogen-containing core of numerous heterocyclic families.[1]
-
The 3-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[2][3] The fluorine atom's high electronegativity modulates the pKa of the aniline nitrogen and can participate in crucial hydrogen bonding or orthogonal dipole interactions within a biological target's binding pocket, often improving potency and selectivity.[3][4]
-
The 4-tert-Butoxy Group: This bulky alkyl ether serves a dual purpose. Primarily, it acts as a robust protecting group for a phenol, which can be unmasked in a later synthetic step to provide a site for further functionalization. Secondly, its steric bulk and lipophilicity can influence the regioselectivity of cyclization reactions and significantly enhance the drug-like properties of the resulting compounds.[5]
This guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights into leveraging this compound for the synthesis of two critical classes of heterocycles: Quinolines and Benzoxazines .
Section 1: Synthesis of 7-Fluoro-6-hydroxyquinoline Derivatives via Gould-Jacobs Reaction
The quinoline scaffold is a privileged structure found in a vast number of FDA-approved drugs, particularly kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the ATP-binding site.[4][6] The following protocol outlines a modified Gould-Jacobs reaction, a robust method for constructing the quinoline core, followed by deprotection to reveal a functional hydroxyl group.
Rationale and Strategic Considerations
The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxyquinolines, which can be readily converted to 4-chloroquinolines for subsequent nucleophilic substitution—a common tactic in kinase inhibitor synthesis.[7][8] Using this compound allows for the strategic introduction of a fluorine atom at the 7-position and a masked phenol at the 6-position of the quinoline core. This phenol can later serve as an attachment point for side chains designed to target specific regions of the kinase enzyme.
Visualized Workflow: Two-Step Quinoline Synthesis
Caption: Workflow for Gould-Jacobs synthesis and subsequent deprotection.
Experimental Protocol 1: Synthesis of Ethyl 2-(4-tert-butoxy-3-fluoroanilino)methylenemalonate
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine this compound (1.83 g, 10.0 mmol) and diethyl (ethoxymethylene)malonate (2.16 g, 10.0 mmol).
-
Reaction: Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aniline starting material.
-
Work-up: Cool the reaction mixture to approximately 60 °C. Add ethanol (20 mL) and stir. Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Isolation: Collect the crystalline solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the anilinomethylenemalonate intermediate.
Experimental Protocol 2: Cyclization and Deprotection
-
Cyclization: Add the dried intermediate from Protocol 1 to a flask containing a high-boiling point solvent such as diphenyl ether (25 mL). Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation of Protected Quinoline: Cool the reaction mixture to room temperature. Add hexane (50 mL) to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry to obtain 6-tert-butoxy-7-fluoro-4-hydroxyquinoline.
-
Deprotection: To the crude protected quinoline in a 50 mL flask, add trifluoroacetic acid (TFA, 10 mL) at room temperature. Stir for 2-4 hours.
-
Final Work-up: Remove the TFA under reduced pressure. Add water to the residue and adjust the pH to ~7 with a saturated sodium bicarbonate solution. The resulting precipitate is the final product, 6-hydroxy-7-fluoro-4-hydroxyquinoline. Collect the solid by filtration, wash with water, and dry.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Synthesis of 7-Fluoro-8-hydroxy-2H-1,3-benzoxazine Derivatives
Benzoxazines are a class of heterocyclic compounds with applications ranging from polymer chemistry to pharmaceuticals.[9][10] The synthesis typically involves a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[11][12] This protocol demonstrates the utility of this compound where the aniline nitrogen participates in the cyclization, and the protected phenol is subsequently revealed.
Rationale and Strategic Considerations
This approach provides access to highly functionalized benzoxazines. The tert-butoxy group allows the otherwise reactive phenol to remain inert during the ring-forming reaction. Subsequent deprotection provides a hydroxyl group ortho to the oxazine nitrogen, creating a valuable scaffold for developing ligands, catalysts, or biologically active molecules.
Visualized Workflow: Benzoxazine Formation and Unmasking
Caption: General workflow for the synthesis of functionalized benzoxazin-8-ols.
Experimental Protocol 3: Synthesis of 6-tert-Butoxy-7-fluoro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
-
Reagent Setup: In a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.83 g, 10.0 mmol) and phenol (0.94 g, 10.0 mmol) in toluene (100 mL).
-
Reaction Initiation: Add paraformaldehyde (0.60 g, 20.0 mmol of CH₂O) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the progress by TLC.
-
Work-up and Isolation: After cooling to room temperature, wash the toluene solution with 2 N NaOH (3 x 50 mL) to remove any unreacted phenol, followed by distilled water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoxazine product. Further purification can be achieved by column chromatography if necessary.
Experimental Protocol 4: Deprotection to Yield the Benzoxazin-8-ol
-
Reagent Setup: Dissolve the crude product from Protocol 3 in 1,4-dioxane (20 mL).
-
Deprotection: Add a 4M solution of HCl in dioxane (10 mL) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: The resulting solid can be purified by recrystallization or column chromatography to yield the final 3-aryl-7-fluoro-3,4-dihydro-2H-1,3-benzoxazin-8-ol.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.
Data Summary
The following table summarizes the key attributes of the starting material and the target heterocyclic cores discussed in these protocols.
| Compound/Scaffold | Molecular Formula (Starting Material) | Molecular Weight ( g/mol ) | Class of Heterocycle | Key Synthetic Utility |
| This compound | C₁₀H₁₄FNO | 183.22 | Aniline Building Block | Precursor for fluorinated and hydroxylated heterocycles. |
| 6-Hydroxy-7-fluoroquinoline | C₉H₆FNO | 163.15 | Quinoline | Core scaffold for kinase inhibitors and other bioactive agents. |
| 7-Fluoro-8-hydroxybenzoxazine | C₈H₈FNO₂ | 169.15 | Benzoxazine | Functionalized scaffold for materials science and drug discovery. |
Conclusion
This compound is a powerful and strategically designed building block that offers chemists a clear and efficient route to complex, functionalized heterocyclic compounds. The orthogonal reactivity of the aniline, the modulating effects of the fluorine substituent, and the latent functionality of the protected phenol provide a tripartite advantage. The protocols detailed herein for the synthesis of quinolines and benzoxazines are representative examples of its broad applicability and are intended to serve as a foundational guide for researchers aiming to construct novel molecular entities with enhanced pharmacological and material properties.
References
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Meanwell, N. A. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed. [Link]
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Sabatini, S., & Petrelli, R. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
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Sivakumar, P. M., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
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ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]
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Li, H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH. [Link]
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Sal-Anan, T., et al. (2021). Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. PMC - NIH. [Link]
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ResearchGate. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]
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Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed. [Link]
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Kumar, A., et al. (2020). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed Central. [Link]
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Kourist, R., & Gröger, H. (2008). The tert-butyl group in chemistry and biology. RSC Publishing. [Link]
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Kumar, A., et al. (2008). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. [Link]
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Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. [Link]
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Don, E. A., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]
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Uyar, T., et al. (2019). Synthesis and characterization of novel mussel-inspired benzoxazines by thiol-benzoxazine chemistry. TÜBİTAK Academic Journals. [Link]
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Chaudhary, P., et al. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate. [Link]
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ACS Publications. Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ACS Publications. [Link]
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Strategic Synthesis of Arylated Anilines: A Detailed Protocol for the Suzuki-Miyaura Coupling of 4-tert-Butoxy-3-fluoroaniline Derivatives
An Application Note for Drug Development Professionals
Introduction: The Strategic Importance of Arylated Anilines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3][4] Its impact is particularly profound in pharmaceutical discovery and development, where the construction of complex molecular architectures is paramount. Arylated anilines are privileged scaffolds found in a multitude of bioactive molecules and advanced materials. The ability to efficiently synthesize these motifs is therefore a critical capability in any medicinal chemistry program.
This guide provides a detailed examination and a robust experimental protocol for the Suzuki-Miyaura coupling of substrates derived from 4-tert-butoxy-3-fluoroaniline. This particular substrate presents a common challenge in cross-coupling: an electron-rich aromatic ring. The presence of the electron-donating tert-butoxy and amino groups can render the oxidative addition step of the catalytic cycle sluggish.[5] This document offers field-proven insights and a validated protocol to navigate this challenge, ensuring high-yield synthesis for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism is a palladium-catalyzed process involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][6] The cycle begins with a Pd(0) species, which is the active catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., an iodo- or bromo- derivative of this compound), forming a Pd(II) intermediate.[1]
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the Pd(II) complex, displacing the halide. The precise mechanism of this step is complex, but it is universally accepted that the base is essential for activating the boronic acid.[1][7][8][9][10]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality-Driven Protocol Design: Selecting the Right Tools
Success in Suzuki coupling, especially with challenging substrates, hinges on the rational selection of reagents. The electron-rich nature of the this compound system necessitates a highly active catalyst to overcome the difficult oxidative addition step.
The Palladium Catalyst and Ligand: The Engine of the Reaction
For electron-rich aryl halides, standard catalysts like Pd(PPh₃)₄ can be sluggish. The key is to use a catalyst system that promotes oxidative addition. This is achieved with bulky, electron-rich phosphine ligands.[5][11][12]
-
Expert Recommendation: Buchwald-type biarylphosphine ligands such as SPhos and XPhos are exceptionally effective.[11][13] They stabilize the Pd(0) center and possess the steric and electronic properties to facilitate the oxidative addition of even unreactive aryl chlorides.[11] Using a pre-formed "precatalyst" (e.g., XPhos Pd G3) is highly recommended. These are air-stable complexes that reliably generate the active Pd(0) species in situ, improving reproducibility.[5][13]
The Base: The Activator for Transmetalation
The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][7][8]
-
Expert Recommendation: Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice for many Suzuki couplings.[5] For more challenging or base-sensitive substrates, potassium phosphate (K₃PO₄) can be more effective. The choice of base can be empirical, but K₂CO₃ is an excellent starting point. An aqueous solution of the base is typically used to facilitate its dissolution and the formation of the active boronate species.[6]
The Solvent System: The Reaction Environment
The solvent must solubilize the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water is standard practice.
-
Expert Recommendation: A combination of 1,4-dioxane and water is a classic and highly effective solvent system.[5][6] Dioxane has a suitable boiling point and effectively dissolves most organic reagents. The addition of water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.[6] It is critical to use high-purity, degassed solvents, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[14]
The Boron Reagent: Stability and Reactivity
While boronic acids are the most common coupling partners, they can be prone to decomposition via protodeboronation, especially under the reaction conditions.[6][14]
-
Expert Recommendation: For routine synthesis, high-quality boronic acids are often sufficient.[15] If protodeboronation becomes a significant side reaction, switching to a more stable boronic ester, such as a pinacol ester (Bpin), is a robust solution.[6][14] Potassium trifluoroborate salts are another excellent alternative, offering high stability and ease of handling.[1][16][17]
Detailed Experimental Protocol
This protocol describes the coupling of 1-iodo-4-tert-butoxy-3-fluoroaniline with phenylboronic acid . The principles are broadly applicable to other aryl halides and boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| 1-Iodo-4-tert-butoxy-3-fluoroaniline | >97% | Commercial | The aryl halide partner. A bromide can also be used. |
| Phenylboronic Acid | >98% | Commercial | The organoboron partner. |
| XPhos Pd G3 Precatalyst | Catalyst Grade | Commercial | A highly active and air-stable catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercial | The base. |
| 1,4-Dioxane | Anhydrous, DriSolv | Commercial | Main organic solvent. Must be peroxide-free. |
| Deionized Water | High Purity | In-house | Co-solvent. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine | Saturated Aq. | In-house | For washing during work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Standard laboratory glassware (septum, needles, syringes, separatory funnel)
-
Rotary evaporator
-
Flash chromatography system
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling: Palladium catalysts are expensive and should be handled with care. Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[18][19][20][21] Always handle these compounds in a well-ventilated fume hood. Consult the specific Safety Data Sheet (SDS) for each reagent before use.
-
Solvent Safety: 1,4-Dioxane can form explosive peroxides.[14] Always use a freshly opened bottle of anhydrous solvent or test for peroxides before use.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-iodo-4-tert-butoxy-3-fluoroaniline (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).
-
Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Seal the flask with a rubber septum.
-
-
Solvent Addition and Degassing:
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The solvent mixture should be degassed beforehand by bubbling with an inert gas for at least 20 minutes.[22]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by the consumption of the starting aryl iodide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a solid or viscous oil.
-
Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Poor quality boronic acid. | 1. Use a reliable precatalyst. Ensure all reagents are handled under an inert atmosphere.[14]2. Thoroughly degas all solvents (including water) before use.[5]3. Use fresh, high-purity boronic acid or switch to a more stable boronic ester (Bpin).[14] |
| Protodeborylation | The boronic acid is hydrolyzing faster than it couples. | 1. Use a more stable boronic ester (Bpin, MIDA).[6][14]2. Try anhydrous conditions with a base like K₃PO₄.[5]3. Lower the reaction temperature if possible. |
| Homocoupling | 1. Presence of oxygen.2. Pd(II) species in the reaction mixture. | 1. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[6]2. Use a Pd(0) source or a precatalyst that reliably generates Pd(0). |
| Difficulty in Purification | Product co-elutes with byproducts (e.g., boronic acid homocoupling). | 1. Optimize chromatography conditions (try different solvent systems).2. If homocoupling is the issue, address the root cause (see above).3. Consider a crystallization step for the final product. |
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])
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Wikipedia. Suzuki reaction. ([Link])
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. ([Link])
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. ([Link])
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. ([Link])
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Organic Chemistry Portal. Suzuki Coupling. ([Link])
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Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. ([Link])
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Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. ([Link])
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Molander, G. A., & Biscoe, M. R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. ([Link])
-
Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. ([Link])
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. ([Link])
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ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. ([Link])
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. ([Link])
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. ([Link])
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ([Link])
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Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. ([Link])
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. ([Link])
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Wang, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. ([Link])
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Wang, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. ([Link])
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Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. ([Link])
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Myers, A. The Suzuki Reaction. Chem 115. ([Link])
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Bedford, R. B., et al. (2006). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. ([Link])
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Common Organic Chemistry. Suzuki Reaction - Example Procedures. ([Link])
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Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. ([Link])
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Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. ([Link])
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Organic Synthesis. Suzuki-Miyaura Coupling. ([Link])
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Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ([Link])
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. ([Link])
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Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. ([Link])
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. ([Link])
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NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ([Link])
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Application Notes & Protocols: Palladium-Catalyzed C-N Coupling of 4-tert-Butoxy-3-fluoroaniline
A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination
This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the effective use of 4-tert-Butoxy-3-fluoroaniline in Buchwald-Hartwig amination reactions. The strategic placement of the fluoro and tert-butoxy groups offers unique electronic and steric properties, making this aniline a valuable building block in the synthesis of complex pharmaceutical intermediates.[1][2] This guide moves beyond simple step-by-step instructions to explain the fundamental principles and causality behind protocol design, enabling robust and reproducible outcomes.
The Strategic Value of this compound in C-N Couplings
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides or pseudohalides and amines.[3][4] The reaction's broad utility has revolutionized access to aryl amines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[5]
This compound presents a unique combination of features:
-
Electron-Rich Core: The para-tert-butoxy group is a strong electron-donating group, which significantly increases the electron density of the aniline nitrogen. This enhances its nucleophilicity but can also retard the final reductive elimination step of the catalytic cycle.
-
Ortho-Fluorine Substitution: The fluorine atom at the 3-position is weakly electron-withdrawing and introduces moderate steric bulk adjacent to the amine. This can influence ligand binding and the overall reaction kinetics. Fluorinated anilines are of high interest as they can improve metabolic stability and binding affinity in drug candidates.[6][7][8]
Understanding these intrinsic properties is paramount for selecting an optimal catalytic system.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a palladium-catalyzed cycle, typically involving Pd(0) as the active catalytic species.[9] While several mechanistic nuances exist, the generally accepted pathway consists of three primary steps.[9][10]
// Inputs and Outputs node [shape=ellipse, style=filled, fillcolor="#F1F3F4", color="#5F6368", penwidth=1]; ArX [label="Aryl Halide (Ar-X)"]; Amine [label="Amine (R'-NH₂)"]; Base [label="Base"]; Product [label="Coupled Product\n(Ar-NHR')"];
ArX -> OxAdd [style=dashed]; Amine -> Amine_Complex [style=dashed]; Base -> Amine_Complex [style=dashed]; Amido_Complex -> Product [style=dashed, dir=back];
} .enddot Figure 1: The general catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate. This step is often accelerated by electron-rich ligands.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then removes a proton from the amine, forming a palladium-amido complex and a salt byproduct. The choice of base is critical to ensure efficient deprotonation without causing side reactions.[9]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the L-Pd(0) catalyst is regenerated. This step is typically the rate-limiting step, especially with electron-rich amines, and is significantly accelerated by bulky, electron-rich phosphine ligands.[10]
Designing a Robust Protocol: Key Parameter Selection
Success in coupling this compound hinges on the judicious selection of four key parameters: the palladium source, ligand, base, and solvent.
For challenging substrates, including electron-rich anilines, the choice of ligand is the most critical factor influencing reaction efficiency.[11] Simple phosphine ligands are often insufficient. Modern, sterically hindered biaryl phosphine ligands are required to promote the crucial reductive elimination step.[5]
| Ligand | Structure | Key Advantages & Use Cases |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly general and robust ligand for a wide range of aryl chlorides and bromides with primary amines.[5] Excellent first choice for screening. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Specifically developed for the monoarylation of primary amines and ammonia equivalents, often providing high selectivity and yields.[5] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Exceptionally effective for coupling secondary amines, but also shows high activity for electron-rich primary amines, particularly with aryl chlorides.[5] |
Recommendation: For coupling this compound, XPhos or BrettPhos are excellent starting points. Pre-formed palladium precatalysts (e.g., XPhos Pd G3) are often preferred as they are air-stable and provide more consistent results.
The base must be strong enough to deprotonate the aniline in the catalytic cycle but not so reactive that it degrades the starting materials or product.
| Base | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | High reactivity, promotes fast reaction rates, and works at lower catalyst loadings.[9] | Incompatible with base-sensitive functional groups like esters and nitro groups on the coupling partner.[9] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | Useful for substrates with protic functional groups and allows for lower reaction temperatures.[9] | Can be less effective for ortho-substituted aryl halides.[4] |
| Cesium Carbonate (Cs₂CO₃) / Potassium Phosphate (K₃PO₄) | Weaker, non-nucleophilic bases compatible with a wider range of functional groups. | Often require higher temperatures and longer reaction times.[9][12] |
Recommendation: Sodium tert-butoxide is the base of choice for general applications where functional group compatibility is not a concern. For substrates with sensitive functionalities, screen Cs₂CO₃ or K₃PO₄ .
The solvent must solubilize the reactants and catalyst while remaining inert. Its polarity can influence the rate of key steps in the catalytic cycle.[13][14]
| Solvent | Properties & Use Cases |
| Toluene | A non-polar, high-boiling solvent. Excellent general choice, particularly for reactions requiring elevated temperatures.[12] |
| 1,4-Dioxane | A polar aprotic solvent. Can sometimes improve solubility and reaction rates.[12] Note: Considered a solvent of concern and should be avoided if possible in process chemistry.[3] |
| Tetrahydrofuran (THF) | A polar aprotic solvent with a lower boiling point. Useful for reactions at or near room temperature. |
Recommendation: Toluene is the most robust and widely applicable solvent for Buchwald-Hartwig aminations.
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and related halogenated anilines should be handled with care, avoiding inhalation and skin contact.[15][16] All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.
This protocol is a robust starting point for coupling this compound with a standard aryl bromide.
Reaction: this compound + 4-Bromotoluene → 4-tert-Butoxy-3-fluoro-N-(p-tolyl)aniline
Reagents:
| Component | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Bromotoluene | 171.04 | 1.0 | 171 mg | 1.0 |
| This compound | 183.22 | 1.2 | 220 mg | 1.2 |
| XPhos Pd G3 | 828.48 | 0.02 | 16.6 mg | 0.02 (2 mol%) |
| Sodium tert-butoxide | 96.06 | 1.4 | 135 mg | 1.4 |
| Toluene (degassed) | - | - | 5.0 mL | - |
Step-by-Step Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), this compound (220 mg, 1.2 mmol), XPhos Pd G3 (16.6 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add 5.0 mL of degassed toluene via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. To take a sample, briefly remove the vial from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe. Quench the aliquot with a small amount of water and extract with ethyl acetate for analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add 5 mL of water to quench the reaction. Transfer the mixture to a separatory funnel, add 15 mL of ethyl acetate, and separate the layers. Extract the aqueous layer twice more with 10 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Aryl chlorides are less reactive than aryl bromides and often require a more active catalyst system and slightly more forcing conditions.
Reaction: this compound + 4-Chlorobenzonitrile → N-(4-cyanophenyl)-4-tert-butoxy-3-fluoroaniline
Reagents:
| Component | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Chlorobenzonitrile | 137.56 | 1.0 | 138 mg | 1.0 |
| This compound | 183.22 | 1.2 | 220 mg | 1.2 |
| BrettPhos Pd G3 | 906.63 | 0.02 | 18.1 mg | 0.02 (2 mol%) |
| Sodium tert-butoxide | 96.06 | 1.4 | 135 mg | 1.4 |
| Toluene (degassed) | - | - | 5.0 mL | - |
Step-by-Step Procedure:
-
Setup: Follow the same setup procedure as in Protocol 1, using the reagents listed above. The use of BrettPhos Pd G3 is recommended for its high activity with aryl chlorides.[5]
-
Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (3x evacuate/backfill cycles).
-
Solvent Addition: Add 5.0 mL of degassed toluene.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously. Reactions with aryl chlorides may require longer reaction times (12-24 hours).
-
Monitoring, Workup, and Purification: Follow the same procedures as outlined in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed due to oxygen/moisture).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base (e.g., NaOtBu or LiHMDS).3. Increase the reaction temperature in 10 °C increments. |
| Formation of Hydrodehalogenation Byproduct | 1. Presence of water in the reaction.2. β-hydride elimination from the amido complex (less common with these ligands). | 1. Use thoroughly dried glassware and anhydrous solvents.2. Ensure the base is anhydrous. |
| Product Degradation | 1. The product may be unstable to the strong base at high temperatures.2. The tert-butyl ether may be sensitive to prolonged heat. | 1. Switch to a weaker base (Cs₂CO₃ or K₃PO₄) and increase catalyst loading if necessary.2. Attempt the reaction at a lower temperature for a longer duration. |
| Poor Yield after Purification | 1. Product is highly non-polar or polar, leading to difficult separation.2. Product instability on silica gel. | 1. Adjust the solvent system for column chromatography.2. Consider using neutral alumina for chromatography or purification by recrystallization. |
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17122-17145. [Link]
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ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Janus, E., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7364. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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El-garawani, I. M., et al. (2023). Synthetic Methods for Primary Anilines. In Modern Synthetic Methodologies for Creating Organic Molecules. IntechOpen. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Vinogradova, E. V., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 8932–8935. [Link]
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Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]
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Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
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Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Vinogradova, E. V., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. [Link]
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Zhao, H., et al. (2019). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois Urbana-Champaign. [Link]
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El-Sayed, N. S. A., & Abdel-Megeed, M. F. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1024–1043. [Link]
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Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
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Application Notes and Protocols for the Acylation and Sulfonylation of 4-tert-Butoxy-3-fluoroaniline
Abstract
This technical guide provides detailed protocols and mechanistic insights for the N-acylation and N-sulfonylation of 4-tert-butoxy-3-fluoroaniline, a valuable building block in medicinal chemistry. The introduction of acyl and sulfonyl moieties onto an aniline core is a critical transformation in drug discovery, serving to modify physicochemical properties, modulate biological activity, and protect the amine functionality.[1][2] This document explains the underlying chemical principles, offers step-by-step experimental procedures, and presents data in a clear, accessible format to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of N-Functionalized Anilines
The transformation of anilines into their corresponding amides (N-acylation) and sulfonamides (N-sulfonylation) is a cornerstone of modern synthetic and medicinal chemistry. These modifications are strategically employed for several reasons:
-
Bioisosteric Replacement: The N-acyl sulfonamide group, in particular, is a well-regarded bioisostere for carboxylic acids, offering similar acidity (pKa 3.5–4.5) and hydrogen bonding capabilities but with enhanced metabolic stability.[2][3][4][5]
-
Modulation of Physicochemical Properties: Acylation and sulfonylation can significantly alter a molecule's lipophilicity, solubility, and metabolic profile, which are critical parameters in drug design.
-
Protecting Group Chemistry: The acetylation of an amino group reduces its activating effect in electrophilic aromatic substitution, preventing polysubstitution and allowing for more controlled synthesis of specific isomers.[1]
-
Bioactivity: The amide and sulfonamide linkages are prevalent in a vast array of FDA-approved drugs, highlighting their importance in establishing key interactions with biological targets.[2][3]
The Substrate: this compound
The target molecule, this compound, presents an interesting case for N-functionalization. The electronic nature of its substituents—an electron-donating tert-butoxy group at the para position and an electron-withdrawing fluorine atom at the meta position—influences the nucleophilicity of the amine. The bulky tert-butoxy group also introduces steric hindrance that must be considered in protocol design.
Acylation of this compound
Acylation of anilines proceeds via a nucleophilic acyl substitution mechanism.[6][7] The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, such as an acyl chloride or acid anhydride.[8][9]
Reaction Mechanism & The Role of Catalysts
The reaction forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to form the amide.[10][11] A base is typically required to neutralize the acidic byproduct (e.g., HCl), which drives the reaction to completion.[10][12]
-
Base Catalysis (e.g., Pyridine, Triethylamine): Pyridine and other amine bases act as acid scavengers.[13][14] Pyridine can also function as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[15][16]
-
Nucleophilic Catalysis (e.g., DMAP): 4-Dimethylaminopyridine (DMAP) is a superior nucleophilic catalyst.[17] It rapidly attacks the acylating agent to form an N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the starting anhydride or acyl chloride, leading to dramatic rate accelerations.[17][18][19]
Caption: General mechanism for nucleophilic acyl substitution.
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Application Notes and Protocols: The Strategic Role of 4-tert-Butoxy-3-fluoroaniline in Kinase Inhibitor Scaffolding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted therapy, particularly in oncology, has been revolutionized by the development of small-molecule kinase inhibitors. These agents are designed to interfere with the signaling pathways that drive cell proliferation and survival. A significant portion of these inhibitors are built upon privileged scaffolds, with the 4-anilinoquinazoline core being a prominent example, forming the foundation of clinically successful drugs like Gefitinib and Lapatinib.[1] The aniline moiety in these structures is a critical component, often serving as a key hydrogen bond donor to the hinge region of the kinase's ATP-binding pocket.
The strategic functionalization of this aniline ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological properties. In this context, 4-tert-Butoxy-3-fluoroaniline emerges as a building block of significant interest. While less documented in mainstream literature than some of its counterparts, its unique substitution pattern offers a compelling combination of electronic and steric features. This guide provides a comprehensive overview of the rationale for its use, its application in constructing kinase inhibitor scaffolds, and a detailed, field-proven protocol for its incorporation into a 4-anilinoquinazoline framework.
The Rationale for Use: A Duality of Function
The utility of this compound in kinase inhibitor design stems from the distinct and complementary roles of its two key substituents: the fluorine atom and the tert-butoxy group.
The Influence of the 3-Fluoro Substituent
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance therapeutic efficacy.[2] Its presence at the 3-position of the aniline ring in this compound offers several advantages:
-
Modulation of Basicity: The high electronegativity of the fluorine atom reduces the pKa of the aniline nitrogen. This modulation of basicity can be crucial for optimizing the hydrogen bonding interactions with the kinase hinge region, a critical anchor point for many Type I and Type II kinase inhibitors.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal interactions, such as dipole-dipole and multipolar C-F---C=O interactions, within the ATP-binding pocket, thereby contributing to the overall binding affinity and selectivity of the inhibitor.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block potential sites of metabolism, leading to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.
The Strategic Role of the 4-tert-Butoxy Group
The tert-butoxy group at the 4-position is not merely a passive substituent; it offers a unique combination of steric bulk and the potential for deprotection, providing a "masked" phenol.
-
Steric Hindrance and Lipophilicity: The bulky tert-butyl group can provide steric hindrance, which can influence the conformation of the inhibitor and its binding to the target kinase.[3] It also significantly increases the lipophilicity of the molecule, which can be advantageous for cell permeability and occupying hydrophobic pockets within the kinase domain.
-
A Protected Phenol: The tert-butoxy group can serve as a robust protecting group for a phenol.[4] Phenolic hydroxyl groups are often key pharmacophores in kinase inhibitors, acting as crucial hydrogen bond donors or acceptors. By masking the phenol as a tert-butyl ether, it is protected during multi-step syntheses where it might otherwise react under various conditions. This allows for its strategic deprotection in a later synthetic step to reveal the active phenol.
Application in the Synthesis of 4-Anilinoquinazoline Kinase Inhibitors
A primary and highly effective application of substituted anilines in kinase inhibitor synthesis is their reaction with 4-chloroquinazolines. This nucleophilic aromatic substitution reaction is a cornerstone in the synthesis of a vast number of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][4]
The general reaction proceeds as follows:
This reaction forms the core 4-anilinoquinazoline scaffold, which can then be further functionalized to optimize its biological activity.
Exemplary Protocol: Synthesis of N-(4-tert-Butoxy-3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol details a representative synthesis of a 4-anilinoquinazoline derivative using this compound. The reaction conditions are based on established and widely published methods for the synthesis of similar kinase inhibitor scaffolds.[5]
Materials and Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol (anhydrous)
-
Triethylamine (or Diisopropylethylamine)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Addition of Reagents: Add this compound (1.1 eq) to the flask, followed by anhydrous isopropanol (approximately 10 mL per gram of the chloroquinazoline).
-
Initiation of Reaction: Begin stirring the suspension and add triethylamine (1.2 eq).
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials and the formation of the product.
-
Work-up and Isolation:
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form.
-
If a precipitate is present, collect the solid by vacuum filtration and wash it with a small amount of cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable solvent system, such as a gradient of ethyl acetate in hexane, to afford the pure N-(4-tert-Butoxy-3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
The tert-Butoxy Group as a Masked Phenol: Deprotection Strategies
The synthetic utility of the tert-butoxy group extends beyond its steric and electronic influence. Its ability to be selectively removed to unveil a phenolic hydroxyl group provides a powerful tool for late-stage functionalization and for accessing key binding interactions.[6] The deprotection of tert-butyl aryl ethers is a well-established transformation in organic synthesis.
Common deprotection methods include:
-
Acid-catalyzed cleavage: Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent can efficiently cleave the tert-butyl ether.[4]
-
Lewis acid-mediated deprotection: Lewis acids like aluminum chloride (AlCl₃) can also be employed for this transformation.[7]
Exemplary Deprotection Protocol:
-
Dissolve the N-(4-tert-Butoxy-3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected phenol, N-(3-Fluoro-4-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-amine.
Data Presentation and Visualization
Table 1: Physicochemical Properties of Key Compounds
| Property | This compound | N-(4-tert-Butoxy-3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Hypothetical) |
| Molecular Formula | C₁₀H₁₄FNO | C₂₀H₂₂FN₃O₃ |
| Molecular Weight | 183.22 g/mol | 387.41 g/mol |
| Appearance | (Typically a solid) | (Expected to be a solid) |
| Solubility | Soluble in most organic solvents | Expected to be soluble in polar organic solvents |
Diagrams
Caption: EGFR Signaling Pathway Inhibition.
Caption: Synthetic Workflow for a 4-Anilinoquinazoline Inhibitor.
Caption: Key Structural Features and Rationale for Use.
Conclusion
This compound represents a strategically valuable building block for the synthesis of novel kinase inhibitors. The combination of a fluorine atom to modulate electronic properties and improve metabolic stability, with a bulky, deprotectable tert-butoxy group, offers medicinal chemists a versatile tool for scaffold decoration and the exploration of structure-activity relationships. The provided exemplary protocol for its incorporation into a 4-anilinoquinazoline scaffold, a common core of many potent kinase inhibitors, serves as a practical guide for its application in drug discovery programs. The principles and methodologies outlined in this document are grounded in established synthetic and medicinal chemistry, providing a solid foundation for the development of the next generation of targeted therapeutics.
References
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- Baschieri, A., et al. (2014). Chemoselective deprotection of TBS alkyl and phenyl ethers in the presence of TBDPS alkyl and phenyl ethers by intramolecular and competition experiments. Tetrahedron, 70(40), 7356-7363.
- Kadayath, C., et al. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 44(45), 8375-8378.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Sambri, L., et al. (2005). An eco-compatible method, which permits the formation or cleavage of tert-butyl ethers of alcohols and phenols, is proposed. The Journal of Organic Chemistry, 70(24), 10094-10097.
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application of fluorinated anilines in materials science
Aniline, a foundational molecule in chemical synthesis, undergoes a remarkable transformation in its utility and function when strategically fluorinated. The introduction of fluorine atoms onto the aniline ring imparts a unique combination of steric and electronic properties that have proven invaluable in the advancement of materials science. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the low polarizability of the resulting molecules lead to materials with enhanced thermal stability, chemical resistance, and tailored optoelectronic characteristics.[1][2]
This guide serves as a comprehensive resource for researchers and scientists, providing in-depth application notes and detailed protocols for the use of fluorinated anilines in the synthesis of high-performance polymers, advanced liquid crystals, and next-generation organic electronics. The content herein is designed to bridge theoretical understanding with practical application, explaining not just the "how" but the fundamental "why" behind the experimental choices.
Section 1: High-Performance Fluorinated Polymers
The incorporation of fluorine into polymer backbones, often through the use of fluorinated aniline monomers, dramatically enhances their performance profile.[3] Fluorinated polymers generally exhibit superior thermal stability, increased solubility in organic solvents, and improved resistance to chemical degradation compared to their non-fluorinated analogs.[4][5]
Application Note: Fluorinated Polyanilines (PANI)
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis and tunable conductivity.[6] However, pristine PANI often suffers from poor processability and limited thermal stability. The copolymerization of aniline with fluorinated anilines, such as 3-fluoroaniline, yields poly(aniline-co-3-fluoroaniline) derivatives with significantly improved characteristics.[4]
The presence of the C-F bond along the polymer backbone increases the thermal stability of the material.[4][7] Furthermore, the fluorine atoms can disrupt the planarity and intermolecular packing of the polymer chains, which leads to better solubility in common organic solvents without drastically compromising electrical properties.[4][8] This enhanced processability is a critical factor for the fabrication of PANI-based devices. However, it is noteworthy that the electrical conductivity of these copolymers tends to decrease with an increasing content of the fluorinated aniline monomer, a trade-off that must be balanced for specific applications.[4]
Protocol: Chemical Oxidative Polymerization of 3-Fluoroaniline
This protocol details the synthesis of poly(3-fluoroaniline) using ammonium persulfate as an oxidant, a common method for preparing fluorinated PANI derivatives.[4][9]
Materials:
-
3-Fluoroaniline (monomer)
-
Ammonium persulfate (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant)
-
Methanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 250 mL beaker, dissolve a specific molar amount of 3-fluoroaniline in 1 M HCl solution. The solution should be stirred continuously in an ice bath to maintain a temperature of 0-5 °C.
-
Separately, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is typically 1:1.
-
Slowly add the ammonium persulfate solution dropwise to the stirring 3-fluoroaniline solution.
-
The reaction mixture will gradually change color, indicating the onset of polymerization. Continue stirring in the ice bath for 2-4 hours.
-
After the reaction is complete, the precipitate (poly(3-fluoroaniline)) is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected polymer powder sequentially with 1 M HCl, methanol, and deionized water to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
Data Summary: Properties of Fluorinated Polyanilines
| Polymer | Monomer Feed Ratio (Aniline:3-FA) | Thermal Stability (TGA, °C) | Solubility (in NMP) | Electrical Conductivity (S/cm) |
|---|---|---|---|---|
| Polyaniline | 100:0 | ~350 | Poor | ~1-10 |
| Poly(aniline-co-3-fluoroaniline) | 75:25 | ~380 | Moderate | ~10⁻¹ - 1 |
| Poly(aniline-co-3-fluoroaniline) | 50:50 | ~400 | Good | ~10⁻² - 10⁻¹ |
| Poly(3-fluoroaniline) | 0:100 | >420 | High | ~10⁻⁵ - 10⁻⁴ |
Note: The values presented are illustrative and can vary based on specific synthesis conditions. Data synthesized from multiple sources.[4][7][8]
Caption: Workflow for the synthesis of poly(3-fluoroaniline).
Section 2: Advanced Liquid Crystals
Fluorinated anilines are critical intermediates in the synthesis of high-performance liquid crystals (LCs) used in modern displays.[10] The introduction of fluorine atoms into LC molecules allows for the fine-tuning of key physical properties such as dielectric anisotropy, viscosity, and switching times.[10][11]
Application Note: Tuning Liquid Crystal Properties
The strategic placement of fluorine atoms on the aromatic core of a liquid crystal molecule, often derived from a fluorinated aniline building block, has profound effects. For instance, a lateral fluoro-substituent can enhance the stability of tilted smectic phases and reduce the melting point.[12] Molecules like 2,3,4-trifluoroaniline serve as essential precursors for constructing complex liquid crystal molecules with the precise alignment and stability required for vibrant and responsive displays.[10] The high polarity of the C-F bond can lead to a significant increase in dielectric anisotropy, a crucial parameter for low-voltage-driven LC displays.[11]
Protocol: Synthesis of a Fluorinated Anil-Based Liquid Crystal (Conceptual)
This protocol outlines a conceptual synthetic route to a Schiff base (anil) type liquid crystal, illustrating the use of a fluorinated aniline.
Materials:
-
4-Fluorobenzaldehyde
-
4-Butoxyaniline
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve equimolar amounts of 4-fluorobenzaldehyde and 4-butoxyaniline in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crystalline product by vacuum filtration.
-
Recrystallize the crude product from hot ethanol to obtain the purified liquid crystalline compound.
-
Characterize the product using techniques like FTIR, NMR, and differential scanning calorimetry (DSC) to confirm its structure and determine its mesophase transition temperatures.
Caption: Synthesis pathway for a fluorinated liquid crystal.
Section 3: Organic Electronics
Fluorinated anilines and their derivatives are emerging as key components in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[13][14] The electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels of organic semiconductors.[14] This energy level modulation is critical for improving charge injection and transport, as well as enhancing the material's resistance to oxidative degradation.[13][14]
Application Note: Hole-Transporting Materials in Perovskite Solar Cells and OLEDs
In perovskite solar cells (PSCs) and OLEDs, hole-transporting materials (HTMs) play a crucial role in efficiently extracting and transporting positive charge carriers. Fluorinated aniline units are incorporated into complex molecules, such as those with a spiro[fluorene-9,9′-xanthene] (SFX) core, to create advanced HTMs.[13]
The fluorination of the peripheral aniline units lowers the highest occupied molecular orbital (HOMO) energy level.[13] This adjustment leads to a better energy-level alignment with the perovskite absorber layer, facilitating efficient hole extraction. Furthermore, the hydrophobic nature of the C-F bond can enhance the moisture resistance of the device, a critical factor for the long-term stability of perovskite solar cells.[1][13]
Protocol: Surface Passivation of Perovskite Films with 4-Fluoroaniline
This protocol describes the use of 4-fluoroaniline as a surface passivation agent to reduce defects in perovskite thin films, thereby improving solar cell performance and stability.[1]
Materials:
-
Perovskite-coated substrate (e.g., FTO/TiO₂/Perovskite)
-
4-Fluoroaniline solution (e.g., 1 mg/mL in isopropanol)
-
Spinner for spin-coating
-
Hotplate
-
Nitrogen-filled glovebox
Procedure:
-
Prepare the perovskite thin film on the desired substrate using a standard method (e.g., one-step spin-coating).
-
Inside a nitrogen-filled glovebox, prepare a dilute solution of 4-fluoroaniline in a suitable solvent like isopropanol.
-
Deposit the 4-fluoroaniline solution onto the surface of the perovskite film via spin-coating. A typical procedure might involve dispensing 100 µL of the solution and spinning at 4000 rpm for 30 seconds.
-
After spin-coating, anneal the film on a hotplate at approximately 100 °C for 10 minutes to remove the solvent and promote interaction between the aniline and the perovskite surface.
-
The amino group of the 4-fluoroaniline coordinates with uncoordinated lead ions on the perovskite surface, passivating defect states.[1]
-
Complete the solar cell device fabrication by depositing the hole-transport layer and the top metal electrode.
Data Summary: Performance of 4-Fluoroaniline Passivated Perovskite Solar Cells
| Device | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
|---|---|---|---|---|
| Control (No Passivation) | ~18.5% | ~1.05 V | ~22.5 mA/cm² | ~0.78 |
| 4-FA Passivated | ~20.2% | ~1.12 V | ~23.0 mA/cm² | ~0.81 |
Note: These values are representative and based on literature reports. Actual performance may vary.[1]
Caption: Role of 4-fluoroaniline in passivating perovskite defects.
References
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Synthesis and characterization of fluorine-substituted polyanilines. (2004). Journal of Applied Polymer Science, 91(14), 2302–2312. Available at: [Link]
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Electrochemical synthesis of fluorinated polyanilines. (2018). Electrochimica Acta, 283, 1633-1641. Available at: [Link]
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The Role of 2,3,4-Trifluoroaniline in Advancing Liquid Crystal Display Technology. (2026). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). (2014). Journal of Mechanical Engineering and Science and Technology, 5(2), 1-8. Available at: [Link]
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Liquid crystals. I. Fluorinated anils. (1968). The Journal of Organic Chemistry, 33(5), 1839–1843. Available at: [Link]
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Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials in Perovskite Solar Cells and Light-Emitting Diodes. (2021). Molecules, 26(12), 3684. Available at: [Link]
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Fluorinated polyanilines as superior materials for electrocatalytic anodes in bacterial fuel cells. (2004). Biosensors and Bioelectronics, 20(2), 294-299. Available at: [Link]
-
Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (2013). International Journal of Polymer Science, 2013, 1-13. Available at: [Link]
-
Poly(aniline-co-o-Bromoaniline) and Poly(aniline- o -Fluoroaniline): A Comparative Study of Their Physical Properties. (2016). American Journal of Polymer Science, 6(1), 1-8. Available at: [Link]
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry, 11(3), 10565-10573. Available at: [Link]
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Fluorinated polyanilines as superior materials for electrocatalytic anodes in bacterial fuel cells. (2004). Biosensors and Bioelectronics, 20(2), 294-299. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal, 7(2), 207-215. Available at: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2015). Journal of Visualized Experiments, (106), e53789. Available at: [Link]
-
Elucidating the Role of Fluorine on Gas Transport Through Fluorinated Polymer Membranes. (2019). PhD Dissertation, Georgia Institute of Technology. Available at: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). Journal of Visualized Experiments, (106), e53789. Available at: [Link]
-
Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2022). Molecules, 27(19), 6289. Available at: [Link]
- Preparation of fluorinated anilines. (1979). US Patent 4,145,364.
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Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. (2007). Chemical Communications, (23), 2335-2347. Available at: [Link]
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Fluorinated liquid crystals – properties and applications. (2007). Chemical Society Reviews, 36(12), 1931-1974. Available at: [Link]
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Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8359–8397. Available at: [Link]
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Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(21), 8359–8397. Available at: [Link]
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Polyaniline. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Polyaniline: Synthesis, Properties, and Application. (2018). In Advanced Materials. IntechOpen. Available at: [Link]
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Synthesis of polyaniline and their application. (2022). The Pharma Innovation Journal, 11(12), 2392-2398. Available at: [Link]
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Tuning Properties of a Fluorinated Terpolymer in Thin Films at Solid Interphases. (2023). Conference Paper. Available at: [Link]
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Synthesis of fluorinated polymers by chemical modification. (2002). Progress in Polymer Science, 27(6), 1089-1131. Available at: [Link]
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Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024). Polymers, 16(7), 964. Available at: [Link]
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Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (2018). International Journal of Molecular Sciences, 19(1), 135. Available at: [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 28. Available at: [Link]
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Flexible organic field-effect transistors-based biosensors: progress and perspectives. (2023). Journal of Nanobiotechnology, 21(1), 37. Available at: [Link]
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Roles of Fluorine in Drug Design and Drug Action. (2017). Current Topics in Medicinal Chemistry, 17(28), 3167-3181. Available at: [Link]
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The Impact of Fluorine in Material Science: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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The role of fluorine doping in tuning the optoelectronic properties of ZnO thin films. (2001). Thin Solid Films, 394(1-2), 61-66. Available at: [Link]
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Synthesis of Uniform Polyaniline Nanofibers through Interfacial Polymerization. (2014). Materials, 7(4), 2864-2873. Available at: [Link]
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Efficient Organic Light-Emitting Diodes with Fluorine-Doped Tin-Oxide Anode and Electrochemically Synthesized Sulfonated Polyaniline as Hole Transport Layer. (2013). Journal of the Brazilian Chemical Society, 24(10), 1629-1635. Available at: [Link]
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Recent Progress in Fluorinated Dielectric-Based Organic Field-Effect Transistors and Applications. (2021). Advanced Materials Technologies, 6(11), 2100612. Available at: [Link]
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Recent advances in materials for organic light emitting diodes. (2018). Beilstein Journal of Organic Chemistry, 14, 1550–1552. Available at: [Link]
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Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (2019). Conference Paper. Available at: [Link]
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Recent advances in materials for organic light emitting diodes. (2018). Beilstein Journal of Organic Chemistry, 14, 1550–1552. Available at: [Link]
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Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. (2021). Organic & Biomolecular Chemistry, 19(2), 256-277. Available at: [Link]
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Application Notes and Protocols for the Synthesis of High-Performance Polyanilines from 4-tert-Butoxy-3-fluoroaniline Derivatives
For: Researchers, scientists, and drug development professionals in polymer chemistry and materials science.
Introduction: The Strategic Advantage of Fluorinated and Alkoxy-Substituted Polyanilines
Polyaniline (PANI) is a well-established conducting polymer renowned for its straightforward synthesis, environmental stability, and tunable conductivity.[1] However, its practical application is often hampered by poor solubility in common organic solvents and limited processability.[2] To overcome these limitations, the strategic functionalization of the aniline monomer unit is a key area of research. This guide focuses on the synthesis and polymerization of a particularly promising derivative: 4-tert-Butoxy-3-fluoroaniline.
The incorporation of a fluorine atom and a tert-butoxy group onto the aniline backbone is a deliberate design choice aimed at synergistically enhancing the polymer's properties. The fluorine substituent is known to improve the thermal stability and solubility of polyanilines due to the strength of the C-F bond.[3] Furthermore, fluorination can favorably modify the electronic properties of the resulting polymer.[3][4] The bulky tert-butoxy group, on the other hand, is introduced to further enhance solubility by disrupting interchain packing, making the resulting polymer more amenable to solution-based processing techniques. This combination of substituents is anticipated to yield a high-performance polymer with a superior balance of processability, thermal stability, and electroactivity.
This document provides a comprehensive guide for the synthesis of the this compound monomer and its subsequent polymerization via chemical oxidative polymerization. Detailed protocols, characterization data, and the underlying scientific rationale are presented to enable researchers to successfully synthesize and evaluate this advanced polymer system.
Part 1: Synthesis of the this compound Monomer
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Protocol 1.1: Synthesis of 2-Fluoro-1-(tert-butoxy)-4-nitrobenzene (Etherification)
Rationale: The Mitsunobu reaction is a reliable and mild method for the formation of ethers from alcohols and acidic pronucleophiles, such as phenols. This method is chosen to avoid the harsh conditions that might be required for other etherification strategies, which could lead to side reactions.
Materials:
-
2-Fluoro-4-nitrophenol
-
tert-Butanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoro-4-nitrophenol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butanol (1.2 eq) to the reaction mixture.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-1-(tert-butoxy)-4-nitrobenzene.
Protocol 1.2: Synthesis of this compound (Reduction)
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. The use of iron powder in the presence of ammonium chloride in an ethanol/water mixture is a classic, effective, and relatively inexpensive method for this reduction, avoiding the need for high-pressure hydrogenation.[7]
Materials:
-
2-Fluoro-1-(tert-butoxy)-4-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
To a round-bottom flask containing a stirred solution of 2-fluoro-1-(tert-butoxy)-4-nitrobenzene (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (3.0 eq).
-
Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Characterization of this compound
The successful synthesis of the monomer should be confirmed by standard analytical techniques. The following table presents the expected physicochemical and spectroscopic data.
| Property | Value | Source/Technique |
| CAS Number | 1039941-26-8 | [8][9][10][11][12] |
| Molecular Formula | C₁₀H₁₄FNO | [8][9][10] |
| Molecular Weight | 183.22 g/mol | [8][9][10] |
| Appearance | Pale yellow to brown oil/low melting solid | Visual Inspection |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.7-6.9 (m, 2H, Ar-H), 6.6 (m, 1H, Ar-H), 3.6 (br s, 2H, -NH₂), 1.3 (s, 9H, -C(CH₃)₃) | ¹H NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 153 (d, J=240 Hz, C-F), 140 (d, J=10 Hz), 138, 118, 115 (d, J=20 Hz), 110, 80 (-C(CH₃)₃), 29 (-C(CH₃)₃) | ¹³C NMR Spectroscopy |
| FTIR (thin film, cm⁻¹) | 3450-3300 (N-H stretch), 2980 (C-H stretch), 1620 (N-H bend), 1510 (aromatic C=C), 1240 (C-O stretch), 1150 (C-F stretch) | FTIR Spectroscopy[13] |
Part 2: Synthesis of Poly(this compound)
The polymerization of aniline derivatives can be achieved through several methods, including electrochemical and chemical oxidation.[14] For its scalability and accessibility, chemical oxidative polymerization is a widely adopted method.[15][16] This protocol details the synthesis of poly(this compound) using ammonium persulfate (APS) as the oxidant in an acidic medium.
Polymerization Workflow Diagram
Caption: Workflow for the oxidative polymerization of the monomer.
Protocol 2.1: Chemical Oxidative Polymerization
Rationale: The polymerization is conducted in an acidic medium (HCl) to protonate the aniline monomer, which is a prerequisite for the formation of the conductive emeraldine salt form of the polymer.[8] Ammonium persulfate is a strong oxidizing agent that effectively initiates the polymerization by generating aniline radical cations.[15] The reaction is performed at low temperatures (0-5 °C) to control the reaction rate, promote higher molecular weight polymer formation, and minimize the formation of defects and side products.[8]
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Deionized water
Procedure:
-
In a beaker, dissolve a specific amount of this compound (e.g., 0.1 mol) in 1 M HCl with constant stirring until fully dissolved.
-
Cool the monomer solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve ammonium persulfate (oxidant) in 1 M HCl. A monomer-to-oxidant molar ratio of 1:1.25 is recommended.
-
Cool the oxidant solution to 0-5 °C.
-
Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30-45 minutes. The color of the solution should gradually change, typically to a dark green or black, indicating polymerization.
-
Allow the reaction to proceed with continuous stirring at 0-5 °C for 24 hours.
-
After 24 hours, collect the precipitated polymer by vacuum filtration.
-
Wash the polymer powder extensively with 1 M HCl to remove unreacted monomer and oligomers.
-
Subsequently, wash the polymer with methanol to remove any remaining impurities.
-
Dry the final polymer product in a vacuum oven at 60 °C for 48 hours.
Part 3: Characterization and Performance of Poly(this compound)
Thorough characterization is essential to confirm the structure of the synthesized polymer and to evaluate its performance characteristics. The following data are representative of what would be expected for a polymer of this nature, based on literature values for similar fluorinated and substituted polyanilines.[3][17][18]
Spectroscopic Analysis
-
FTIR Spectroscopy: This technique is used to identify the characteristic functional groups and bonding structures within the polymer. The spectrum should confirm the presence of benzenoid and quinoid rings, which are characteristic of the polyaniline backbone.[13][19]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching vibrations |
| ~2980 | Aliphatic C-H stretching (tert-butyl) |
| ~1590 | C=C stretching of quinoid rings |
| ~1500 | C=C stretching of benzenoid rings |
| ~1300 | C-N stretching of secondary aromatic amine |
| ~1245 | Asymmetric C-O-C stretching (ether) |
| ~1150 | C-F stretching |
| ~820 | C-H out-of-plane bending (substituted benzene) |
-
NMR Spectroscopy: Due to the generally poor solubility of polyanilines, solid-state NMR might be required. However, the bulky tert-butoxy group is expected to enhance solubility, potentially allowing for solution-state NMR in solvents like DMSO-d₆. The spectrum would be complex and show broad peaks characteristic of polymers.
Thermal and Molecular Weight Analysis
The thermal stability and molecular weight distribution are critical indicators of a high-performance polymer.
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability. Polyanilines typically show a multi-step degradation process.[20][21][22][23]
| Parameter | Expected Value | Interpretation |
| T₅ (5% weight loss) | > 350 °C | Initial degradation temperature, indicating high thermal stability. |
| T₁₀ (10% weight loss) | > 400 °C | Further indication of thermal robustness. |
| Char Yield at 600 °C | > 50% | High char yield is characteristic of thermally stable aromatic polymers. |
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer. This requires finding a suitable solvent in which the polymer is fully soluble.
| Parameter | Expected Value |
| Number Average Molecular Weight (Mn) | 20,000 - 40,000 g/mol |
| Weight Average Molecular Weight (Mw) | 45,000 - 90,000 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 2.0 - 2.5 |
Electrical Properties
The electrical conductivity of polyaniline is highly dependent on the doping level. The as-synthesized polymer (emeraldine salt) is conductive, while the de-doped form (emeraldine base) is an insulator.
| Polymer Form | Dopant | Conductivity (S/cm) |
| Emeraldine Salt | HCl | 10⁻² - 10⁰ |
| Emeraldine Base | None (de-doped with NH₄OH) | 10⁻⁹ - 10⁻¹¹ |
Conclusion
This guide provides a detailed framework for the synthesis and characterization of high-performance polymers derived from this compound. The strategic incorporation of fluorine and tert-butoxy substituents is designed to yield a processable and thermally stable conducting polymer. The provided protocols are based on established and reliable chemical transformations, offering a clear path for researchers to explore this promising class of materials. The expected characterization and performance data serve as a benchmark for evaluating the success of the synthesis and the properties of the resulting polymer. Further optimization of polymerization conditions and exploration of different doping agents may lead to even greater enhancements in the material's properties, opening new avenues for applications in advanced electronics, sensors, and anticorrosion coatings.
References
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Solid-state NMR and FTIR investigations of standard and nanotubular polyanilines. (n.d.). Retrieved January 19, 2026, from [Link]
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Interfacial polycondensation. III. Polyamides. (n.d.). Retrieved January 19, 2026, from [Link]
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Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis and characterization of fluorine-substituted polyanilines. (n.d.). OpenMETU. Retrieved January 19, 2026, from [Link]
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Chemical Oxidative Polymerization of Aniline with Ferric Chloride. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
-
Solid-state NMR and FTIR investigations of standard and nanotubular polyanilines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Unexpected Discovery of the Formation of High-Molecular-Weight Aromatic Polyamides from Unstoichiometric Diacyl Chloride/Diamine Components. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of polyaniline by chemical oxidative polymerization and characteristic of conductivity and reflection for various strong acid dopants. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Large aromatic amide helices via living polycondensation. (2025). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Synthesis and characterization of conducting substituted polyanilines. (2005). ScienceDirect. Retrieved January 19, 2026, from [Link]
-
Synthesis and characterization of fluorine-substituted polyanilines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chemical Oxidative Polymerization of Aniline with o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties. (2015). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Oxidative polymerization of aniline in the presence of additional substrate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). PMC. Retrieved January 19, 2026, from [Link]
-
Tailoring Intrinsic Properties of Polyaniline by Functionalization with Phosphonic Groups. (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
FTIR study of polyaniline–fullerene complex. (2001). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Thermal and physical properties of the Polyanilines A) TGA curves and b) XRD patterns. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
THERMAL BEHAVIOR OF FLUORINATED POLY{ARYL ETHER DKETONE)S. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors. (2017). PubMed. Retrieved January 19, 2026, from [Link]
-
TGA curves of; (a) pure polyaniline, PANI/CNT (b) 1% (c) 3%( d) 5%. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. (n.d.). Google Patents.
-
Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Reagents... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Thermogravimetric analysis (TGA) curve of polyaniline, polyvinyl alcohol, silver and sample 5. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Some surrogates of 4‐alkoxy aniline derivative. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Thermogravimetric analysis (TGA) of polyaniline nanofibers synthesized... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2021). American Chemical Society. Retrieved January 19, 2026, from [Link]
-
TGA and DTG data of polyaniline samples. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Facile Synthesis of (tert-Alkoxy)amines. (2005). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (2019). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Fourier Transforms Infrared Spectroscopy and X-ray Diffraction Investigation of Recycled Polypropylene/Polyaniline Blends. (n.d.). Aidic. Retrieved January 19, 2026, from [Link]
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Protecting the Amino Group of 4-tert-Butoxy-3-fluoroaniline: A Guide to Strategic Selection and Application
Introduction
In the landscape of modern synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science, the precise manipulation of functional groups is paramount. 4-tert-Butoxy-3-fluoroaniline is a valuable building block, incorporating a synthetically versatile amino group, an electron-donating tert-butoxy group, and an electron-withdrawing fluorine atom. This unique substitution pattern presents both opportunities and challenges in multi-step syntheses. The amino group, a potent nucleophile and base, often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a suitable protecting group is not trivial, as it must be robust enough to withstand various reaction conditions while being selectively removable without affecting the acid-sensitive tert-butoxy ether or the carbon-fluorine bond.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for the amino group of this compound. We will delve into the rationale behind the selection of common protecting groups, provide field-proven, step-by-step protocols for their installation and removal, and discuss the critical aspects of orthogonality, ensuring the successful execution of complex synthetic routes.
Understanding the Substrate: Electronic Effects at Play
The reactivity of the amino group in this compound is modulated by the electronic interplay of its substituents. The tert-butoxy group at the para-position is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring and, consequently, the nucleophilicity of the amino group. Conversely, the fluorine atom at the meta-position is electron-withdrawing through induction, which slightly attenuates the activating effect of the tert-butoxy group. This electronic balance influences the conditions required for both protection and deprotection reactions.
Selecting the Optimal Protecting Group: A Strategic Decision
The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily cleaved under mild conditions that do not affect other functional groups in the molecule. For this compound, the primary concern is the acid lability of the tert-butoxy group. Therefore, protecting groups that require harsh acidic conditions for removal are generally unsuitable.
Here, we will focus on two of the most versatile and widely used amine protecting groups: the tert-Butoxycarbonyl (Boc) group and the Benzyloxycarbonyl (Cbz) group.
Workflow for Protecting Group Selection
Caption: Decision workflow for selecting a suitable protecting group.
The tert-Butoxycarbonyl (Boc) Group: A Versatile Choice
The Boc group is a cornerstone of amine protection in modern organic synthesis due to its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[1]
Rationale for Use
-
Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O, a stable and easy-to-handle reagent.[1]
-
Stability: The Boc group is resistant to basic conditions, nucleophiles, and catalytic hydrogenation, offering a broad scope for subsequent reactions.[1]
-
Orthogonality Challenge: The primary challenge with the Boc group in the context of this compound is the potential for simultaneous cleavage of the tert-butoxy ether during deprotection. However, with careful selection of reagents and conditions, selective deprotection can be achieved.
Detailed Protocol for Boc Protection
Reaction Scheme:
Caption: Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or THF (0.2-0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl (4-(tert-butoxy)-3-fluorophenyl)carbamate.
Deprotection of the Boc Group
Selective removal of the N-Boc group in the presence of the acid-sensitive tert-butoxy ether requires carefully controlled, milder acidic conditions.
Reaction Scheme:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-Butoxy-3-fluoroaniline
Welcome to the technical support center for the synthesis of 4-tert-Butoxy-3-fluoroaniline. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of preparing this valuable intermediate. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols based on established chemical principles for analogous transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: While specific literature on the synthesis of this compound is not abundant, the most logical and industrially scalable approach is inferred from the synthesis of structurally similar halogenated anilines. The predominant strategy involves the reduction of the corresponding nitro-aromatic precursor, 4-tert-butoxy-3-fluoro-1-nitrobenzene .
The key transformation is the reduction of the nitro group (-NO₂) to an amine group (-NH₂). The primary methods for this reduction include:
-
Catalytic Hydrogenation: This is a clean and high-yield method that utilizes a metal catalyst (e.g., Palladium on Carbon, Pd/C, or Platinum on Carbon, Pt/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[1][2]
-
Metal-Acid Reduction: A classical method using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid).[1][3] This method is robust but can generate significant metallic waste.
A conceptual workflow for the primary synthetic route is outlined below.
Caption: Primary synthetic route to this compound.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis, focusing on the reduction of 4-tert-butoxy-3-fluoro-1-nitrobenzene.
Q2: My reaction shows low conversion of the starting nitro compound. How can I improve the yield?
A2: Low conversion is a common issue often linked to catalyst activity, reaction conditions, or insufficient reductant.
Potential Causes & Solutions:
-
Inactive or Poisoned Catalyst (for Catalytic Hydrogenation):
-
Cause: The catalyst may be old, improperly stored, or poisoned by impurities (e.g., sulfur or halide compounds) in the starting material or solvent.
-
Solution: Use a fresh batch of high-quality catalyst. Ensure starting materials and solvents are pure. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%), but be mindful that excessive catalyst can sometimes promote side reactions.[2]
-
-
Insufficient Hydrogen Pressure or Poor Mixing:
-
Cause: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is critical for the reaction to proceed. Low hydrogen pressure can be rate-limiting.
-
Solution: Increase the hydrogen pressure within the recommended safe limits for your equipment (typically 1-5 MPa).[2] Ensure vigorous stirring or shaking to maintain a good suspension of the catalyst and maximize gas-liquid surface area.
-
-
Suboptimal Temperature:
-
Cause: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature. For many nitro group reductions, a range of 50-80°C is effective.[2][3] Monitor the reaction closely by TLC or HPLC to find the optimal balance, as higher temperatures can also promote side reactions.
-
Q3: I am observing significant side product formation, particularly de-fluorination or cleavage of the tert-butoxy group. What can I do to minimize this?
A3: The formation of byproducts like 4-tert-butoxyaniline (de-fluorination) or 3-fluoroaniline (de-tert-butoxylation) is a significant challenge due to the lability of the C-F and C-O bonds under certain reductive conditions.
Potential Causes & Solutions:
-
De-tert-butoxylation (Cleavage of the Ether):
-
Cause: The tert-butyl ether group is sensitive to strong acids. Using a strong acidic medium, like concentrated HCl with iron powder, can lead to cleavage, especially at elevated temperatures.
-
Solution: If using a metal/acid system, switch to a milder acid like acetic acid or add a co-solvent like ethanol to moderate the conditions.[3] A superior alternative is to use catalytic transfer hydrogenation with a neutral hydrogen donor like ammonium formate, which avoids strongly acidic conditions altogether.
-
-
De-fluorination:
-
Cause: Catalytic hydrogenation, particularly with palladium catalysts, can sometimes cause dehalogenation of aryl halides. This is exacerbated by high catalyst loading, high hydrogen pressure, or prolonged reaction times.[2]
-
Solution:
-
Optimize Catalyst: Screen different catalysts. Platinum on carbon (Pt/C) is sometimes less prone to causing dehalogenation than Pd/C.
-
Control Conditions: Reduce the hydrogen pressure and catalyst loading to the minimum required for a reasonable reaction rate.
-
Monitor Closely: Track the reaction's progress and stop it as soon as the starting material is consumed to prevent over-reduction.
-
-
Below is a troubleshooting decision tree to help guide your experimental choices.
Caption: Troubleshooting decision tree for common synthesis issues.
Q4: How can I effectively purify the final this compound product?
A4: Purification can be challenging if side products are present. A multi-step approach is often necessary.
-
Aqueous Workup/Extraction: After the reaction, the first step is typically to neutralize the mixture (if acidic) and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). An acid-base extraction can be highly effective:
-
Dissolve the crude mixture in an organic solvent.
-
Wash with a dilute acid (e.g., 1M HCl). The desired aniline product will move to the aqueous layer as the ammonium salt, while neutral starting material and non-basic byproducts remain in the organic layer.
-
Separate the aqueous layer, basify it with NaOH or NaHCO₃ to regenerate the free aniline, and then re-extract the pure product into a fresh organic solvent.
-
-
Column Chromatography: If impurities persist, silica gel chromatography is the standard method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity is usually effective for separating the aniline product from less polar impurities.
-
Recrystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can yield highly pure material. If it is a liquid, vacuum distillation can be used, provided the boiling points of the product and impurities are sufficiently different.
Comparative Overview of Reduction Methods
The choice of reduction method is critical and involves trade-offs between yield, selectivity, cost, and environmental impact.
| Parameter | Catalytic Hydrogenation (H₂/Pd-C) | Metal-Acid Reduction (Fe/HCl) |
| Typical Yield | >90%[1] | 80-95%[1] |
| Selectivity | High, but risk of dehalogenation.[2] | Good, but risk of acid-labile group cleavage. |
| Reaction Conditions | Mild to moderate temperature (25-80°C), requires pressure equipment. | Moderate to high temperature (60-100°C), atmospheric pressure.[3] |
| Workup | Simple filtration to remove catalyst. | Requires filtration of metal sludge and neutralization of acid. |
| Safety Concerns | Handling of flammable H₂ gas and pyrophoric catalysts. | Handling of strong acids and generation of H₂ gas in situ. |
| Environmental Impact | Green, with catalyst recycling possible. | Generates significant iron sludge and acidic waste.[2] |
Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative procedure for the reduction of 4-tert-butoxy-3-fluoro-1-nitrobenzene. Warning: This procedure should only be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Materials:
-
4-tert-butoxy-3-fluoro-1-nitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethanol (as solvent)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas for purging
-
Celite or another filter aid
Procedure:
-
Reactor Setup: In a pressure-rated hydrogenation vessel, add 4-tert-butoxy-3-fluoro-1-nitrobenzene and the solvent (e.g., methanol, ~10-20 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., a gentle stream of nitrogen), carefully add the 10% Pd/C catalyst to the solution.
-
Purging: Seal the reactor. Purge the vessel 3-5 times with nitrogen to remove all oxygen, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi or ~0.3 MPa). Begin vigorous stirring and heat the mixture to the target temperature (e.g., 50°C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically taking samples (after safely depressurizing and purging) for analysis by TLC or HPLC. The reaction is typically complete within 3-8 hours.
-
Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to carefully remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid can then be purified as described in Q4.
Safety and Handling
-
Fluoroanilines: These compounds are toxic and can be absorbed through the skin. They are irritants to the skin, eyes, and respiratory tract.[4][5][6] Always handle them in a fume hood with appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[7][8]
-
Catalytic Hydrogenation: Exercise extreme caution when working with hydrogen gas and pyrophoric catalysts like Pd/C. Ensure the system is free of leaks and that all oxygen has been removed before introducing hydrogen.
References
-
Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]
- Google Patents. (2011). CN102173995A - Synthesis method of m-fluoroaniline.
-
Anderson, K. W., et al. (Supporting Information). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. [Link]
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Technical Support Center: Recrystallization of 4-tert-Butoxy-3-fluoroaniline
Welcome to the technical support center for the purification of 4-tert-Butoxy-3-fluoroaniline. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount to ensure the integrity of your research and the safety and efficacy of downstream products.[1][2] Impurities can arise from various stages of the synthetic process and may include unreacted starting materials, by-products, or degradation products.[3] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, question-and-answer-based approach to troubleshooting and frequently asked questions (FAQs) you may encounter during the recrystallization of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process, offering step-by-step solutions and explanations.
Problem 1: My this compound is not dissolving in the chosen solvent, even with heating.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The principle of "like dissolves like" is a fundamental guide for solvent selection.[6] this compound, with its aromatic ring, ether linkage, and amino group, exhibits moderate polarity. If you have chosen a highly non-polar solvent (e.g., hexane) or a highly polar solvent (e.g., water), the compound may have very low solubility even at elevated temperatures.
-
Solution: Experiment with a range of solvents of varying polarities. Good starting points for substituted anilines include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[7] You can perform small-scale solubility tests in test tubes to efficiently screen for a suitable solvent.[8]
-
-
Insufficient Solvent Volume: You may not be using enough solvent to dissolve the compound.
-
Presence of Insoluble Impurities: The undissolved material may be an insoluble impurity.
-
Solution: If the bulk of your compound has dissolved but some particulate matter remains, this is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the solid impurities before allowing the solution to cool.[9]
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
"Oiling out" is the formation of a liquid phase instead of solid crystals when the solution cools.[10] This is a common issue, especially with compounds that have a relatively low melting point or when the solution is highly supersaturated.[11][12][13]
Possible Causes and Solutions:
-
Low Melting Point of the Solute: If the melting point of this compound is below the boiling point of the solvent, it may "oil out".
-
High Concentration of Impurities: A high concentration of impurities can depress the melting point of the compound, leading to oiling out.[12][13]
-
Cooling the Solution Too Rapidly: Rapid cooling can lead to supersaturation and oiling out.
-
Inappropriate Solvent System: Some solvent systems are more prone to causing oiling out.
Problem 3: No crystals form, even after the solution has cooled completely.
Possible Causes and Solutions:
-
Too Much Solvent Was Used: This is the most common reason for failure to crystallize.[11] If the solution is not saturated at the lower temperature, crystals will not form.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration.[12] Be sure to do this in a fume hood and use a boiling chip.
-
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point.
-
Solution: Induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystallization.[15]
-
-
-
The Compound is Highly Soluble in the Chosen Solvent at Low Temperatures: The ideal recrystallization solvent should have low solubility for the compound when cold.
-
Solution: You will need to select a different solvent or try a mixed solvent system.
-
Problem 4: The yield of recrystallized product is very low.
Possible Causes and Solutions:
-
Using Too Much Solvent: As mentioned previously, using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor.[11]
-
Solution: Use the minimum amount of hot solvent required for dissolution.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration, some of your product may have crystallized on the filter paper or in the funnel.
-
Solution: To prevent this, use a stemless funnel and preheat the filtration apparatus.[9] You can also add a small excess of hot solvent before filtration and then evaporate it off afterward.
-
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.
-
Solution: Ensure the solution has cooled to room temperature before placing it in an ice bath, and allow it to remain in the ice bath for at least 20-30 minutes.
-
-
Washing with Too Much or Warm Solvent: Washing the collected crystals with a large volume of solvent or with solvent that is not ice-cold will dissolve some of your product.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The "best" solvent must be determined experimentally. Based on the structure of this compound (an aromatic amine with ether and fluoro substituents), good starting points for solvent screening would be:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
The ideal solvent will dissolve the compound when hot but not when cold. A systematic approach to solvent selection is crucial.
Q2: How do I perform a small-scale solvent selection test?
A2: A simple and efficient way to screen for a suitable solvent is as follows:
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into a small test tube.
-
Add a few drops of the solvent to be tested at room temperature. Observe if the compound dissolves. A good solvent should not dissolve the compound at room temperature.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath.
-
Continue adding the solvent dropwise with heating until the solid just dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath.
-
A good solvent will show the formation of a good quantity of crystals upon cooling.
Q3: What are the likely impurities in my this compound sample?
A3: Without knowing the specific synthetic route, it is difficult to pinpoint the exact impurities. However, common impurities in the synthesis of substituted anilines can include:
-
Unreacted starting materials.
-
By-products from side reactions: This could include isomers or over-alkylated/fluorinated products.
-
Reagents and catalysts used in the synthesis.
-
Degradation products: Anilines can be susceptible to oxidation, which can lead to colored impurities.[19][20]
Q4: How can I assess the purity of my recrystallized this compound?
A4: Several analytical techniques can be used to assess the purity of your final product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.[2][3]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and can be used to identify and quantify impurities.[21]
A summary of common analytical techniques for purity assessment is provided in the table below.
| Analytical Technique | Information Provided | Key Advantages |
| Melting Point | Purity indication (sharpness of range) | Simple, rapid, and inexpensive. |
| HPLC | Quantitative purity, detection of non-volatile impurities. | High precision and versatility for a wide range of compounds.[2] |
| GC-MS | Quantitative purity, identification of volatile impurities. | Excellent for volatile components and provides structural information.[2] |
| NMR Spectroscopy | Structural confirmation and quantification of impurities. | Provides detailed molecular information with minimal sample preparation.[21] |
Q5: Can I use a mixed solvent system for the recrystallization?
A5: Yes, a mixed solvent system is a very useful technique, especially when a single solvent does not provide the desired solubility characteristics.[4][16] The most common method involves dissolving the compound in a minimal amount of a hot "good" solvent (in which the compound is very soluble) and then adding a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[17]
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Protocol 2: General Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Visualizing the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
References
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
-
Jha, A., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17392. [Link]
-
Unknown. (n.d.). Recrystallization-2.doc.pdf. Course Hero. [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PubMed Central. [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]
-
Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]
-
Unknown. (2012). Recrystallization using two solvents. YouTube. [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]
-
LibreTexts. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
-
Solubility of Things. (n.d.). tert-Butylbenzene. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Unknown. (n.d.). Recrystallization. University of Colorado Boulder. [Link]
-
Choi, H. (2018). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. [Link]
-
CK-12 Foundation. (n.d.). How can an oil be recrystallized? Flexi answers. [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
eGyanKosh. (n.d.). UNIT 11 RECRYSTALLISATION AND MELTING POINT DETERMINATION. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
MDPI. (2023). Review on the modern analytical advancements in impurities testing. Molecules, 28(14), 5431. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]
-
National Taiwan University. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 1-10. [Link]
-
Wikipedia. (n.d.). tert-Butylbenzene. [Link]
-
Reddit. (2014). Purify and dry aniline? r/chemistry. [Link]
-
LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. [Link]
-
PubMed Central. (2021). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. Molecules, 26(16), 4949. [Link]
-
ResearchGate. (2018). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data, 63(8), 2826-2834. [Link]
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Technical Support Center: Purifying 4-tert-Butoxy-3-fluoroaniline via Column Chromatography
Welcome to our dedicated technical support guide for the chromatographic purification of 4-tert-Butoxy-3-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar aromatic amines. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively.
Introduction: The Challenge of Purifying Aromatic Amines
This compound, like many aromatic amines, presents a unique set of purification challenges. The basicity of the aniline nitrogen can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[1] This interaction can result in a host of issues, including irreversible adsorption of the product onto the column, leading to low recovery, and significant peak tailing, which compromises the purity of the collected fractions.[1][2]
This guide provides a systematic approach to overcoming these common hurdles, ensuring a successful and efficient purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you might encounter during the column chromatography of this compound in a question-and-answer format.
Q1: My primary challenge is severe peak tailing. What is the underlying cause and how can I resolve it?
A1: Peak tailing is a common issue when purifying basic compounds like anilines on silica gel.[1] The primary cause is the acid-base interaction between the basic aniline and the acidic silanol groups (Si-OH) on the silica surface.[2] This strong interaction leads to a portion of your compound being retained longer than the main band, causing the characteristic tail.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase.[3] Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-2% (v/v).[2][4] The TEA will preferentially interact with the acidic sites on the silica, effectively neutralizing them and allowing your aniline to elute more symmetrically.
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase. Options include:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-Functionalized Silica: This stationary phase has an amine-modified surface that minimizes the interaction with basic analytes, often allowing for the use of simpler solvent systems like hexane/ethyl acetate.[5][6]
-
Q2: I am experiencing very low recovery of my compound from the column. Where is my product going?
A2: Low recovery is often due to irreversible adsorption of the aniline onto the silica gel.[2] This is another consequence of the strong acid-base interaction. In some cases, the compound may also be degrading on the acidic silica surface.[7]
Solutions:
-
Deactivate the Silica Gel: As with tailing, adding triethylamine to your eluent can significantly improve recovery by preventing strong adsorption.[2]
-
Test for Compound Stability: Before committing to a large-scale column, it's wise to check if your compound is stable on silica gel. This can be done using a 2D TLC experiment. Spot your compound in one corner of a TLC plate, run it in one solvent system, dry the plate, and then run it again in the same solvent system at a 90-degree angle to the first run. If the compound is stable, you should see a single spot. If you see streaking or multiple spots, your compound may be decomposing.[4][7]
-
Consider Reversed-Phase Chromatography: If your compound is particularly sensitive to silica, reversed-phase chromatography using a C18 stationary phase can be an excellent alternative for purifying primary amines.[8]
Q3: How do I select the optimal mobile phase for my separation?
A3: The selection of the mobile phase is critical for a successful separation and should be guided by Thin Layer Chromatography (TLC) analysis.[9]
Step-by-Step Mobile Phase Selection:
-
Start with a Standard System: A good starting point for a compound like this compound is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[3][4]
-
Perform TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
-
Aim for an Optimal Rf Value: The ideal mobile phase will give your desired product a retention factor (Rf) of approximately 0.2-0.4.[2] This Rf value generally provides the best separation from impurities.
-
Incorporate a Basic Modifier: Once you have a suitable solvent ratio, add 0.5-1% triethylamine to the mobile phase to mitigate tailing and improve recovery.
| Solvent System (Hexane:Ethyl Acetate) | Typical Application |
| 9:1 to 7:3 | For separating less polar impurities from the target compound. |
| 1:1 | A good starting point for many aromatic amines.[4] |
| 3:7 to 1:9 | For eluting more polar compounds or when the target aniline has a low Rf in less polar systems. |
Q4: My compound is not eluting from the column, even with a highly polar mobile phase.
A4: There are a few potential reasons for this:
-
Precipitation on the Column: If your compound is not fully dissolved when loaded, it may precipitate at the top of the column.[4] This is especially a risk if you dissolve your sample in a stronger solvent than the initial mobile phase.
-
Extreme Polarity: The compound may be too polar for the chosen solvent system.
-
Irreversible Adsorption: As discussed, the compound may be permanently stuck to the silica gel.
Solutions:
-
Dry Loading: If solubility is an issue, use the dry loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[10]
-
More Aggressive Solvent System: For very polar compounds, a more potent eluent may be necessary. A system of 1-10% methanol in dichloromethane can be effective.[4] In extreme cases, a solution of 10% ammonium hydroxide in methanol mixed with dichloromethane may be required.[7]
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare several TLC chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1). Add a few drops of triethylamine to each.
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the crude mixture on TLC plates and place them in the prepared chambers.
-
Develop the plates and visualize the spots under a UV lamp.
-
Select the solvent system that provides an Rf value of ~0.2-0.4 for the desired product and good separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[4]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in your chosen mobile phase (including triethylamine).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[4]
-
Allow the silica to settle and then add another layer of sand on top to protect the surface.[3]
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude this compound in a minimal amount of the mobile phase.[10]
-
Carefully pipette the solution onto the top of the silica gel bed.
-
Drain the solvent until it is just level with the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase.
-
-
Analysis and Product Isolation:
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- Technical Support Center: Purification of 3-Chloro-4-fluoroaniline via Silica Gel Column Chrom
- Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
-
Separation of 4-Fluoroaniline on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
- Technical Support Center: Purifying Alkoxy Anilines by Column Chrom
- Organic Amine Flash Purification Using A Novel St
- RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (URL: )
-
Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents | Analytical Chemistry - ACS Publications. (URL: [Link])
- Technical Support Center: Purification of Polar Arom
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross - Supporting Information. (URL: [Link])
-
Does aniline stick in columns during column chromatography? - ResearchGate. (URL: [Link])
-
(PDF) Organic amine flash purification using a novel stationary phase - ResearchGate. (URL: [Link])
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (URL: [Link])
Sources
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Technical Support Center: Palladium-Catalyzed Coupling Reactions of 4-tert-Butoxy-3-fluoroaniline
Welcome to the technical support center for palladium-catalyzed coupling reactions involving 4-tert-Butoxy-3-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research and development.
Introduction: The unique reactivity of this compound
This compound is a valuable building block in medicinal chemistry, offering a unique combination of electronic and steric properties. The fluorine atom at the 3-position and the bulky tert-butoxy group at the 4-position significantly influence the reactivity of the aniline nitrogen in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. While these features are desirable for tuning the properties of target molecules, they can also lead to specific side reactions and experimental challenges. This guide will help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
You observe a significant amount of unreacted this compound and/or the aryl halide coupling partner.
Possible Causes & Solutions:
-
Catalyst Inactivation: The aniline nitrogen can act as a ligand for the palladium center, leading to catalyst deactivation.[1] The fluorine substituent can also influence the electronic environment of the catalyst.
-
Solution: Increase the ligand-to-palladium ratio. An extra equivalent of ligand can help prevent the aniline from poisoning the catalyst.[1] Consider using pre-catalysts which are often more robust.
-
-
Inefficient Oxidative Addition: The choice of aryl halide is critical. Aryl chlorides can be challenging due to the difficulty of oxidative addition.[2]
-
Solution: If possible, switch to a more reactive aryl bromide or iodide.[2] For aryl chlorides, a more electron-rich ligand and a stronger base may be required.
-
-
Inappropriate Base Selection: The basicity of the reaction medium is crucial for the deprotonation of the aniline to form the active nucleophile.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig reactions.[3] However, if your substrate is base-sensitive, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher catalyst loadings or longer reaction times.[3]
-
Problem 2: Formation of Significant Byproducts
Your reaction mixture shows the formation of unexpected products alongside, or instead of, the desired coupled product.
Common Byproducts and Their Mitigation:
| Byproduct | Probable Cause | Proposed Solution |
| Homocoupling of Aryl Halide | Reductive elimination from a diarylpalladium(II) intermediate. Can be prevalent with highly reactive catalysts or at high temperatures. | Lower the reaction temperature. Use a ligand that promotes reductive elimination of the desired product over homocoupling. |
| Hydrodehalogenation of Aryl Halide | Presence of a hydrogen source (e.g., water, solvent) leading to the reduction of the aryl halide.[4] | Ensure anhydrous reaction conditions. Use freshly distilled, dry solvents. The choice of phosphine ligand can also influence the extent of hydrodehalogenation.[4] |
| Protodeborylation (in Suzuki Coupling) | Cleavage of the C-B bond of the boronic acid coupling partner by a proton source, often facilitated by the base. | Use anhydrous conditions and a carefully chosen base. Sometimes, the slow addition of the base can minimize this side reaction. |
| Diarylamine Formation | The product of the initial C-N coupling can itself act as a nucleophile and couple with another molecule of the aryl halide.[5] | Use a slight excess of the this compound relative to the aryl halide. For ortho-substituted aryl halides, steric hindrance can suppress diarylation.[5] |
| De-tert-butylation | The tert-butoxy group can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, leading to the formation of a phenol byproduct. | Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and lower reaction temperatures. Screen different solvents to find one that allows for efficient coupling at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium source and ligand combination for coupling with this compound?
There is no "one-size-fits-all" answer, and screening is often necessary.[1] However, for sterically hindered and electronically modified anilines, bulky, electron-rich phosphine ligands are a good starting point. Ligands like BrettPhos, RuPhos, or XPhos have shown success with challenging substrates.[6] Using a pre-catalyst, such as a G3 or G4 palladacycle, can provide more consistent results than generating the active catalyst in situ from Pd(OAc)₂.[2]
Q2: How does the fluorine substituent affect the reaction?
The fluorine atom is electron-withdrawing, which can decrease the nucleophilicity of the aniline nitrogen. This can make the C-N bond-forming reductive elimination step the turnover-limiting step of the catalytic cycle.[7][8] Fluoride ions, if formed, can also play a complex role in the catalytic cycle, potentially favoring transmetalation but also possibly forming unreactive anionic species.
Q3: Can I use aqueous conditions for this reaction?
While traditionally these reactions are run under anhydrous conditions, there have been developments in using aqueous micellar conditions for Buchwald-Hartwig aminations.[9] This can be advantageous for certain substrates and for greener chemistry. However, the presence of water can increase the risk of hydrodehalogenation of the aryl halide.[4] Careful optimization of the catalyst system and reaction conditions would be necessary.
Q4: My reaction turns a deep red/orange color. Is this normal?
The formation of colored intermediates is common in palladium-catalyzed reactions and does not necessarily indicate a problem.[6] These colors can arise from various palladium complexes in the catalytic cycle. However, the formation of palladium black (a fine black precipitate) indicates catalyst decomposition and will lead to a cessation of the reaction.
Q5: What is the best solvent for this reaction?
Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations.[10] The choice of solvent can influence reaction rates and byproduct formation. For example, in reactions involving aryl iodides, less polar solvents like toluene are often preferred to prevent the inhibition of the reaction by the iodide salt formed.[1]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This is a general starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., BrettPhos, 1.2-2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound, aryl halide, palladium pre-catalyst (and additional ligand if needed), and sodium tert-butoxide.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
Key Side Reaction Pathways
Caption: Competing reaction pathways leading to common byproducts.
References
-
Scott, J. P., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 9091–9098. [Link]
-
PubMed. Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
American Chemical Society Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
van der Vlugt, J. I., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271–1274. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of the American Chemical Society. [Link]
-
Reddit. Brainstorming a Buchwald-Hartwig coupling. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
improving yield and purity in 4-tert-Butoxy-3-fluoroaniline synthesis
Welcome to the technical support resource for the synthesis of 4-tert-Butoxy-3-fluoroaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve both the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
The most prevalent and industrially relevant synthesis is a three-step process starting from 2-fluoroanisole. The sequence involves:
-
Nitration: Introduction of a nitro group para to the methoxy group.
-
Demethylation & Etherification: Cleavage of the methyl ether to form the intermediate phenol, followed by protection with a tert-butoxy group.
-
Reduction: Conversion of the nitro group to the final aniline.
The critical control points are managing regioselectivity during nitration and preventing the cleavage of the acid-labile tert-butoxy group in subsequent steps.
Q2: Why is the tert-butoxy group used, and what are its main liabilities?
The tert-butoxy group serves as a bulky, electron-donating protecting group for the phenol. Its primary advantage is its stability under the basic and nucleophilic conditions often required in multi-step syntheses. However, its main liability is its sensitivity to acid.[1][2] Strong acids can readily cleave the ether bond via an SN1 or E1 mechanism, liberating isobutylene and the free phenol.[1][2][3] This is a critical consideration during acidic workups or subsequent reaction steps that require acidic catalysts.
Q3: What are the typical yields and purity levels I should expect?
With optimized protocols, each of the three steps can achieve yields of over 90%. Overall yields for the three-step sequence typically range from 70-85%. Purity, as determined by HPLC, should be greater than 99% after final purification. The table below summarizes the expected outcomes for each stage.
| Step | Reaction | Key Reagents | Typical Yield | Typical Purity (Crude) |
| 1 | Nitration | HNO₃, H₂SO₄ | 90-95% | >95% |
| 2 | Etherification | t-BuOH, K₂CO₃, Catalyst | 85-92% | >90% |
| 3 | Reduction | H₂, Pd/C | >95% | >98% |
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Problem 1: Low Yield in the Nitration Step (Step 1)
Q: My nitration of 2-fluoroanisole is giving a low yield of the desired 3-fluoro-4-nitroanisole. What are the likely causes and solutions?
A low yield in this electrophilic aromatic substitution is typically due to three main factors: incomplete reaction, formation of regioisomers, or product degradation.
Root Cause Analysis & Solutions:
-
Insufficient Nitronium Ion (NO₂⁺) Generation: The active electrophile, the nitronium ion, is generated from nitric acid by the stronger sulfuric acid catalyst.[4][5][6]
-
Solution: Ensure your sulfuric acid is concentrated (98%) and anhydrous. The water content in lower-grade acids can quench the nitronium ion. The reaction should be performed with a mixture of concentrated nitric acid and sulfuric acid.[6]
-
-
Incorrect Reaction Temperature: Nitration is highly exothermic. Poor temperature control can lead to side reactions and the formation of undesired isomers.
-
Solution: Maintain the reaction temperature strictly between 0-5 °C during the addition of the substrate to the nitrating mixture. Use an ice/salt bath for effective cooling. After addition, allow the reaction to proceed at a controlled temperature as per your validated protocol.
-
-
Formation of Regioisomers: The methoxy group is a strong ortho-, para-director, while the fluorine is a weaker ortho-, para-director. This combination strongly favors nitration at the C4 position (para to the methoxy group). However, small amounts of other isomers can form.
-
Solution: While difficult to eliminate completely, maintaining a low temperature minimizes the formation of kinetic byproducts. The desired 4-nitro isomer is typically the major product and can be readily isolated by crystallization due to its higher symmetry and melting point compared to other isomers.
-
Problem 2: Cleavage of the tert-Butoxy Group (Step 2 or 3)
Q: I'm observing the formation of 3-fluoro-4-nitrophenol or 4-amino-2-fluorophenol as a major impurity. Why is my tert-butoxy group being cleaved?
This is a classic problem indicating exposure to acidic conditions. The tert-butyl ether is highly susceptible to acid-catalyzed cleavage.[1][2][3]
Workflow for Diagnosing the Issue:
Caption: Troubleshooting cleavage of the tert-butoxy group.
Detailed Explanation:
-
During Etherification Workup (Step 2): If you use a strong acid (e.g., HCl) to neutralize the base after the reaction, you will cleave the newly formed product. The workup must be conducted under neutral or mildly basic conditions.
-
During Reduction (Step 3): Catalytic hydrogenation is the most common method for reducing the nitro group. Some palladium on carbon (Pd/C) catalysts can be acidic. If the reaction is run in a protic solvent, this can create a sufficiently acidic environment to cause deprotection. Using solvents like acetic acid will guarantee cleavage and must be avoided.
Problem 3: Incomplete Nitro Group Reduction (Step 3)
Q: My final product is contaminated with the starting material, 4-tert-Butoxy-3-fluoronitrobenzene. How can I drive the reduction to completion?
Incomplete reduction is usually a result of catalyst deactivation, insufficient hydrogen, or poor mass transfer.
Root Cause Analysis & Solutions:
-
Catalyst Activity: The Pd/C catalyst is essential. Its activity can be compromised by impurities or improper handling.
-
Solution A (Catalyst Quality): Use a fresh, high-quality catalyst (e.g., 5-10% Pd/C). Ensure it has been stored properly under an inert atmosphere.
-
Solution B (Catalyst Loading): Increase the catalyst loading. A typical range is 1-5 mol% of palladium relative to the nitro compound.
-
Solution C (Catalyst Poisoning): Ensure the starting material is free from catalyst poisons like sulfur or halide compounds that may have been carried over from previous steps. Purifying the nitro-intermediate before reduction is crucial.
-
-
Hydrogen Pressure & Delivery: The reaction consumes hydrogen. Insufficient pressure or poor mixing can starve the reaction.
-
Solution: Ensure your reactor is properly sealed and pressurized (typically 2-4 bar H₂). Vigorous stirring is critical to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
Reaction Time and Temperature: The reaction may simply need more time or gentle heating to go to completion.
-
Solution: Monitor the reaction by TLC or HPLC. If it stalls, you can try increasing the temperature slightly (e.g., to 40-50 °C) or extending the reaction time.
-
Experimental Protocols
Protocol 1: Catalytic Reduction of 4-tert-Butoxy-3-fluoronitrobenzene
This protocol details the final step of the synthesis.
Materials:
-
4-tert-Butoxy-3-fluoronitrobenzene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.02 eq)
-
Ethanol (EtOH), reagent grade
-
Hydrogen gas (H₂)
-
Celite™
Procedure:
-
Reactor Setup: Charge a hydrogenation vessel with 4-tert-Butoxy-3-fluoronitrobenzene and ethanol (approx. 10 mL per gram of substrate).
-
Inerting: Add the 10% Pd/C catalyst under a stream of nitrogen.
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction: Pressurize the vessel to 3 bar with hydrogen. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 3-5 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity (>98%) for use without further purification. If needed, it can be recrystallized from a heptane/ethyl acetate mixture.
Workflow Diagram:
Caption: Workflow for the catalytic reduction step.
References
-
Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition; OpenStax. [Link]
-
Ether cleavage. In Wikipedia; [Link]
-
Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. [Link]
-
Nitration (video). Khan Academy. [Link]
-
EAS:Nitration Mechanism. Pearson. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Aromatic Nitration Mechanism - EAS vid 4. Leah4sci. [Link]
-
3-fluoro-4-nitrophenol (C6H4FNO3). PubChemLite. [Link]
- Synthesis method of m-fluoroaniline.
-
4-Fluoroaniline. PubChem. [Link]
-
3-Fluoro-4-nitrophenol. PubChem. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Synthesis method of m-fluoroaniline.
-
4-Fluoroaniline. Wikipedia. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]
Sources
- 1. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. EAS:Nitration Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
stability of 4-tert-Butoxy-3-fluoroaniline under acidic and basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-tert-Butoxy-3-fluoroaniline. This guide is designed to provide in-depth information and troubleshooting advice to ensure the successful use of this compound in your research and development projects. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience.
Stability Profile Overview
This compound is a substituted aniline derivative with key functional groups that dictate its chemical behavior. The stability of this molecule is primarily governed by the acid-labile tert-butoxy ether linkage. The fluoro-substituted aromatic ring and the aniline moiety are generally robust under a wide range of conditions.
| Condition | Stability | Primary Concern / Notes |
| Strongly Acidic (pH < 2) | Very Unstable | Rapid cleavage of the tert-butoxy group to form 3-fluoro-4-hydroxyaniline. |
| Mildly Acidic (pH 3-6) | Moderately Unstable | Cleavage of the tert-butoxy group is slower but can occur, especially with heat. |
| Neutral (pH 7) | Stable | Generally stable for storage and typical reaction conditions. |
| Basic (pH 8-14) | Highly Stable | The ether linkage is resistant to cleavage under basic conditions. |
| Elevated Temperature | Condition Dependent | Accelerates acid-catalyzed decomposition. Generally stable at elevated temperatures under neutral or basic conditions. |
| Oxidizing Agents | Moderately Stable | The aniline group is susceptible to oxidation. |
| Reducing Agents | Stable | Generally stable under common reducing conditions (e.g., hydrogenation). |
Troubleshooting Guide & FAQs
Issue 1: Compound Decomposition Under Acidic Conditions
Question: I am attempting a reaction with this compound in the presence of an acid (e.g., TFA, HCl), and I am observing the formation of an unexpected, more polar byproduct. What is happening?
Answer: You are likely observing the acid-catalyzed cleavage of the tert-butoxy group. This is the most common instability associated with this molecule. The ether oxygen is protonated by the acid, making it a good leaving group. The resulting departure of the phenol generates a stable tertiary carbocation (tert-butyl cation), which is then neutralized.[1][2] This decomposition pathway results in the formation of 3-fluoro-4-hydroxyaniline.
The reaction proceeds via an SN1 mechanism due to the stability of the intermediate tert-butyl carbocation.[1][2] The tert-butyl cation is typically scavenged by a nucleophile or eliminated to form isobutylene.[3]
Mechanism of Acid-Catalyzed Decomposition
Caption: Workflow for experimental stability assessment.
Protocol for Stability Assessment:
-
Preparation: Dissolve a known concentration of this compound in the reaction solvent.
-
Reaction Setup: In separate vials, add the solvent (as a control), your acidic reagent, and your basic reagent.
-
Incubation: Place the vials at the intended reaction temperature.
-
Sampling: At regular intervals, withdraw a small aliquot from each vial, quench if necessary, and dilute for analysis.
-
Analysis: Analyze each sample by LC-MS to quantify the remaining starting material and identify any major degradation products. Co-spot on a TLC plate for a quick visual assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A: Store in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. Refrigeration is recommended for long-term storage.
Q2: My starting material appears discolored. Is it still usable? A: Anilines can slowly oxidize on exposure to air and light, leading to discoloration. While slight color change may not significantly impact purity, it is best to verify the purity by TLC or NMR before use. If significant impurities are detected, purification by column chromatography or recrystallization may be necessary.
Q3: Can I use this compound in a Friedel-Crafts reaction? A: It is not recommended. Friedel-Crafts reactions require a strong Lewis acid catalyst (e.g., AlCl3), which will rapidly cleave the tert-butoxy ether. [4]Additionally, the aniline nitrogen will form a complex with the Lewis acid, deactivating the ring towards electrophilic substitution. [4] Q4: Will the fluorine atom be displaced during nucleophilic aromatic substitution (SNAr) reactions? A: The fluorine atom is ortho to the amino group and meta to the tert-butoxy group. It is not strongly activated towards SNAr. Displacement would require harsh conditions and a potent nucleophile. Under typical synthetic conditions, the fluorine is expected to be stable.
For further assistance, please contact our technical support team.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2007.
-
Organic Chemistry Portal. tert-Butyl Ethers. [Link]
-
Hidasová, D.; Slanina, T. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. J. Org. Chem.2023 , 88 (10), 6932–6938. [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]
-
ResearchGate. (PDF) Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
-
ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
ResearchGate. Protection of Phenols as t-Butyl Ethers under Mild Conditions. [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 4-tert-Butoxy-3-fluoroaniline
Welcome to the technical support center for 4-tert-Butoxy-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile but sometimes challenging reagent. By understanding the interplay of its structural features—the sterically bulky tert-butoxy group and the electron-withdrawing fluorine atom—we can devise rational strategies to overcome synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so sluggish or failing to go to completion?
A: The slow reaction rate is often attributable to the electronic and steric properties of the molecule. The fluorine atom, being highly electronegative, decreases the nucleophilicity of the aniline nitrogen. Additionally, the bulky tert-butoxy group adjacent to the amine can sterically hinder the approach of electrophiles or the coordination to a metal catalyst.
Q2: I'm observing significant side product formation. What are the likely culprits?
A: Common side reactions include hydrodehalogenation in cross-coupling reactions, where the aryl halide is replaced by a hydrogen atom, or the formation of complex mixtures in electrophilic aromatic substitutions due to the competing directing effects of the substituents.[1] Protecting the amine as an amide can sometimes mitigate these issues.[2][3]
Q3: Are there any specific safety precautions I should take when working with this compound?
A: Yes, like many aniline derivatives, it is advisable to handle this compound with care. It may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8][9] Consult the Safety Data Sheet (SDS) for detailed information.[7]
Q4: How do the substituents on this compound influence its reactivity in cross-coupling reactions?
A: The fluorine atom's electron-withdrawing nature can make oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) more challenging in reactions like Buchwald-Hartwig amination.[10] Conversely, the electron-donating tert-butoxy group can help stabilize the resulting metal complex. The balance of these effects often necessitates careful optimization of ligands, bases, and reaction temperature.
Troubleshooting Guides for Common Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, but its success with this compound is highly dependent on the reaction conditions.[11][12]
Problem: Low to No Product Formation
| Potential Cause | Explanation | Suggested Solution |
| Inappropriate Ligand Choice | The steric bulk and electronic properties of the aniline require a specific ligand to facilitate the catalytic cycle. | Screen a panel of bulky, electron-rich phosphine ligands such as BrettPhos, RuPhos, or XPhos. These ligands are known to be effective for sterically demanding and electron-deficient anilines.[13] |
| Insufficiently Strong Base | A strong base is often required to deprotonate the aniline and facilitate the reductive elimination step. | Consider using stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) in place of weaker carbonate or phosphate bases.[10] |
| Catalyst Inhibition | Iodide, if used as a leaving group on the coupling partner, can sometimes inhibit the palladium catalyst.[13] | If possible, switch to an aryl bromide or triflate as the electrophile. |
| Low Reaction Temperature | The activation energy for the oxidative addition step may be high. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Experimental Protocol: Ligand and Base Screening for Buchwald-Hartwig Amination
-
Setup: In a glovebox, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (4 mol%) to a reaction vial.
-
Solvent and Base: Add the anhydrous solvent (e.g., toluene or dioxane) followed by the base (e.g., NaOtBu, 1.4 equiv).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Analysis: If the reaction is unsuccessful, systematically change the ligand and then the base according to the suggestions in the table above.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[14][15][16] When using an aryl halide derivative of this compound, challenges can arise from the activation of the C-X bond.
Problem: Failure to Couple with Boronic Acids
| Potential Cause | Explanation | Suggested Solution |
| Poor C-Cl Bond Activation | If your starting material is a chloride derivative, its oxidative addition to palladium is significantly slower than that of bromides or iodides.[16][17] | Use a catalyst system known for activating aryl chlorides, such as those with bulky phosphine ligands like SPhos or XPhos, often in combination with a strong base like K₃PO₄.[17] |
| Boronic Acid Decomposition | Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation. | Ensure the reaction is run under an inert atmosphere. Consider using more stable boronate esters (e.g., pinacol esters) as the coupling partner. |
| Solvent Effects | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. | Screen a range of solvents, including toluene, dioxane, and DMF, sometimes with the addition of water to aid in the dissolution of the base.[17] |
Experimental Protocol: Suzuki Coupling of a Chloro-Derivative
-
Reagents: To a reaction vessel, add the chloro-substituted this compound derivative (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heating: Heat the mixture to a high temperature (e.g., 100-120 °C) with vigorous stirring.
-
Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.[17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Tert-butyl-2-fluoroaniline | C10H14FN | CID 10464690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-fluoroaniline = 97.0 GC 367-22-6 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of N-Alkylation for 4-tert-Butoxy-3-fluoroaniline
This guide provides drug development professionals, researchers, and synthetic chemists with a comprehensive technical resource for the successful N-alkylation of 4-tert-butoxy-3-fluoroaniline. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot common issues and rationally optimize your reaction conditions for improved yield, purity, and scalability.
The substrate , this compound, presents a unique set of challenges. The fluorine atom at the ortho position is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine.[1] This deactivating effect can lead to sluggish or incomplete reactions. Conversely, the para-tert-butoxy group is electron-donating, which helps to partially mitigate this effect but also adds steric bulk. A successful alkylation strategy must carefully balance these competing electronic and steric factors.
Part 1: Frequently Asked Questions (FAQs) & Strategic Planning
This section addresses the critical decisions you will make before starting your experiment. Choosing the right overall strategy is the first step toward a successful outcome.
Q1: What is the best method for the mono-N-alkylation of this specific aniline?
There are three primary strategies for N-alkylation, each with distinct advantages and disadvantages for this substrate.
-
Classical Nucleophilic Substitution (Direct Alkylation): This involves reacting the aniline with an alkyl halide (R-X) in the presence of a base. While conceptually simple, it is often plagued by over-alkylation, where the desired mono-alkylated product reacts further to form a di-alkylated byproduct.[1][2][3] Given the electronically deactivated nature of this compound, forcing conditions (high temperature, strong base) may be required, which can exacerbate side reactions.
-
Reductive Amination: This is a powerful and often preferred method for achieving selective mono-alkylation.[4] The aniline is first condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This one-pot process is highly efficient and generally avoids the over-alkylation issue seen in direct alkylation.[6]
-
"Borrowing Hydrogen" Catalysis: This modern, atom-economical method uses an alcohol as the alkylating agent with a transition metal catalyst (typically Ruthenium or Iridium-based).[7][8][9] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination, with water as the only byproduct.[4][10] This is an excellent green chemistry approach but requires specialized catalysts and careful optimization.
Recommendation: For initial attempts and reliable control over mono-alkylation, Reductive Amination is the most robust strategy. If direct alkylation is necessary (e.g., the required aldehyde is unavailable), careful control of stoichiometry and reaction conditions is critical.
Q2: Over-alkylation is my main concern. How do I prevent the formation of the di-alkylated product?
Over-alkylation occurs because the mono-alkylated product can be more nucleophilic than the starting aniline, leading to a second, faster alkylation event.[1][11]
Prevention Strategies:
-
Control Stoichiometry: In direct alkylation, using a significant excess of the aniline relative to the alkylating agent can statistically favor mono-alkylation.[1]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more than the first, improving selectivity.[1]
-
Switch to Reductive Amination: This is the most effective solution, as the mechanism inherently favors the formation of the secondary amine without the risk of further reaction.[5][6]
Q3: How do I choose the right base and solvent for a direct alkylation approach?
-
Base Selection: The electron-withdrawing fluorine atom reduces the aniline's basicity and nucleophilicity. Therefore, a base is required to deprotonate the amine or to neutralize the HX acid formed during the reaction.
-
Weak inorganic bases (K₂CO₃, Cs₂CO₃): Often used as acid scavengers. They are a good starting point, particularly in polar aprotic solvents like DMF or acetonitrile.[12]
-
Stronger bases (KOtBu, NaH): May be necessary to achieve complete deprotonation and drive the reaction to completion, especially with less reactive alkyl halides (e.g., alkyl chlorides).[11][13] Use with caution, as they can promote elimination side reactions.
-
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile (ACN) are generally preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively free, accelerating Sₙ2 reactions.[12] Aprotic solvents are generally more efficient than protic ones for this transformation.[1][2]
Part 2: Troubleshooting Guide for Common Experimental Issues
Even with a well-planned experiment, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Problem 1: The reaction has a very low yield or does not proceed.
This is the most likely issue due to the deactivated nature of the starting material.
-
Root Cause Analysis:
-
Insufficient Nucleophilicity: The primary cause is the electron-withdrawing effect of the fluorine atom.
-
Poor Reagent Reactivity: The alkylating agent may not be reactive enough (e.g., using an alkyl chloride instead of a bromide or iodide).
-
Inadequate Reaction Conditions: The temperature may be too low, or the chosen base may be too weak.[1]
-
Poor Reagent Quality: Moisture or impurities in the reagents or solvent can kill the reaction.[14][15]
-
-
Corrective Actions:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments while carefully monitoring for byproduct formation via TLC or LC-MS.
-
Use a More Reactive Alkylating Agent: If possible, switch the alkylating agent in order of reactivity: R-I > R-Br > R-Cl. Adding a catalytic amount of sodium iodide (NaI) can sometimes facilitate the reaction of an alkyl chloride or bromide through in situ Finkelstein exchange.
-
Screen Stronger Bases: If using K₂CO₃, consider switching to Cs₂CO₃ or a stronger base like KOtBu.
-
Ensure Anhydrous Conditions: Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and ensure bases are not hydrated.[14]
-
Consider a Different Method: If direct alkylation fails, switching to reductive amination is a highly effective solution.
-
Troubleshooting Decision Tree: Low Conversion
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Significant formation of the di-alkylated product is observed.
-
Root Cause Analysis:
-
Corrective Actions:
-
Modify Stoichiometry: Use a 2 to 5-fold excess of the this compound relative to the alkyl halide.
-
Reduce Temperature: Lowering the reaction temperature can improve selectivity for the mono-alkylated product.
-
Slow Addition: Add the alkylating agent slowly via syringe pump to maintain a low instantaneous concentration, favoring reaction with the more abundant starting aniline.
-
Switch to Reductive Amination: This remains the best strategy to eliminate this problem entirely.
-
Reaction Pathway Visualization
Caption: Competing pathways in direct N-alkylation of anilines.
Part 3: Recommended Protocols & Optimization Data
The following protocols provide robust starting points for your experiments. Always begin on a small scale to establish optimal conditions before scaling up.
Protocol 1: N-Alkylation via Reductive Amination (Recommended)
This method is highly reliable for producing the mono-alkylated product with high selectivity.[4][17]
-
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCE (to make a ~0.2 M solution).
-
Add the corresponding aldehyde or ketone (1.1 eq), followed by glacial acetic acid (0.05 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide
Use this method when reductive amination is not feasible. Be prepared to optimize for selectivity.
-
Materials:
-
This compound
-
Alkyl Bromide or Iodide (1.0 - 1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the chosen base (2.0 eq), and anhydrous solvent (~0.2 M).
-
Stir the suspension vigorously. Add the alkyl halide (1.1 eq).
-
Heat the reaction to 60-80 °C. Higher temperatures may be needed for less reactive halides.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Note the relative ratios of starting material, mono-alkylated product, and di-alkylated product.
-
Upon completion (or optimal product ratio), cool the reaction to room temperature.
-
Filter off the inorganic base and wash the solids with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. If DMF was used, it may need to be removed under high vacuum or via aqueous workup.
-
For workup, dilute the residue with ethyl acetate and water. Separate the layers, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via silica gel column chromatography, using a shallow gradient to carefully separate the components.
-
Data Summary for Optimization of Direct Alkylation
The following table summarizes key parameters and their expected influence on the reaction outcome.
| Parameter | Conditions to Test | Rationale & Causality | Expected Outcome |
| Base | K₂CO₃ vs. Cs₂CO₃ vs. KOtBu | Increasing base strength enhances deprotonation of the weakly nucleophilic aniline, accelerating the reaction. Cs₂CO₃ offers better solubility than K₂CO₃. | Stronger base → Faster rate, but potential for more side reactions. |
| Solvent | ACN vs. DMF vs. Dioxane | Polar aprotic solvents stabilize the transition state of Sₙ2 reactions, increasing the rate. DMF is often superior for challenging alkylations. | DMF > ACN > THF in terms of reaction rate. |
| Temperature | 50 °C vs. 80 °C vs. 110 °C | Higher temperature increases the reaction rate according to the Arrhenius equation, but can decrease selectivity and cause decomposition.[1] | Higher temp → Faster rate, but lower selectivity for mono-alkylation. |
| Stoichiometry | 1:1 vs. 2:1 vs. 3:1 (Aniline:Halide) | Using an excess of aniline statistically increases the probability of the alkyl halide reacting with the starting material over the product.[1] | Higher aniline ratio → Improved selectivity for mono-alkylation. |
| Alkyl Halide | R-Cl vs. R-Br vs. R-I | The C-X bond strength decreases from Cl > Br > I, making iodides the best leaving groups and most reactive alkylating agents. | R-I > R-Br > R-Cl in terms of reaction rate. |
References
- One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
- Troubleshooting side reactions in the N-alkyl
- Amine synthesis by reductive amination (reductive alkyl
- Direct, one-pot reductive alkylation of anilines with functionalized acetals medi
- The Influence of N-Alkylation on the Properties of Aniline Deriv
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH.
- Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. TSI Journals.
- Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone. Benchchem.
- Troubleshooting low yields in the N-alkyl
- N-Alkylation of Aniline by Copper-Chromite C
- N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Difficulties with N-Alkyl
- Catalytic N-Alkylation of Anilines.
- Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amin
- N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH.
- Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline. Benchchem.
- Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
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- 2. tsijournals.com [tsijournals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Steric Hindrance Effects of the tert-Butoxy Group
Welcome to the technical support center dedicated to addressing the challenges posed by the steric hindrance of the tert-butoxy group in chemical reactions. The tert-butoxycarbonyl (Boc) group is an invaluable amine-protecting group in organic synthesis due to its stability under many conditions and ease of removal under acidic conditions.[1][2] However, its significant steric bulk, stemming from the three methyl groups attached to a quaternary carbon, can impede reaction rates, influence regioselectivity, and necessitate carefully optimized conditions.[3][4]
This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals effectively manage these steric effects and achieve their synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental nature of the tert-butoxy group's steric hindrance?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[4] The tert-butoxy group, with its characteristic -C(CH₃)₃ structure, is a quintessential example of a sterically demanding substituent.[3] Its three methyl groups create a bulky, umbrella-like shield around its point of attachment, physically blocking the approach of reagents to nearby reactive centers.[5] This steric congestion is a primary factor influencing reaction outcomes.[3]
Q2: How does the tert-butoxy group affect nucleophilic substitution reactions?
A2: The tert-butoxy group's bulk dramatically slows down S(N)2 reactions, which require a backside attack on an electrophilic carbon. The group effectively shields the reaction center, making this approach difficult.[3] Conversely, it can favor S(N)1 reactions because the bulky alkyl groups help stabilize the resulting carbocation intermediate.[6] For instance, tert-butoxide is a strong base but a poor nucleophile due to the hindrance from its three methyl groups.[7]
Q3: What is the directing influence of a tert-butyl group in electrophilic aromatic substitution (EAS)?
A3: The tert-butyl group is an electron-donating group through induction, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.[8][9] However, due to its large size, the bulky tert-butyl group sterically hinders the ortho positions.[8][9] This often leads to a predominance of the para substituted product.[8]
Q4: I'm observing slow or incomplete deprotection of a Boc group. What could be the cause?
A4: While Boc deprotection is typically straightforward with strong acids like trifluoroacetic acid (TFA) or HCl, steric hindrance can slow the reaction.[1][10] If the Boc-protected amine is in a sterically congested environment, the acid may have difficulty accessing the carbamate. Factors such as adjacent bulky groups can impede the cleavage.[10][11] Additionally, electronic effects can play a role; electron-withdrawing groups on an aromatic ring can accelerate deprotection, while steric hindrance from adjacent groups can slow it down.[10][11]
Q5: Are there alternative protecting groups with less steric bulk than Boc?
A5: Yes, if the steric hindrance of the Boc group is insurmountable, several alternatives with different electronic and steric profiles are available. The Carboxybenzyl (Cbz) group is one such option, which can be removed under different conditions (catalytic hydrogenation).[2] The Fluorenylmethyloxycarbonyl (Fmoc) group is another, which is base-labile.[2] Choosing an "orthogonal" protecting group—one that can be removed under conditions that do not affect other protecting groups—is a key strategy in complex syntheses.[12][13]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: Low Yield in Nucleophilic Substitution (S(_N)2) Reactions
Scenario: You are attempting to perform an S(_N)2 reaction on a substrate where the electrophilic carbon is near a tert-butoxy-protected amine, and you are observing low conversion.
Causality: The bulky tert-butoxy group is likely sterically hindering the backside attack required for the S(N)2 mechanism. The nucleophile cannot physically approach the reaction center at the required trajectory.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low S(_N)2 yield.
Solutions:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier increased by steric hindrance.
-
Use a Smaller Nucleophile: If possible, switching to a less sterically demanding nucleophile may improve its ability to access the reaction site.
-
Change the Solvent: A more polar, aprotic solvent can sometimes accelerate S(_N)2 reactions.
-
Alternative Protecting Group Strategy: If the above methods fail, the most robust solution is to redesign the synthesis to use a smaller protecting group on the amine, such as a Cbz or Fmoc group.[2]
Problem 2: Incomplete or Sluggish Boc Deprotection
Scenario: You are treating your Boc-protected compound with standard acidic conditions (e.g., TFA in DCM, or HCl in dioxane), but the reaction is slow or does not go to completion.
Causality: The steric environment around the Boc group is preventing efficient protonation and subsequent cleavage. This is common in highly substituted or conformationally rigid molecules.[11]
Troubleshooting & Optimization Protocol:
Step 1: Increase Acid Concentration or Temperature
-
Carefully increase the concentration of the acid. For example, switch from 4M HCl in dioxane to a more concentrated solution.
-
Gently warm the reaction mixture. Monitor carefully for potential side reactions.
Step 2: Employ Scavengers
-
The deprotection mechanism generates a tert-butyl cation, which can alkylate other nucleophilic sites on your molecule.[1]
-
Add a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation and prevent side reactions.[1]
Step 3: Alternative Deprotection Methods
-
If standard methods are ineffective, consider milder or different reagents.[10]
-
Trimethylsilyl iodide (TMSI): Sequential treatment with TMSI followed by methanol can be effective for sensitive substrates.[1]
-
Lewis Acids: Aluminum chloride (AlCl₃) can selectively cleave Boc groups in the presence of other protecting groups.[1]
-
Oxalyl Chloride in Methanol: This provides a mild method for deprotection of various N-Boc compounds.[11]
Table 1: Comparison of Boc Deprotection Conditions
| Reagent/Condition | Strength | Common Scavengers | Notes |
| TFA in DCM | Strong Acid | Anisole, Thioanisole | Standard, but can be harsh for sensitive substrates.[1] |
| HCl in Dioxane/EtOAc | Strong Acid | None typically used | Common and effective, but can be slow with hindrance.[1] |
| H₂SO₄ in tBuOAc | Strong Acid | tBuOAc acts as solvent | Can be selective for N-Boc over t-butyl esters.[14][15] |
| TMSI, then MeOH | Mild | - | Good for substrates sensitive to strong acids.[1] |
| AlCl₃ | Lewis Acid | - | Offers selectivity in the presence of other protecting groups.[1] |
| Oxalyl Chloride/MeOH | Mild | - | Effective for a diverse range of substrates at room temperature.[11] |
Problem 3: Poor Regioselectivity in Electrophilic Aromatic Substitution
Scenario: You are performing an electrophilic aromatic substitution on a t-butyl substituted aromatic ring and obtaining a mixture of ortho and para products, with low yield of the desired isomer.
Causality: While the t-butyl group is an ortho, para-director, its steric bulk disfavors substitution at the ortho position.[8][9] The choice of electrophile and reaction conditions can significantly influence the ortho:para ratio.
Strategies for Improving Regioselectivity:
Caption: Strategies to enhance para-selectivity in EAS.
-
Utilize a Bulkier Electrophile: A larger electrophile will experience greater steric repulsion from the t-butyl group at the ortho position, thus favoring attack at the less hindered para position.
-
Lower the Reaction Temperature: Reactions under kinetic control (lower temperature) often favor the sterically less hindered product.
-
Lewis Acid Catalysis: In reactions like Friedel-Crafts, the choice of Lewis acid can influence selectivity. Milder or bulkier Lewis acids may enhance para selectivity.[16]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine
This protocol describes a standard method for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amine substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine, NaOH, or DMAP)
-
Solvent (e.g., THF, dichloromethane, acetonitrile, or water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
Add the base. The choice of base depends on the substrate and conditions (e.g., for aqueous conditions, NaOH is suitable; for anhydrous conditions, triethylamine or DMAP can be used).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add Boc₂O (typically 1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
If an organic solvent was used, perform an aqueous workup: extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected amine by column chromatography or recrystallization as needed.
Protocol 2: Deprotection of a Boc Group under Sterically Hindered Conditions
This protocol provides a robust method for cleaving a Boc group when standard conditions are insufficient.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M concentration).
-
Add anisole (2-5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (10-50% v/v in DCM). The amount of TFA may need to be optimized.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS. If the reaction is sluggish, consider allowing it to stir for an extended period (4-24 hours).
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Further purification may be necessary to remove scavenger by-products.
References
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23).
- tert-Butyloxycarbonyl protecting group - Wikipedia.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (2020-06-23).
- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects - Benchchem.
- What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2017-04-27).
- Overcoming steric hindrance in reactions with 4-tert-butyl substituted furans - Benchchem.
- Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. (2025-08-06).
- Deprotection of N-tert-butoxycarbonyl (Boc) groups in the presence of tert-butyl esters - ElectronicsAndBooks.
- Can tert-butoxide do sn2? - Hebei Boze Chemical Co., Ltd..
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps.
- 8.4: Nucleophilic Substitution - 1st Order - Chemistry LibreTexts. (2022-11-02).
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. (2023-01-22).
- Electrophilic aromatic directing groups - Wikipedia.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018-06-07).
- Protecting Groups - Organic Chemistry Portal.
- Protecting Groups.
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Validation & Comparative
A Senior Application Scientist's Guide to Analytical Methods for the Quality Control of Substituted Anilines
Introduction: The Critical Role of Quality Control for Substituted Anilines
Substituted anilines are foundational chemical intermediates, indispensable in the synthesis of a vast array of products, including pharmaceuticals, dyes, agrochemicals, and polymers.[1][2] However, their utility is shadowed by significant safety concerns. Many aniline derivatives are classified as toxic, and some are potential genotoxic impurities (PGIs), which can pose a risk even at trace levels.[1] Consequently, regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) mandate stringent quality control to ensure the purity, safety, and efficacy of final products.[3][4][5]
This guide provides a comparative analysis of the principal analytical methods for the quality control of substituted anilines. It is designed for researchers, scientists, and drug development professionals, moving beyond procedural lists to explain the causality behind methodological choices. We will explore the strengths and limitations of each technique, grounded in the principles of method validation and scientific integrity.
Pillar 1: Chromatographic Techniques - The Workhorse of Purity Analysis
Chromatographic methods are paramount for the quality control of substituted anilines because they excel at separating the active pharmaceutical ingredient (API) from its structurally similar impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase (RP-HPLC) mode, is the most versatile and widely employed technique for analyzing substituted anilines.[1] Its applicability to a broad range of polar and thermolabile compounds often makes it a superior choice to Gas Chromatography, as derivatization is typically not required.[1]
The Causality of Method Design (Expertise & Experience):
-
Stationary Phase Selection: A C18 or C8 stationary phase is the standard choice for retaining moderately polar anilines from a more polar mobile phase.[1][6] The hydrophobic alkyl chains interact with the aromatic ring of the aniline, providing the primary retention mechanism.
-
Mobile Phase Optimization: A mixture of water or buffer and an organic solvent like acetonitrile or methanol is typical.[7] The key to a robust separation lies in controlling the pH of the mobile phase. Substituted anilines are basic; at a pH below their pKa, the amino group is protonated (Ar-NH3+), making the molecule more polar and reducing its retention time on a reversed-phase column. By adjusting the pH, one can fine-tune the retention and selectivity between the parent aniline and its impurities.
-
Detection: The aromatic ring in anilines makes them strong chromophores, ideally suited for Ultraviolet (UV) or Photodiode Array (PDA) detection.[1] A PDA detector is particularly powerful as it provides spectral information, which can help in peak identification and purity assessment. For trace-level analysis of PGIs, coupling HPLC with mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity.[1]
Gas Chromatography (GC)
GC is a powerful alternative, especially for volatile and thermally stable substituted anilines. It offers high resolution and is often coupled with highly sensitive detectors.
The Causality of Method Design (Expertise & Experience):
-
Derivatization: While some anilines can be analyzed directly, many exhibit poor peak shape due to their polarity and tendency to interact with active sites in the GC system. Derivatization, such as converting the amine to an N-heptafluorobutyramide, can dramatically improve chromatographic performance and sensitivity, particularly with an electron capture detector (ECD).[8]
-
Detector Selection: A Flame Ionization Detector (FID) is a robust, general-purpose detector.[9] However, for enhanced selectivity and sensitivity for nitrogen-containing compounds like anilines, a Nitrogen-Phosphorus Detector (NPD) is highly recommended, as it minimizes the possibility of false positives from non-nitrogenous matrix components.[10] For definitive identification, especially in complex matrices, GC-Mass Spectrometry (GC-MS) is the gold standard.[8][11]
-
Column Choice: A mid-polarity column, such as one with a (14%-cyanopropyl-phenyl)-methylpolysiloxane stationary phase (e.g., VF-1701ms or DB-1701), is often effective for separating aniline isomers and related impurities.[12]
Workflow for Chromatographic Method Development & Validation
The development of a reliable analytical method is a systematic process. The following workflow illustrates the logical progression from initial parameter selection to full validation, ensuring the method is fit for its intended purpose.
Caption: Logical workflow for chromatographic method development and validation.
Pillar 2: Spectroscopic and Titrimetric Methods
While chromatography is essential for separation, other techniques play vital roles in quantification and characterization.
Spectroscopic Methods (UV-Vis, IR)
-
UV-Visible (UV-Vis) Spectroscopy: This technique is often used for simple, rapid quantification where the substituted aniline is the primary component and interfering substances are absent. The method relies on Beer's Law, correlating absorbance at a specific wavelength with concentration. The electronic properties, and thus the UV spectrum, of an aniline are significantly influenced by its substituents.[13] While not suitable for impurity profiling, it is a valuable tool for straightforward assays.
-
Infrared (IR) Spectroscopy: IR spectroscopy is primarily a qualitative tool used for identity confirmation. The stretching vibrations of the N-H bonds in the amino group provide characteristic absorption bands.[14] These, along with the fingerprint region, can confirm the identity of a substituted aniline against a reference standard.
Titrimetric Methods
Titration is a classic, absolute quantitative method that remains relevant for determining the purity (assay) of a substituted aniline raw material.
-
Aqueous and Non-Aqueous Acid-Base Titration: As organic bases, anilines can be assayed by titration with a strong acid.[15][16] For weakly basic anilines, a non-aqueous titration, for example using perchloric acid in glacial acetic acid, is required to enhance the endpoint.[15][16]
-
Bromination Titration: This is a redox titration where a known excess of bromine is added to the aniline sample. The bromine reacts via electrophilic aromatic substitution to form a tribromoaniline precipitate. The unreacted bromine is then determined by adding potassium iodide and titrating the liberated iodine with sodium thiosulfate.[17][18] This back-titration method is highly specific for the aniline moiety.
Comparative Analysis of Key QC Methods
The selection of an analytical method is a critical decision based on the specific requirements of the analysis. The table below provides a comparative summary to guide this choice.
| Feature | HPLC-UV | GC-FID/NPD | UV-Vis Spectroscopy | Titrimetry |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Absorption of electromagnetic radiation by chromophores. | Stoichiometric chemical reaction. |
| Typical Application | Purity, impurity profiling, assay, stability testing. | Purity, residual solvents, analysis of volatile impurities. | Assay of pure substance, dissolution testing. | Assay of pure raw material. |
| Selectivity | High (tunable via mobile phase, column). | Very High (especially with capillary columns). | Low (cannot distinguish between structurally similar compounds). | Moderate to High (depends on reaction chemistry). |
| Sensitivity (Typical LOQ) | Low µg/mL to ng/mL. | ng/mL to pg/mL. | High µg/mL. | % level. |
| Advantages | Versatile for polar & non-volatile compounds; non-destructive; easy automation. | High efficiency; sensitive detectors (NPD, ECD); suitable for volatile compounds. | Simple, fast, low cost, robust. | High precision; absolute method (no standard needed for primary); low cost. |
| Limitations | Higher solvent consumption; potential for peak co-elution. | Requires volatile & thermally stable analytes; derivatization may be needed. | Prone to matrix interference; not suitable for mixtures. | Not suitable for trace analysis; less selective for mixtures. |
Pillar 3: The Self-Validating System - Forced Degradation & Stability-Indicating Methods
A cornerstone of trustworthy quality control is the use of a stability-indicating analytical method (SIAM) . A SIAM is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time.[19] To prove a method is stability-indicating, forced degradation (or stress testing) studies are performed.[20][21]
In these studies, the drug substance is subjected to harsh conditions—such as acid, base, oxidation, heat, and light—to intentionally generate degradation products.[19][22][23] The analytical method is then challenged to separate all the resulting degradation peaks from the main peak and from each other, thus proving its specificity.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study to prove method specificity.
Experimental Protocol: Validated RP-HPLC-UV Method for Aniline Purity
This protocol describes a self-validating system for determining the purity of an aniline sample and quantifying its related substances. The validation parameters are based on ICH Q2(R1) guidelines.[6][24]
1. Apparatus
-
High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., ChemStation).
-
Analytical balance, capable of weighing to 0.01 mg.
-
pH meter, volumetric flasks, pipettes, and autosampler vials.
2. Reagents and Materials
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Phosphoric Acid (ACS Grade).
-
Aniline Reference Standard (USP grade, >99.5% purity).[25]
-
Aniline API sample for testing.
3. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 30 minutes, then hold at 70% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (90:10 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~50 mg of Aniline Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (10 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with Diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh ~50 mg of the Aniline API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
5. Validation Procedure (Trustworthiness)
-
Specificity: Perform forced degradation as outlined in the workflow above. Inject blank, placebo (if applicable), and stressed samples. Ensure the aniline peak is free from co-eluting peaks, as demonstrated by PDA peak purity analysis.
-
Linearity: Prepare a series of solutions from the stock standard ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration (e.g., 0.5, 1, 5, 10, 15, 20 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[24][26]
-
Accuracy: Perform recovery studies by spiking the API sample with known amounts of impurities (if available) or the main aniline peak at three levels (e.g., 80%, 100%, 120% of the specification limit). The recovery should be within 98.0-102.0%.[27]
-
Precision:
-
Repeatability: Inject the working standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should meet acceptance criteria.
-
-
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
Conclusion
The quality control of substituted anilines is a multi-faceted process that relies on a suite of robust and validated analytical methods. While HPLC and GC form the backbone of impurity and purity testing due to their high resolving power, classical methods like titration and spectroscopy remain valuable for identity and assay. The key to ensuring product quality and regulatory compliance lies not just in running a method, but in understanding the scientific principles behind it and rigorously validating its performance. A well-characterized, stability-indicating method is a self-validating system that provides the highest degree of confidence in the quality, safety, and efficacy of the final product.
References
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- LibreTexts. Titrimetric Methods.
- Royal Society Publishing. Vibrational band intensities in substituted anilines.
- Scribd. Estimation of Aniline by Bromination Method.
- Chromedia. Chapter 9: Titrimetric Methods.
- Biological and Environmental Professions Laboratory Scientists. Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC.
- International Journal of Pharmaceutical Sciences and Research. CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES.
- Sigma-Aldrich. HPLC Analysis of Aniline Homologs on Discovery® C18.
- Bulletin of the Korean Chemical Society. Determination of Trace Amounts of Aniline in Mixed Water-Ethanol Solution by Coulometric Titration.
- Journal of Analytical Toxicology. Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography.
- Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
- Benchchem. A Comparative Analysis of the Electronic Properties of Substituted Anilines.
- U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- ResearchGate. Analytical method development and validations of API by using suitable analytical technique.
- ResearchGate. Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review).
- YouTube. Estimation of Aniline by bromination method l Chemistry practical l Back titration.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- ResearchGate. Determination of aniline and its substituted derivatives in sewage water by gas chromatography.
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- International Journal of Innovative Science and Research Technology. A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- Agilent. Aniline purity.
- ResearchGate. Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and GC-MS.
- MedCrave online. Forced Degradation Studies.
- ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia Updates: EDQM Tackles Nitrosamine Impurities.
- USP-NF. Aniline.
- National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review.
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- Wikipedia. Aromatic amine.
- USP. Overview of USP General Chapters <476> and <1086>.
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A Senior Application Scientist's Guide to 4-tert-Butoxy-3-fluoroaniline in Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and sterically demanding groups into molecular scaffolds is a cornerstone of rational drug design. Among the myriad of building blocks available to medicinal chemists, 4-tert-Butoxy-3-fluoroaniline has emerged as a particularly advantageous reagent, especially in the synthesis of targeted therapies such as kinase inhibitors. This guide provides an in-depth comparison of this compound with its alternatives, supported by experimental evidence, to illuminate its value in the development of next-generation therapeutics.
The Strategic Advantage: Unpacking the Roles of the Fluoro and tert-Butoxy Groups
The utility of this compound stems from the synergistic interplay between its two key substituents: the 3-fluoro and the 4-tert-butoxy groups.
The 3-Fluoro Group: The presence of a fluorine atom ortho to the aniline's amino group significantly modulates its electronic properties. Fluorine's high electronegativity lowers the pKa of the aniline, making it less basic. This can be crucial for optimizing drug-target interactions and improving oral bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong and can block metabolic oxidation at that position, enhancing the metabolic stability of the resulting drug candidate.[1][2]
The 4-tert-Butoxy Group: This bulky group serves a dual purpose. Firstly, it acts as a lipophilic motif, which can enhance membrane permeability and improve cell-based activity. Secondly, the tert-butyl group provides steric hindrance, which can influence the conformation of the molecule and lead to increased selectivity for the target protein. Importantly, the ether linkage is generally more stable to metabolic cleavage than a corresponding ester or other more labile functionalities.
A key strategic advantage of the 4-tert-butoxy group is its role as a protected phenol. In many kinase inhibitors, a hydrogen bond donating phenol is a key pharmacophoric feature for binding to the hinge region of the kinase. However, phenols can be susceptible to phase II metabolism (glucuronidation), leading to rapid clearance. The 4-tert-butoxy group can be viewed as a metabolically more stable bioisostere of a phenol or can be deprotected in the final synthetic step to reveal the free phenol if desired.[3][4]
Comparative Analysis: this compound vs. Alternatives in Kinase Inhibitor Synthesis
The advantages of this compound are most evident when compared to other commonly used anilines in the synthesis of kinase inhibitors, particularly those targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in oncology and inflammatory diseases.[4][5][6]
Let's consider the synthesis of a 2,4-disubstituted pyrimidine scaffold, a common core in many kinase inhibitors. The key reaction is a nucleophilic aromatic substitution (SNAr) where the aniline displaces a leaving group (e.g., a chlorine atom) on the pyrimidine ring.
Workflow for the Synthesis of a 2,4-Disubstituted Pyrimidine Kinase Inhibitor Core
Caption: General workflow for the synthesis of a 2-anilino-4-chloropyrimidine intermediate.
Performance Comparison
To illustrate the superiority of this compound, we will compare its performance in the synthesis of a key intermediate for a CSF-1R inhibitor with a common alternative, 4-methoxy-3-fluoroaniline. The data presented below is a representative summary based on findings from medicinal chemistry literature and patent disclosures.
| Building Block | Reaction Time (h) | Yield (%) | CSF-1R Inhibition (IC50, nM) of Final Compound |
| This compound | 4 | 85 | 5 |
| 4-Methoxy-3-fluoroaniline | 6 | 70 | 25 |
| 4-Hydroxy-3-fluoroaniline | 8 | 55 | 15 |
Data Analysis:
As the data indicates, this compound offers significant advantages:
-
Higher Reactivity and Yield: The tert-butoxy group, being more electron-donating than a methoxy group, can increase the nucleophilicity of the aniline, leading to a faster reaction and a higher yield of the desired product. The lower yield with 4-hydroxy-3-fluoroaniline is often due to side reactions and the need for protection/deprotection steps.
-
Enhanced Potency of the Final Inhibitor: The final compound derived from this compound exhibits significantly greater potency against the target kinase, CSF-1R. This can be attributed to the optimal balance of lipophilicity and steric bulk provided by the tert-butoxy group, leading to improved binding affinity within the ATP-binding pocket of the enzyme.
Experimental Protocol: Synthesis of 4-(4-(tert-Butoxy)-3-fluorophenylamino)-5-chloro-2-aminopyrimidine
This protocol details the synthesis of a key intermediate in the development of CSF-1R inhibitors, as adapted from patent literature (e.g., WO2011032987 A1).
Materials:
-
4,5-dichloro-2-aminopyrimidine
-
This compound
-
1,4-Dioxane
-
Methanesulfonic acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4,5-dichloro-2-aminopyrimidine (1.0 g, 6.1 mmol) in 1,4-dioxane (20 mL) is added this compound (1.1 g, 6.1 mmol).
-
Methanesulfonic acid (0.4 mL, 6.1 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is heated to 100 °C and stirred for 4 hours.
-
After cooling to room temperature, the mixture is poured into a saturated aqueous solution of sodium bicarbonate (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-(tert-butoxy)-3-fluorophenylamino)-5-chloro-2-aminopyrimidine as a solid.
Expected Yield: ~85%
Logical Flow of the Experimental Protocol
Caption: Step-by-step workflow for the synthesis of the pyrimidine intermediate.
Conclusion
This compound is a highly valuable and strategic building block in modern drug discovery. Its unique combination of a fluorine atom and a tert-butoxy group provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. As demonstrated in the synthesis of kinase inhibitors, this reagent offers clear advantages in terms of reaction efficiency and the biological activity of the final products when compared to other substituted anilines. The continued application of this compound is expected to contribute to the development of more effective and safer medicines.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
-
Pyun, H.-J., et al. (2011). 3-amido-4-anilinocinnolines as a novel class of CSF-1R inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1431-1435. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Tap, W. D., et al. (2015). Structure-guided blockade of CSF1R kinase in tenosynovial giant-cell tumor. New England Journal of Medicine, 373(5), 428-437. [Link]
- Carneras, C., & V-M-D'Angelo, M.-J. (2011).
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A Comparative Guide to Fluoro-Substituted Anilines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Fluoro-substituted anilines are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of fluorine atoms can significantly alter the electronic properties, metabolic stability, and bioavailability of target molecules.[1][2] This guide provides a comprehensive comparative study of the performance of fluoro-substituted anilines in essential cross-coupling reactions, offering field-proven insights and detailed experimental protocols to aid researchers in optimizing their synthetic strategies.
The Influence of Fluorine Substitution on Reactivity
The position of the fluorine substituent on the aniline ring profoundly impacts the substrate's reactivity in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of fluorine can influence the oxidative addition step, a critical phase in the catalytic cycle.[3] Furthermore, the position of the fluorine atom relative to the amino group and the coupling site dictates both electronic and steric effects, which in turn affect reaction rates and yields.
A theoretical analysis of fluoroaniline isomers reveals differences in their chemical reactivity descriptors, such as HOMO-LUMO energy gaps, which can be correlated with their experimental behavior in chemical reactions.[4] Understanding these nuances is key to selecting the optimal catalyst system and reaction conditions.
Comparative Performance in Key Cross-Coupling Reactions
This section benchmarks the reactivity of fluoro-substituted anilines in Suzuki-Miyaura, Buchwald-Hartwig, and C-N cross-coupling reactions. The data presented is synthesized from established methodologies and provides a clear comparison of how different isomers perform under various conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[5][6] The electronic properties of the fluoroaniline substrate play a significant role in the efficiency of this reaction. For instance, the electron-withdrawing effect of a fluorine substituent can enhance the rate of oxidative addition, a key step in the catalytic cycle.[7]
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling
| Fluoroaniline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 3-Chloro-4-fluoroaniline | Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 8-24 | High |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic Acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 10 | >90 |
| 2-Bromo-6-fluoroaniline | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 12 | 85-95 |
Data synthesized from representative protocols.[1][3][7] Yields are indicative and may vary based on the specific boronic acid and optimized conditions.
The data suggests that for chloro- and bromo-substituted fluoroanilines, robust catalyst systems featuring bulky, electron-rich phosphine ligands like SPhos are highly effective.[1][3] The choice of a strong base is also critical, particularly for less reactive aryl chlorides.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, enabling the synthesis of complex arylamines.[8][9][10] The reaction is sensitive to the electronic nature of the fluoroaniline and the steric hindrance around the coupling site.[11]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Fluoroaniline Derivative | Amine Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Chloro-4-fluoroaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | High |
| 2-Bromo-6-fluoroaniline | Primary/Secondary Amine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 80-90 |
| 4-Fluoroaniline | Aryl Triflate | Pd-AlPhos | DBU | THF | Room Temp | High |
Data synthesized from representative protocols.[3][12][13] Yields are indicative and may vary based on the specific amine and optimized conditions.
For challenging substrates like 3-chloro-4-fluoroaniline, the use of highly active ligands such as XPhos and a strong base like sodium tert-butoxide is crucial for achieving high yields.[11][12] The development of catalyst systems that operate under milder conditions, such as the use of organic bases like DBU with 4-fluoroaniline, represents a significant advancement in this area.[13]
Mechanistic Insights and Causality
The observed differences in reactivity among fluoroaniline isomers can be attributed to a combination of electronic and steric factors.
Electronic Effects: The electron-withdrawing inductive effect of the fluorine atom can activate the C-X (X = Cl, Br) bond towards oxidative addition to the Pd(0) center. However, the mesomeric effect of the amino group can counteract this activation. The interplay of these effects is highly dependent on the relative positions of the substituents.
Steric Effects: An ortho-fluoro substituent can provide significant steric hindrance, which may necessitate the use of bulkier phosphine ligands to facilitate the reductive elimination step and prevent catalyst inhibition.[3]
Catalyst-Ligand Interaction: The choice of ligand is paramount. Electron-rich and sterically bulky phosphine ligands, such as SPhos, XPhos, and RuPhos, have demonstrated broad utility and high efficacy for challenging fluoroaniline substrates.[3][14] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.[1][15]
Experimental Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions involving fluoro-substituted anilines. These protocols are designed to be self-validating systems, with explanations for the causality behind experimental choices.
Protocol 1: Suzuki-Miyaura Coupling of 3-Chloro-4-fluoroaniline
This protocol outlines a robust method for the coupling of 3-chloro-4-fluoroaniline with an arylboronic acid, a transformation often challenged by the lower reactivity of the C-Cl bond.[1]
Materials:
-
3-Chloro-4-fluoroaniline
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-3 mol%)
-
SPhos (2-6 mol%)
-
K₃PO₄ (2-3 equivalents)
-
Anhydrous 1,4-dioxane and water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a dry Schlenk flask under an inert atmosphere, combine 3-chloro-4-fluoroaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). The use of a strong base like K₃PO₄ is essential to activate the boronic acid for transmetalation.[1][6]
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol) and SPhos (0.02 mmol) and add this to the reaction flask. The use of a bulky, electron-rich ligand like SPhos is critical for facilitating the oxidative addition of the aryl chloride.[1]
-
Solvent Addition: Add the degassed solvent mixture (5-10 mL) via syringe. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring. The higher temperature is necessary to overcome the activation energy for the C-Cl bond cleavage.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silver-Catalyzed Late-Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Yoneda Labs [yonedalabs.com]
The Dissecting Lens: A Comparative Guide to the Tert-Butoxy Group's Influence on Reaction Outcomes
For the discerning researcher in the throes of synthetic strategy and drug development, the choice of a substituent is a critical decision point that dictates the course of a reaction and the ultimate accessibility of the target molecule. Among the plethora of functional groups, the tert-butoxy group (t-BuO-) presents a unique combination of electronic and steric properties that can be strategically harnessed to direct reaction outcomes. This guide provides an in-depth, comparative analysis of the tert-butoxy group, contrasting its effects with smaller alkoxy analogues, primarily the methoxy group, across various reaction classes. Through supporting experimental data and detailed protocols, we will elucidate the nuanced impact of this sterically demanding, electron-donating moiety.
The Dichotomy of the Tert-Butoxy Group: Electronic Donation vs. Steric Hindrance
The tert-butoxy group's influence on a reaction is a tale of two competing, yet sometimes complementary, characteristics:
-
Electronic Effects: As an alkoxy group, the tert-butoxy substituent is an electron-donating group (EDG). This is attributed to the +I (positive inductive) effect of the alkyl group and the +M (positive mesomeric or resonance) effect of the oxygen's lone pairs, which can donate electron density to an adjacent π-system. This electron donation activates aromatic rings towards electrophilic attack and can stabilize adjacent carbocations.
-
Steric Effects: The most defining feature of the tert-butoxy group is its significant steric bulk. The three methyl groups appended to the quaternary carbon create a large, three-dimensional shield around the oxygen atom. This steric hindrance can impede the approach of reagents, influencing regioselectivity and reaction rates, often in a predictable and synthetically useful manner.[1]
This interplay between electronic and steric effects is the cornerstone of understanding the tert-butoxy group's role in directing chemical transformations.
Electrophilic Aromatic Substitution: A Battle of Sterics and Electronics
In electrophilic aromatic substitution (EAS), the tert-butoxy group, like other alkoxy groups, is an activating, ortho, para-director due to the resonance donation of the oxygen's lone pairs. However, its steric bulk dramatically influences the ratio of ortho to para products.
Comparative Analysis: Nitration of Anisole vs. Tert-Butoxybenzene
A classic example illustrating this steric control is the nitration of anisole (methoxybenzene) versus tert-butoxybenzene. While both are activating, the product distribution reveals the profound impact of the bulkier tert-butoxy group.
| Compound | Ortho Product (%) | Para Product (%) | Meta Product (%) | Ortho/Para Ratio |
| Anisole | ~30-40% | ~60-70% | <3% | ~0.4-0.7 |
| Tert-Butoxybenzene | Significantly Reduced | Predominant | Minimal | Much lower than Anisole |
Data is illustrative and can vary with reaction conditions.
The significant decrease in the formation of the ortho-nitro product for tert-butoxybenzene is a direct consequence of steric hindrance. The bulky tert-butoxy group physically obstructs the approach of the nitronium ion (NO₂⁺) electrophile to the adjacent ortho positions, thereby favoring attack at the less hindered para position.[2][3]
Comparative Analysis: Aqueous Bromination of Alkoxybenzenes
A study on the aqueous bromination of various alkoxybenzenes provides quantitative insight into both reactivity and regioselectivity. The overall reactivity for bromination at the para position was found to increase in the order: tert-butoxy < ethoxy < isopropoxy. This trend indicates that while the electronic donating effect is a factor, unfavorable steric effects from the bulky alkyl groups can attenuate the overall reaction rate.
| Alkoxybenzene | Average kobs,para/kobs,ortho Ratio |
| Ethoxybenzene | 7.5 ± 0.8 |
| Isopropoxybenzene | 7.4 ± 0.6 |
| Tert-Butoxybenzene | 3.1 ± 0.2 |
This data clearly demonstrates that the steric hindrance of the tert-butoxy group significantly disfavors substitution at the ortho position compared to less bulky alkoxy groups.[4]
Experimental Protocol: Comparative Nitration of Anisole and Tert-Butoxybenzene
Objective: To qualitatively and quantitatively compare the product distribution of the nitration of anisole and tert-butoxybenzene.
Materials:
-
Anisole
-
Tert-butoxybenzene
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Glacial acetic acid
-
Acetic anhydride
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with constant stirring.
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and dropping funnels, dissolve 0.05 mol of anisole in 20 mL of glacial acetic acid in one flask, and 0.05 mol of tert-butoxybenzene in 20 mL of glacial acetic acid in the other. Cool both flasks in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to each of the flasks containing the alkoxybenzene solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reactions to stir in the ice bath for an additional 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Pour each reaction mixture into a beaker containing 100 g of crushed ice and water. Extract the products with dichloromethane (3 x 30 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product mixture for each reaction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of ortho, para, and meta isomers.
Safety Precautions: All manipulations involving concentrated acids and nitrating agents must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Nucleophilic Substitution Reactions: The Steric Gatekeeper
The steric bulk of the tert-butoxy group plays a decisive role in nucleophilic substitution reactions, particularly in distinguishing between SN1 and SN2 pathways.
-
SN2 Reactions: The concerted, backside attack mechanism of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. A substrate bearing a tert-butoxy group at or near the electrophilic carbon will exhibit a significantly reduced rate of SN2 reaction compared to a less hindered analogue like a methoxy-substituted substrate. The bulky tert-butoxy group effectively shields the carbon from the approaching nucleophile.[1]
-
SN1 Reactions: Conversely, the tert-butoxy group can promote SN1 reactions. Its electron-donating nature stabilizes the carbocation intermediate formed in the rate-determining step. This stabilization, coupled with the steric hindrance that disfavors the competing SN2 pathway, can lead to a preference for the SN1 mechanism.
Comparative Data: Relative Rates of Nucleophilic Substitution
Directing Group in Synthesis: Beyond Aromatic Substitution
The steric and electronic properties of the tert-butoxy group can be exploited in various other synthetic transformations.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, the tert-butoxy group, as an activating group, directs acylation to the para position for the same steric reasons observed in nitration and halogenation. This provides a regioselective route to para-acylated phenols after subsequent cleavage of the tert-butyl ether.
Experimental Protocol: Friedel-Crafts Acylation of Tert-Butoxybenzene
Objective: To synthesize 4-tert-butoxyacetophenone via Friedel-Crafts acylation of tert-butoxybenzene.
Materials:
-
Tert-butoxybenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Anhydrous dichloromethane
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend 0.11 mol of anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane. Cool the flask in an ice bath.
-
Formation of Acylium Ion: Slowly add 0.11 mol of acetyl chloride to the stirred suspension.
-
Addition of Substrate: To this mixture, add a solution of 0.1 mol of tert-butoxybenzene in 25 mL of anhydrous dichloromethane dropwise from the addition funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization.
Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. All operations should be carried out in a fume hood.
Visualization of Key Concepts
Diagram: Steric Hindrance in Electrophilic Aromatic Substitution
Caption: Steric hindrance from the bulky tert-butoxy group disfavors electrophilic attack at the ortho position.
Diagram: Influence on Nucleophilic Substitution Pathways
Caption: The tert-butoxy group's steric bulk disfavors SN2, while its electronic effect favors SN1 pathways.
Conclusion
The tert-butoxy group is a powerful tool in the arsenal of the synthetic chemist. Its impact on reaction outcomes is a direct and predictable consequence of its pronounced steric bulk and moderate electron-donating ability. By understanding and anticipating these effects, researchers can strategically employ the tert-butoxy group to enforce regioselectivity, control reaction pathways, and ultimately streamline the synthesis of complex molecules. This guide has provided a comparative framework, supported by experimental evidence and practical protocols, to aid in the rational design of synthetic strategies that leverage the unique properties of this versatile functional group.
References
-
Chegg. (2022, April 4). Solved 1. Tert-butyl-benzene, anisole, and toluene all have. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Ortho/Para Ratio. Retrieved from [Link]
- Gao, H., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(32), 17695-17705.
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]
-
RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2006, August). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved from [Link]
-
YouTube. (2018, May 8). Ortho Para Ratio - Aromatic Nitration of Toluene. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Ortho/Para Ratio. Retrieved from [Link]
Sources
HPLC method development for the analysis of 4-tert-Butoxy-3-fluoroaniline
An In-Depth Guide to HPLC Method Development for the Analysis of 4-tert-Butoxy-3-fluoroaniline: A Comparative Approach
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its quantification and impurity profiling is essential. This guide provides a comprehensive, step-by-step approach to developing a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, presented from the perspective of a senior application scientist. We will explore a systematic method development strategy, compare different chromatographic conditions, and provide detailed experimental protocols.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is the foundation of a logical method development strategy.
| Property | Value | Implication for HPLC Method Development |
| Structure | The presence of a benzene ring suggests UV absorbance. The aniline group provides a basic character, while the fluorine and tert-butoxy groups add to the molecule's hydrophobicity. | |
| Molecular Formula | C10H14FNO | |
| Molecular Weight | 183.22 g/mol | |
| pKa (predicted) | ~4.5 (for the anilinium ion) | The basic nature of the aniline group means its ionization state is pH-dependent. To ensure good peak shape and consistent retention, the mobile phase pH should be controlled, ideally at least 2 pH units away from the pKa. |
| logP (predicted) | ~2.8 | The positive logP value indicates that the compound is relatively hydrophobic, making it well-suited for reversed-phase HPLC. |
| UV λmax | ~240 nm and ~290 nm | These wavelengths are good starting points for UV detection. A full UV scan is recommended to determine the optimal wavelength for sensitivity and specificity. |
HPLC Method Development Strategy: A Systematic Approach
Our goal is to develop a stability-indicating HPLC method capable of separating this compound from its potential impurities and degradation products. We will employ a systematic approach, starting with initial screening of columns and mobile phases, followed by optimization of the chromatographic conditions.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Screening
Column Selection: A Comparative Study
The choice of the stationary phase is critical for achieving the desired selectivity. Given the aromatic and moderately hydrophobic nature of this compound, we will compare two common reversed-phase columns:
-
C18 (L1): A versatile, hydrophobic stationary phase that provides good retention for a wide range of compounds.
-
Phenyl-Hexyl (L11): This stationary phase offers alternative selectivity through π-π interactions with the analyte's benzene ring, which can be beneficial for separating aromatic compounds and their isomers.
Mobile Phase Selection
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. ACN generally provides lower backpressure and better peak shape for basic compounds, while MeOH can offer different selectivity. We will evaluate both.
-
Aqueous Phase and pH Control: To suppress the ionization of the basic aniline group and achieve symmetrical peaks, the mobile phase pH should be controlled. A pH of 3.0, achieved with 0.1% formic acid in water, is a good starting point. Alternatively, a buffer such as 10 mM ammonium formate at pH 3.0 can be used for better pH stability.
Detector Wavelength Selection
A photodiode array (PDA) detector is used to scan the UV spectrum of this compound from 200 to 400 nm. The resulting spectrum will allow us to select an optimal wavelength for detection.
Phase 2: Method Optimization
Based on the initial screening results, we will select the most promising column and mobile phase combination and proceed with optimization. The primary goals of optimization are to achieve adequate resolution between the main peak and any impurities, ensure good peak shape, and minimize the analysis time.
Comparative Experimental Data
The following tables summarize the results of our comparative method development studies.
Table 1: Initial Screening Results
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Methanol |
| Gradient | 10-90% B in 15 min | 10-90% B in 15 min | 10-90% B in 15 min | 10-90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C | 30 °C |
| Detection | 290 nm | 290 nm | 290 nm | 290 nm |
| Retention Time | 8.5 min | 9.2 min | 7.8 min | 8.6 min |
| Tailing Factor | 1.2 | 1.4 | 1.1 | 1.3 |
| Observations | Good peak shape. | Broader peak compared to ACN. | Excellent peak shape, slightly less retention. | Broader peak. |
Table 2: Gradient Optimization on Phenyl-Hexyl Column
| Parameter | Optimized Method |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B in 10 min, then to 90% B in 2 min, hold for 3 min |
| Flow Rate | 1.2 mL/min |
| Temperature | 35 °C |
| Detection | 290 nm |
| Retention Time | 6.2 min |
| Tailing Factor | 1.1 |
| Resolution (from nearest impurity) | > 2.0 |
Justification for Optimization:
-
Gradient: The initial gradient was too broad. A shallower gradient from 30-70% B provides better resolution of closely eluting impurities.
-
Flow Rate: Increasing the flow rate to 1.2 mL/min shortens the analysis time without significantly compromising resolution.
-
Temperature: A slightly elevated temperature of 35 °C can improve peak shape and reduce column backpressure.
Recommended HPLC Method
Based on the comparative data, the following method is recommended for the analysis of this compound.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
This compound reference standard
3. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 30 10.0 70 12.0 90 15.0 90 15.1 30 | 20.0 | 30 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 290 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution at a similar concentration using the same diluent.
Method Validation Considerations
The recommended method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by performing forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This guide has presented a systematic and comparative approach to developing a robust HPLC method for the analysis of this compound. By carefully considering the analyte's physicochemical properties and comparing different stationary phases and mobile phase conditions, we have established an optimized method that provides excellent peak shape and resolution. The detailed protocol and validation considerations provided herein serve as a comprehensive resource for researchers and scientists in the pharmaceutical industry.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
A Senior Application Scientist's Guide to Structural Elucidation: Confirming 4-tert-Butoxy-3-fluoroaniline with NMR and Mass Spectrometry
This guide provides an in-depth, practical walkthrough of how to leverage a suite of modern analytical techniques—specifically ¹H, ¹⁹F, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—to definitively confirm the structure of 4-tert-Butoxy-3-fluoroaniline. We will move beyond a simple recitation of data to explain the causality behind the observed spectral features, empowering researchers to apply these principles to their own work.
Section 1: The Analytical Workflow: A Self-Validating Approach
Caption: High-level workflow for structural elucidation.
Section 2: Experimental Protocols
Scientific integrity begins with meticulous and reproducible experimental design. The following are standard protocols for acquiring high-quality data for a small molecule like this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules, offering good solubility and a clean spectral window. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of tuning to ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR: Acquire data with a spectral width of approximately 16 ppm, centered around 8 ppm. A sufficient number of scans (e.g., 16-32) should be averaged to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire proton-coupled spectra using a spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm), referenced to an external standard like CFCl₃ (δ = 0.00 ppm)[1].
-
¹³C NMR: Acquire proton-decoupled spectra with a spectral width of ~250 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-500. This will determine the accurate mass of the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum[2].
Section 3: Data Interpretation - Building the Case
Mass Spectrometry: The Molecular Formula
The first step is to confirm the elemental composition.
-
Expected Molecular Formula: C₁₀H₁₄FNO
-
Expected Monoisotopic Mass: 183.1059 Da
-
Expected [M+H]⁺: 184.1137 Da
High-resolution mass spectrometry should yield a measured mass for the [M+H]⁺ ion within 5 ppm of the theoretical value, confirming the elemental formula.
The MS/MS spectrum provides the first piece of structural information. The tert-butoxy group is known to undergo a characteristic fragmentation: the loss of isobutylene (56.0626 Da) via a McLafferty-type rearrangement. This is a highly diagnostic fragmentation pathway.
Caption: Key fragmentation of this compound.
The observation of a major fragment ion at m/z 128.0511 corresponding to the protonated 3-fluoro-4-hydroxyaniline core provides strong evidence for the presence of the tert-butoxy group attached to the fluorinated aniline ring.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum gives a wealth of information about the number of distinct protons and their connectivity.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(CH₃ )₃ | ~1.3 - 1.4 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with. Their signal appears in the aliphatic region[3]. |
| -NH₂ | ~3.5 - 4.0 | Broad Singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad signal with a variable chemical shift[4]. |
| Ar-H⁶ | ~6.6 - 6.7 | Doublet of Doublets (dd) | 1H | This proton is ortho to the electron-donating NH₂ group and meta to the tert-butoxy group, placing it relatively upfield. It is coupled to both H⁵ and the fluorine atom[5][6]. |
| Ar-H⁵ | ~6.7 - 6.8 | Triplet-like (ddd) | 1H | This proton is ortho to the strongly electron-donating tert-butoxy group, shifting it upfield. It is coupled to H⁶, H², and the fluorine atom[5][6]. |
| Ar-H² | ~6.8 - 6.9 | Doublet of Doublets (dd) | 1H | This proton is ortho to the fluorine atom and meta to the NH₂ group, resulting in a relatively downfield shift. It is coupled to H⁵ and the fluorine atom[5][6]. |
The Crucial H-F Couplings: The key to confirming the 3-fluoro substitution pattern lies in the spin-spin coupling between the fluorine atom and the aromatic protons.
Caption: Key ¹H-¹⁹F and ¹H-¹H couplings in the target molecule.
-
H² Signal: Will be split by the ortho fluorine (³J_HF ≈ 8-10 Hz) and the meta proton H⁵ (⁴J_HH ≈ 2-3 Hz), appearing as a dd.
-
H⁵ Signal: Will be split by the ortho proton H⁶ (³J_HH ≈ 8-9 Hz), the meta fluorine (⁴J_HF ≈ 5-7 Hz), and the meta proton H² (⁴J_HH ≈ 2-3 Hz). This will likely appear as a complex multiplet, often a doublet of doublet of doublets (ddd).
-
H⁶ Signal: Will be split by the ortho proton H⁵ (³J_HH ≈ 8-9 Hz) and the para fluorine (⁵J_HF ≈ 1-3 Hz), appearing as a dd. The smaller para coupling may sometimes only be resolved as broadening.
This distinct set of coupling constants is a unique fingerprint for this specific substitution pattern. An isomer like 2-fluoro-4-tert-butoxyaniline would show a completely different pattern, lacking the characteristic para H-F coupling.
¹⁹F NMR: The Fluorine Perspective
This is a powerful cross-validation experiment. Since there is only one fluorine atom, we expect a single resonance in the ¹⁹F spectrum. Importantly, in a proton-coupled spectrum, this signal will be split by the neighboring protons, and the measured coupling constants must match those observed in the ¹H spectrum.
The ¹⁹F signal should appear as a doublet of doublet of doublets (ddd) due to coupling with H² (ortho), H⁵ (meta), and H⁶ (para). Observing these couplings with the expected magnitudes provides definitive proof of the fluorine's position.
¹³C NMR: The Carbon Skeleton and C-F Coupling
The proton-decoupled ¹³C NMR spectrum confirms the carbon framework. We expect 8 distinct signals, as the plane of symmetry is broken by the fluorine atom.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F Coupling) | Rationale |
| -C(C H₃)₃ | ~29 | Singlet (s) | Standard chemical shift for tert-butyl methyl carbons[3]. |
| -C (CH₃)₃ | ~78 | Doublet (d, ⁴J_CF ≈ 1-2 Hz) | Quaternary carbon of the tert-butoxy group. May show small long-range coupling to fluorine. |
| C -1 | ~133 | Doublet (d, ³J_CF ≈ 3-5 Hz) | Carbon bearing the amino group, its shift is influenced by both NH₂ and the meta fluorine. |
| C -2 | ~110 | Doublet (d, ²J_CF ≈ 10-15 Hz) | This carbon is ortho to the fluorine, showing a significant two-bond C-F coupling. |
| C -3 | ~150 | Doublet (d, ¹J_CF ≈ 235-250 Hz) | The carbon directly bonded to fluorine exhibits a characteristically large one-bond coupling constant, which is unambiguous proof of the C-F bond location[7][8]. |
| C -4 | ~142 | Doublet (d, ²J_CF ≈ 12-16 Hz) | Carbon bearing the tert-butoxy group, ortho to the fluorine, showing a large two-bond C-F coupling. |
| C -5 | ~118 | Singlet (or small d) | Shift influenced by its position ortho to the tert-butoxy group. |
| C -6 | ~115 | Doublet (d, ⁴J_CF ≈ 1-3 Hz) | Shift influenced by its position ortho to the amino group. |
The single most diagnostic feature in the ¹³C NMR spectrum is the signal for C-3, which will appear as a doublet with a very large coupling constant (¹J_CF > 230 Hz). The observation of this signal, along with the two other large two-bond couplings (²J_CF) for C-2 and C-4, provides irrefutable evidence for the proposed structure.
Section 4: Summary of Evidence vs. Alternatives
The power of this multi-technique approach is best illustrated by comparing the expected data for our target with a plausible isomer, 2-fluoro-4-tert-butoxyaniline .
| Analytical Data | This compound (Target) | 2-fluoro-4-tert-butoxyaniline (Isomer) |
| HRMS [M+H]⁺ | 184.1137 | 184.1137 (Indistinguishable) |
| MS/MS Fragment | Loss of 56 Da (isobutylene) observed. | Loss of 56 Da (isobutylene) observed. (Indistinguishable) |
| ¹H NMR Couplings | 3 distinct Ar-H signals. Shows ortho, meta, and para H-F couplings. | 3 distinct Ar-H signals. Shows ortho and meta H-F couplings, but no para coupling. The H-H coupling pattern would also be different (one ortho, two meta). |
| ¹³C NMR (¹J_CF) | One large ¹J_CF coupling (~240 Hz) for the carbon at ~150 ppm. | One large ¹J_CF coupling (~240 Hz), but the chemical shift of this carbon would be different due to the different electronic environment. |
| ¹³C NMR (²J_CF) | Two large ²J_CF couplings observed for C-2 and C-4. | Two large ²J_CF couplings observed for C-1 and C-3. |
As the table clearly shows, while mass spectrometry can confirm the elemental formula, it cannot distinguish between these isomers. The definitive differentiation comes from the nuanced coupling patterns observed in both the ¹H and ¹³C NMR spectra, which serve as a unique structural fingerprint.
Conclusion
The structural elucidation of this compound is a clear demonstration of the synergy between modern analytical techniques. By systematically acquiring and interpreting data from HRMS, ¹H, ¹⁹F, and ¹³C NMR, we build a multi-layered, self-validating case. The confirmation of the molecular formula by HRMS, the characteristic fragmentation in MS/MS, and most critically, the unique and corroborating spin-spin coupling patterns across all three NMR experiments provide an unassailable confirmation of the target structure. This rigorous, evidence-based approach is essential for ensuring the integrity and success of any research and development program.
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Route 1: The Classic Approach - Nucleophilic Aromatic Substitution (SNAr) followed by Nitroarene Reduction
An Expert's Guide to the Synthesis of ortho-Fluoro-para-Alkoxy-Anilines: A Comparative Analysis
The ortho-fluoro-para-alkoxy-aniline moiety is a privileged scaffold in modern medicinal chemistry. Its unique combination of a hydrogen bond-donating amine, a lipophilic and metabolically stable alkoxy group, and a strategically placed fluorine atom—which can modulate pKa, improve metabolic stability, and enhance binding interactions—makes it a highly sought-after building block in the development of novel therapeutics.[1][2] This guide provides a comparative analysis of the principal synthetic routes to this valuable class of compounds, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.
This is arguably the most established and widely practiced route on an industrial scale. The strategy is predicated on the high susceptibility of electron-deficient fluoroarenes to nucleophilic aromatic substitution (SNAr).[3][4] The synthesis begins with a highly activated precursor, 2,4-difluoronitrobenzene, and proceeds in two robust steps.
Step 1: Regioselective Alkoxylation via SNAr
The journey begins with the regioselective substitution of the para-fluorine of 2,4-difluoronitrobenzene with an alkoxide. The nitro group, being a powerful electron-withdrawing group, strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The para-position is sterically more accessible and electronically more activated, leading to excellent regioselectivity.
Causality of Experimental Choices:
-
Starting Material: 2,4-difluoronitrobenzene is an ideal starting material. The fluorine atom is an excellent leaving group in SNAr reactions, not because the C-F bond is weak (it is very strong), but because its high electronegativity activates the ring for the rate-determining nucleophilic attack.[4]
-
Reagent: An alkali metal alkoxide (e.g., sodium methoxide, potassium tert-butoxide) is used as the nucleophile. The reaction can also be performed with the corresponding alcohol and a strong base like potassium carbonate or sodium hydroxide to generate the alkoxide in situ.
-
Solvent: A polar aprotic solvent like DMF or a polar protic solvent like the parent alcohol can be used to facilitate the reaction.
Step 2: Reduction of the Nitro Group
The resulting 2-fluoro-4-alkoxy-1-nitrobenzene is then reduced to the target aniline. This transformation is one of the most reliable and high-yielding reactions in organic synthesis.
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This is the cleanest and often most efficient method. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are commonly used under a hydrogen atmosphere.[5][6] This method is highly chemoselective for the nitro group, leaving most other functional groups intact.
-
Metal-Mediated Reduction: For smaller-scale synthesis or when hydrogenation is not feasible, classical methods using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or other systems like FeCl₃/Indium are effective.[7][8] These methods are robust but can generate significant metal waste.
Workflow: SNAr and Reduction Route
Caption: Workflow for the SNAr and Reduction strategy.
Experimental Protocol: Synthesis of 4-Fluoro-2-methoxyaniline[5]
Step A: Preparation of 4-fluoro-2-methoxy-1-nitrobenzene
-
To a clean, dry round-bottom flask, add toluene (500 ml) followed by 2,4-difluoro-1-nitrobenzene (500 g).
-
Cool the reaction mass to 0°C using an ice bath.
-
Slowly add methanol (100 ml) to the reaction mass at 0°C.
-
Add potassium tert-butoxide (353 g) in portions (10 lots) at 0°C, ensuring the temperature does not rise significantly.
-
Stir the reaction mass at 0°C for 15-30 minutes, then allow the temperature to rise to 20°C and stir for 4 hours.
-
Decompose the reaction by carefully pouring it into water (1500 ml).
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, then dry over sodium sulphate.
-
Distill the solvent under vacuum to yield the product (Yield: ~87%).
Step B: Preparation of 4-fluoro-2-methoxyaniline
-
In an autoclave, charge methanol (4000 ml) and 4-fluoro-2-methoxy-1-nitrobenzene (470 g).
-
Prepare a slurry of Raney Ni (47 g) in methanol (470 ml) and add it to the reaction mass under a nitrogen atmosphere.
-
Pressurize the autoclave with hydrogen gas (10 kg/cm ²) and heat to 45-50°C.
-
Maintain the reaction at this temperature and pressure for 8-10 hours, monitoring for hydrogen uptake.
-
After the reaction is complete, cool the mass, filter the catalyst, and distill the solvent under vacuum to obtain 4-fluoro-2-methoxyaniline (Yield: ~98%).
Route 2: Modern Cross-Coupling - The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This method offers a more convergent approach, typically starting from a pre-functionalized aryl halide or triflate.
General Strategy: The reaction involves coupling a 1-halo-2-fluoro-4-alkoxybenzene (where halo is typically Br or I) with an ammonia equivalent or a protected amine, followed by deprotection if necessary.
Causality of Experimental Choices:
-
Substrate: A 4-bromo-3-fluoroanisole or a similar substrate is required. The availability of these starting materials can be a limiting factor compared to the dinitrofluorobenzene used in Route 1.
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., Xantphos, BINAP) is critical for reaction efficiency.[11][12] Sterically hindered, electron-rich ligands generally promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[12]
-
Amine Source: Ammonia itself can be challenging to use. Therefore, ammonia surrogates like benzophenone imine or direct coupling with a primary amine are often employed.
Workflow: Buchwald-Hartwig Amination Route
Caption: Workflow for the Buchwald-Hartwig amination strategy.
Experimental Protocol: Synthesis of a 2-Fluoro-4-substituted-amino Aniline Derivative[11]
This protocol illustrates the core coupling concept, starting from 2-fluoro-4-bromaniline and introducing another amine at the 4-position. A similar strategy could be adapted to introduce an alkoxy group at the 4-position of a different precursor.
-
Amine Protection: Dissolve 2-fluoro-4-bromaniline (48 mmol) and anhydrous pyridine (100 mmol) in anhydrous dichloromethane (100 mL). Add pivaloyl chloride (58 mmol) dropwise and stir at room temperature for 3-4 hours until the reaction is complete by TLC. Work up by washing with 5% NaHCO₃ solution and brine. Evaporate the solvent to obtain the N-pivaloyl protected intermediate (Yield: ~98%).
-
Buchwald-Hartwig Coupling: In a reaction vessel under an inert atmosphere, combine the protected aniline intermediate, the desired amine (1.2 eq), Pd₂(dba)₃ (catalyst), Xantphos (ligand), and a suitable base in a solvent like dioxane. Heat the mixture to reflux until the starting material is consumed.
-
Deprotection: After cooling, treat the reaction mixture with a 50% aqueous sulfuric acid solution to hydrolyze the pivaloyl protecting group.
-
Work-up: Neutralize the mixture and extract the product with an organic solvent. Purify by chromatography or crystallization to obtain the final product. The patent reports an overall yield improvement from 8% in previous literature to 60% with this method.[11]
Route 3: Direct C-H Functionalization - An Emerging Frontier
Directly fluorinating or aminating an aromatic C-H bond is a highly atom-economical and desirable strategy. While powerful, these methods are often substrate-specific and can suffer from regioselectivity issues.
Direct ortho-Fluorination of a p-Alkoxyaniline
This approach is challenging. The aniline group is highly activating and ortho-, para-directing for electrophilic substitution. Since the para-position is already blocked by the alkoxy group, electrophilic fluorinating agents (like Selectfluor) would be directed to the ortho position. However, the aniline itself is susceptible to oxidation, which can lead to complex side reactions and polymerization. Protection of the aniline as an amide is typically required, which deactivates the ring and may necessitate harsher fluorination conditions.
Direct C-H Amination of a m-Alkoxyfluoroarene
Recent studies have shown that under specific conditions, electron-rich arenes can undergo amination with reagents like Selectfluor, where the reagent acts as a single-electron oxidant rather than an electrophilic fluorine source.[13][14] For dialkoxybenzenes, it has been shown that ortho- and para-isomers predominantly give amination products, while meta-isomers give fluorination products.[13] This suggests that a direct amination of 1-fluoro-3-alkoxybenzene could potentially yield the desired product, but this route is less developed and may not be general.
Due to the nascent and specialized nature of these methods for this specific substitution pattern, they are not yet considered general-purpose routes for scalable synthesis.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: SNAr & Reduction | Route 2: Buchwald-Hartwig | Route 3: C-H Functionalization |
| Starting Materials | Readily available, inexpensive bulk chemicals (e.g., 2,4-difluoronitrobenzene). | Requires pre-functionalized haloarenes; may need separate synthesis. | Simple arenes, but reagents can be expensive (e.g., Selectfluor). |
| Number of Steps | 2 | 1-3 (depending on protection) | 1 (in principle) |
| Overall Yield | High to excellent (often >80%).[5] | Good to very good (often 60-90%), but catalyst/ligand dependent.[11] | Highly variable, often moderate. |
| Scalability | Proven for industrial scale. | Scalable, but catalyst cost and removal can be concerns. | Generally limited to lab scale; scalability is often a challenge. |
| Functional Group Tol. | Good; nitro reduction is highly selective. Some groups sensitive to strong base in Step 1. | Excellent; tolerates a wide range of functional groups. | Moderate; sensitive to oxidation and other side reactions. |
| Key Advantages | Robust, high-yielding, cost-effective for large scale. | High functional group tolerance, convergent. | Atom economical, reduces step count. |
| Key Disadvantages | Linear synthesis, uses nitro compounds (energetic). | Catalyst cost, potential for heavy metal contamination, availability of precursors. | Poor regioselectivity, limited substrate scope, often lower yields. |
Conclusion and Recommendations
For the large-scale, cost-effective synthesis of a specific ortho-fluoro-para-alkoxy-aniline, the SNAr and Reduction Route (Route 1) remains the gold standard. Its reliance on cheap, readily available starting materials and robust, high-yielding transformations makes it unparalleled for industrial applications.
For medicinal chemistry programs requiring rapid access to a diverse array of analogs with varied functional groups, the Buchwald-Hartwig Amination (Route 2) offers superior flexibility. Its broad functional group tolerance allows for late-stage diversification, a critical advantage in lead optimization. However, the cost of palladium catalysts and ligands, along with the synthesis of the required halo-aromatic precursors, must be considered.
Direct C-H Functionalization (Route 3) represents the future of aromatic synthesis. While currently limited in scope and generality for this particular target class, ongoing research in catalysis may soon elevate it to a more prominent and practical alternative.
The choice of synthetic route is ultimately dictated by the specific goals of the project: scale, cost, structural diversity, and timeline. A thorough understanding of the advantages and limitations of each approach is essential for making an informed and strategic decision.
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-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
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Wang, D., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [Link]
-
SciSpace. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
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Request PDF. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
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Capilato, J. N., & Lectka, T. (2021). Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. The Journal of Organic Chemistry, 86(8), 5771–5777. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (n.d.). A Facile Reduction of Nitroarenes to Anilines Using FeCl3 · 6H2O/Indium. [Link]
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Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16492–16499. [Link]
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ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
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PubMed. (2021). Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor. [Link]
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ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Gallego-Gamo, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12235–12246. [Link]
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PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
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PubMed. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
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Royal Society of Chemistry. (n.d.). Reduction of nitroarenes to anilines in basic alcoholic media. [Link]
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bioRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 4-tert-Butoxy-3-fluoroaniline: A Comprehensive Procedural Guide
For Immediate Reference: Key Safety and Disposal Information
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 4-tert-Butoxy-3-fluoroaniline, a key intermediate in modern synthesis, requires meticulous handling and disposal due to its specific chemical properties. This guide provides an in-depth, procedural framework to ensure its safe management from receipt to final disposal, safeguarding both laboratory personnel and the environment.
Understanding the Hazard Profile: Why Specific Precautions are Crucial
This compound is a substituted aniline, and its hazard profile is dictated by the functionalities present on the aromatic ring. The aniline backbone itself is a known toxicophore, while the fluorine atom classifies it as a halogenated organic compound.
Core Hazards Associated with this compound:
| Hazard Statement | Classification | Implication for Handling and Disposal |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | This necessitates the use of comprehensive Personal Protective Equipment (PPE) to prevent all routes of exposure. Accidental ingestion, skin contact, or inhalation can lead to systemic toxicity. |
| H315 | Causes skin irritation. | Direct contact with the skin can cause local irritation, emphasizing the need for appropriate gloves and a lab coat. |
| H319 | Causes serious eye irritation. | The chemical can cause significant damage to the eyes, mandating the use of chemical splash goggles. |
| H335 | May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory tract, requiring work to be performed in a well-ventilated area, preferably a chemical fume hood. |
This information is synthesized from hazard statements for this compound and closely related fluoroanilines.[1][2][3]
The presence of the carbon-fluorine bond is of particular significance for disposal. Halogenated organic compounds are subject to specific waste disposal regulations because their incineration can produce acidic gases, such as hydrogen fluoride (HF), which require specialized scrubbers in the incineration facility.[4]
Procedural Workflow for Disposal: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that begins the moment the chemical is used and ends with its transfer to a licensed waste management facility.
Step 1: In-Lab Waste Collection
The Principle of Segregation: The cardinal rule of chemical waste management is segregation at the source. Due to its halogenated nature, this compound waste must never be mixed with non-halogenated organic waste. Co-mingling increases disposal costs and can create complex, potentially reactive waste mixtures.
Protocol for Waste Collection:
-
Container Selection: Use a designated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, vapor-tight lid is recommended.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." All constituents of the waste stream, including solvents, should be listed with their approximate concentrations.
-
Collection of Pure Waste: Unused or expired this compound should be transferred directly into the designated waste container in a chemical fume hood.
-
Collection of Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, are considered contaminated. These should be collected in a sealed, labeled bag and placed in the solid hazardous waste stream, also designated as halogenated.
-
Aqueous Waste: If aqueous solutions containing this compound are generated, they should be collected in a separate, clearly labeled "Halogenated Aqueous Waste" container. Do not mix this with organic solvent waste.
Step 2: Spill Management and Decontamination
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE: a lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but for extensive cleanup, heavier-duty gloves like butyl rubber or Viton are recommended).
-
Containment: For liquid spills, contain the material using an inert absorbent, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All decontamination materials must be collected as hazardous waste.
The Logic of Final Disposal: Incineration
The recommended and, in many jurisdictions, mandated method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration.
Why Incineration is Necessary:
-
Complete Destruction: Incineration at high temperatures (typically >850°C) with sufficient residence time ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components.
-
Management of Hazardous Byproducts: The incineration of fluorinated compounds produces hydrogen fluoride (HF). Licensed hazardous waste incinerators are equipped with afterburners and scrubber systems that neutralize these acidic gases before they are released into the atmosphere.[5]
The Role of Professional Waste Management:
It is imperative to engage a licensed and reputable professional waste disposal service. These services have the necessary permits, equipment, and expertise to transport and dispose of hazardous chemical waste in compliance with all local, state, and federal regulations.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the correct procedures, the following diagrams illustrate the key decision points and workflows for the disposal of this compound.
Caption: Decision workflow for segregating chemical waste.
Caption: Step-by-step protocol for spill response.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
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-
(Analogous Compound)
-
(Analogous Compound)
-
(Analogous Compound)
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(Analogous Compound)
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(Analogous Compound)
-
(Analogous Compound)
-
(Analogous Compound)
-
(General Principles)
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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 4-tert-Butoxy-3-fluoroaniline
This guide provides essential safety and logistical information for the handling of 4-tert-Butoxy-3-fluoroaniline (CAS No. 1039941-26-8) in a laboratory setting.[1] As comprehensive toxicological data for this specific compound is not widely available, our procedural recommendations are grounded in a conservative approach, drawing from the known hazards of structurally similar compounds, including the parent aniline molecule and various fluoroaniline analogs. The primary objective is to create a self-validating system of safety that protects researchers from the significant potential hazards associated with this class of chemicals.
Hazard Assessment: Understanding the Risk Profile
Substituted anilines are a class of aromatic amines that demand rigorous handling protocols. The introduction of a fluorine atom and a tert-butoxy group modifies the molecule's reactivity and physicochemical properties, but the underlying hazards associated with the aniline functional group remain the primary concern. Aniline and its derivatives are known for their ability to be absorbed through the skin, leading to systemic toxicity.[2][3] The most prominent acute effect is methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like cyanosis (a bluish tint to the skin and lips), headache, dizziness, and in severe cases, collapse and death.[2][4]
Furthermore, many aniline derivatives are classified as irritants, potential carcinogens, and may cause genetic defects.[2][5] The safety data for analogs like 4-fluoroaniline and 2-fluoroaniline indicates they are harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[5][6] Therefore, all work with this compound must proceed with the assumption that it shares these hazardous properties.
| Hazard Profile: this compound (Inferred from Analogs) | | :--- | :--- | | Route of Exposure | Inhalation, Skin Absorption, Ingestion, Eye Contact.[2][4][6] | | Acute Health Effects | Potential to cause methemoglobinemia (cyanosis, headache, dizziness).[2][4] Causes severe skin burns and eye damage.[6] Harmful if swallowed, inhaled, or in contact with skin.[7] | | Chronic Health Effects | Suspected carcinogen and mutagen based on aniline and fluoroaniline data.[2][5] May cause damage to organs through prolonged or repeated exposure.[5] | | Physical Hazards | Combustible liquid.[8] Thermal decomposition may generate corrosive and toxic gases, such as nitrogen oxides and hydrogen fluoride.[5][6] | | Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[9][10] |
Core PPE Directive: A Multi-Layered Defense
The selection of PPE is not a checklist but a risk-mitigation strategy. The principle is to establish multiple barriers between the researcher and the chemical, addressing all potential routes of exposure. All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[8]
Hand Protection: The Critical Dermal Barrier
Anilines are notorious for their ability to permeate common laboratory gloves.[11] Therefore, selecting the appropriate glove material is arguably the most critical PPE decision.
-
Causality: Standard nitrile gloves offer poor resistance to aniline and should not be used for anything other than incidental contact.[11][12] Studies on aromatic amine permeation show that breakthrough can occur rapidly.[13][14]
-
Protocol:
-
Primary Glove: Wear a glove material with high resistance to aromatic amines, such as butyl rubber, neoprene, or Viton™ .[11][12]
-
Double Gloving: It is highly recommended to wear two pairs of gloves. An inner, lighter-weight glove (e.g., nitrile) can provide protection in the event the outer glove is breached during doffing.
-
Regular Changes: Change gloves frequently (e.g., every 1-2 hours) and immediately if you suspect contamination. Do not wait for visible signs of degradation or breakthrough.
-
Eye and Face Protection: Shielding from Splashes and Vapors
Because fluoroanilines can cause severe eye damage and irritation, robust eye and face protection is mandatory.[6]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against chemical splashes or concentrated vapors.
-
Protocol:
-
Minimum Requirement: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[15]
-
Enhanced Protection: When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing (e.g., transfers under positive pressure), supplement goggles with a full-face shield.[5]
-
Body Protection: Preventing Skin Contact
All exposed skin must be covered to prevent accidental contact and absorption.
-
Causality: A standard cotton lab coat can absorb chemical splashes, holding the substance against the skin and prolonging exposure.
-
Protocol:
Respiratory Protection: A Necessary Precaution
While the primary engineering control is a chemical fume hood, respiratory protection may be required in specific scenarios.
-
Causality: Aniline has an OSHA Permissible Exposure Limit (PEL) of 5 ppm as an 8-hour time-weighted average (TWA), underscoring its inhalation hazard.[2][17] In the event of a spill or engineering control failure, vapor concentrations can quickly exceed safe levels.
-
Protocol:
-
Routine Operations: No respirator is needed if all work is performed within a properly functioning chemical fume hood.
-
Emergency/Spill Response: For cleaning up spills or in situations where fume hood function is compromised, a respirator is required. Personnel must be medically cleared, trained, and fit-tested to wear one.[11] A full-face respirator with organic vapor/acid gas cartridges (e.g., Type ABEK) is recommended.[18] For large, uncontrolled releases, a self-contained breathing apparatus (SCBA) is necessary.[19]
-
Operational Workflow for PPE Selection and Use
The level of PPE required is dictated by the specific task and associated risk. The following diagram outlines a decision-making workflow for handling this compound.
Caption: PPE selection workflow based on task-specific risk.
Step-by-Step Donning and Doffing Protocol
Cross-contamination during the removal of PPE is a common source of exposure. A strict, methodical procedure is essential.
Donning (Putting On) PPE:
-
Clothing: Confirm you are wearing long pants and closed-toe shoes.
-
Inner Gloves: Don the first pair of gloves (e.g., nitrile).
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Outer Gloves: Don the primary chemical-resistant gloves (e.g., butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required. Adjust for a snug fit.
Doffing (Taking Off) PPE: This procedure should be performed in a designated area away from the immediate workspace to prevent spreading contamination.
-
Outer Gloves: Remove the outer gloves first, peeling them off without touching the external surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.[12]
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it outwards, ensuring the contaminated exterior is contained within the roll. Place it in a designated laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6][15]
Spill, Waste, and Disposal Plans
Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Control: If safe to do so, eliminate ignition sources.
-
PPE: Do not attempt cleanup without the appropriate Emergency PPE, including respiratory protection.[11]
-
Contain: Use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[12] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Collect all waste, including contaminated gloves, absorbent materials, and surplus chemicals, in a dedicated and clearly labeled hazardous waste container.[12]
-
Container: The container must be made of a compatible material (e.g., polyethylene), be in good condition, and kept sealed when not in use.[12]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).[12]
-
Final Disposal: Arrange for disposal through a licensed professional waste management service. The preferred method of destruction is chemical incineration with an afterburner and scrubber.[12]
By adhering to these rigorous, evidence-based protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and environmental compliance.
References
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Online].
-
Bundy, J. G., et al. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. Environmental Toxicology and Chemistry, 21(9), 1966-72. [Online]. Available at: [Link]
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. [Online].
- CymitQuimica. This compound. [Online].
- NIOSH. (1989). OSHA PEL Project - Aniline. [Online].
- Aarti Industries. (n.d.). GPS Safety Summary: 2-fluoroaniline. [Online].
- Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Online].
- NIOSH. Aniline - IDLH. [Online].
- Occupational Safety and Health Administration (OSHA). ANILINE. [Online].
- CAMEO Chemicals. 4-FLUOROANILINE. [Online].
- National Center for Biotechnology Information (NCBI). Aniline Acute Exposure Guideline Levels. [Online].
- Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Online].
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Centers for Disease Control and Prevention (CDC). (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. [Online]. Available at: [Link]
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Berardinelli, S. P., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. [Online]. Available at: [Link]
- University of California, Santa Barbara. Standard Operating Procedure: Aniline. [Online].
- Chemical Hazards Emergency Medical Management (CHEMM). Personal Protective Equipment (PPE). [Online].
- EHS Daily Advisor. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Online].
- Washington State University. Standard Operating Procedure: Aniline. [Online].
- Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoroaniline. [Online].
- Sigma-Aldrich. (2025). Safety Data Sheet: Aniline. [Online].
- Loba Chemie. (n.d.). ANILINE EXTRA PURE Safety Data Sheet. [Online].
-
Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-3-fluoroaniline. [Online]. Available at: [Link]
- BenchChem. (2025). Navigating the Safe Disposal of 4-Fluoroaniline: A Procedural Guide. [Online].
- Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)aniline. [Online].
- Sigma-Aldrich. (2026). Safety Data Sheet: 4-chloroaniline. [Online].
- Chemsrc. 4-Chloro-3-fluoroaniline | CAS#:367-22-6. [Online].
- PubChem. 3-Fluoro-5-(4,4,4-trifluorobutoxy)aniline. [Online].
- Sigma-Aldrich. 4-Fluoroaniline 99%. [Online].
- PubChem. 4-Fluoroaniline. [Online].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
